4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle
Description
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Properties
IUPAC Name |
2-[4-bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDJBEBMDQIREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427502-10-0 | |
| Record name | 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Navigating the Landscape of Fluorinated Phenylacetonitriles: A Technical Guide for Researchers
An In-depth Examination of Commercially Available Analogs to the Ambiguous Compound 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile
Executive Summary & Statement of Editorial Direction
In the dynamic fields of medicinal chemistry and materials science, precision in molecular architecture is paramount. This guide addresses the technical queries surrounding "4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile." An extensive search of chemical databases and literature reveals ambiguity and a lack of a consistent Chemical Abstracts Service (CAS) number for this specific substitution pattern.
Rather than focusing on a potentially theoretical molecule, this whitepaper provides a comprehensive technical overview of two closely related, commercially available, and industrially significant analogs. By examining 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (CAS: 474024-36-7) and 4-(Trifluoromethoxy)phenylacetonitrile (CAS: 49561-96-8) , this guide offers practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect their distinct physicochemical properties, synthesis logic, applications, and safety protocols, thereby providing a robust framework for understanding this important class of fluorinated intermediates.
The Critical Role of Fluorine in Modern Chemistry
The introduction of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), is a cornerstone of modern drug design.[1] These groups are prized for their ability to modulate key molecular properties.[1] The -CF3 group, for instance, is highly electronegative and metabolically stable, often used to block metabolic hotspots or enhance binding affinity.[1] The -OCF3 group confers a significant increase in lipophilicity, which can improve a molecule's ability to cross biological membranes, thereby enhancing bioavailability.[1][2] The phenylacetonitrile scaffold itself is a versatile building block, crucial for the synthesis of a wide array of biologically active molecules.[2][3]
Physicochemical Properties: A Comparative Analysis
Understanding the distinct properties of each analog is fundamental to designing experiments and predicting their behavior in synthetic and biological systems. The presence and position of the bromine atom, and the difference between a trifluoromethyl and a trifluoromethoxy group, create significant variations in their characteristics.
| Property | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethoxy)phenylacetonitrile |
| CAS Number | 474024-36-7 | 49561-96-8[2][4] |
| Molecular Formula | C₉H₅BrF₃N | C₉H₆F₃NO[2] |
| Molecular Weight | 264.04 g/mol | 201.15 g/mol [2] |
| Appearance | Solid | Colorless liquid or white to off-white solid[2] |
| Boiling Point | 265-266 °C[5] | 96 °C at 4 mmHg[2][4] |
| Melting Point | Not consistently reported | 27-33 °C[2][6][7] |
| Density | 1.626 g/mL at 25 °C | ~1.3 g/cm³ |
| Solubility | Slightly soluble in water[8][9] | Not specified, but expected low water solubility |
Synthesis Strategies: The Logic of Cyanation
The synthesis of phenylacetonitrile derivatives commonly involves the introduction of the nitrile group (-CN) onto a corresponding benzyl halide. This is a classic nucleophilic substitution reaction, where a cyanide salt, such as sodium or potassium cyanide, displaces a halide.
Conceptual Synthesis Workflow
The logical flow for producing these building blocks begins with a substituted toluene, which is then halogenated at the benzylic position, followed by cyanation.
Caption: General synthesis pathway for phenylacetonitriles.
Protocol: Synthesis of Phenylacetonitrile via Benzyl Chloride Cyanation
This protocol is a representative example of the cyanation step, which is central to producing the target class of compounds. This is a generalized procedure and must be adapted based on the specific substrate and laboratory safety protocols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium cyanide (1.1 equivalents) and a suitable solvent such as acetonitrile.
-
Initiation: Begin stirring the suspension.
-
Substrate Addition: Dissolve the starting material, the appropriate benzyl chloride derivative (1.0 equivalent), in acetonitrile and add it to the dropping funnel. Add the solution dropwise to the stirred sodium cyanide suspension at a rate that maintains control over the reaction temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like petroleum ether.
-
Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization to yield the final phenylacetonitrile derivative.[10]
Causality and Trustworthiness: The use of a polar aprotic solvent like acetonitrile facilitates the dissolution of the cyanide salt and promotes the SN2 reaction. Monitoring the reaction to completion is crucial to maximize yield and minimize side products. The aqueous work-up effectively removes the inorganic cyanide salts, a critical step for both purification and safety.
Applications in Drug Discovery and Agrochemicals
Both 2-Bromo-4-(trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile are highly valued as pharmaceutical intermediates.[8][11] Their utility stems from the combination of the reactive nitrile group, which can be hydrolyzed to carboxylic acids or reduced to amines, and the property-modulating effects of the fluorinated substituents.
-
Pharmaceutical Development: These compounds serve as key building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3][11] They are particularly useful in creating molecules targeting neurological disorders, as well as cardiovascular and inflammatory conditions.[2][3] The trifluoromethyl and trifluoromethoxy groups can enhance metabolic stability and bioavailability, which are critical parameters in drug development.[2][11]
-
Agrochemicals: The unique properties of these molecules are also leveraged in the agrochemical industry.[2][3][11] They are used to create advanced and more effective herbicides and pesticides.[2][11]
-
Materials Science: The incorporation of these fluorinated moieties can impart desirable traits such as increased thermal resistance and chemical inertness, making them useful in the development of advanced polymers and materials.[2][3][11]
Caption: Application pathways for fluorinated phenylacetonitriles.
Safety, Handling, and Storage
Working with brominated and cyanated organic compounds requires strict adherence to safety protocols. Both analogs are classified as hazardous.
General Hazards:
-
Toxicity: These compounds are harmful if swallowed, in contact with skin, or if inhaled.[12][13]
-
Irritation: They are known to cause skin irritation and serious eye irritation.[8][12][13] They may also cause respiratory irritation.[8][12]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always use these chemicals in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]
-
Personal Protective Equipment: Wear appropriate PPE, including impervious gloves, protective clothing, and safety goggles or a face shield.[13][15] For solids, a dust respirator (e.g., N95) may be required.
-
Hygiene: Do not eat, drink, or smoke when using this product.[13][14] Wash hands and any exposed skin thoroughly after handling.[12][15]
Storage:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][15]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[8][13]
-
Security: For certain compounds, it is recommended to store them locked up.[12][13]
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][15]
-
Skin Contact: If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[12][13] If skin irritation occurs, seek medical advice.[12][15]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][15]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor immediately.[12][15]
Conclusion
While the specific compound "4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile" remains ambiguous in the chemical literature, a detailed examination of its close, commercially available analogs provides invaluable insights for the research community. Both 2-Bromo-4-(trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile are powerful and versatile intermediates. Their strategic use, guided by a thorough understanding of their distinct physicochemical properties and stringent adherence to safety protocols, will continue to drive innovation in the discovery of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(Trifluoromethoxy)phenylacetonitrile | 49561-96-8 | TCI AMERICA [tcichemicals.com]
- 5. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile - Safety Data Sheet [chemicalbook.com]
- 6. 4-(Trifluoromethoxy)phenylacetonitrile | CAS#:49561-96-8 | Chemsrc [chemsrc.com]
- 7. 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE | 49561-96-8 [chemicalbook.com]
- 8. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]
- 9. 474024-36-7 CAS MSDS (2-Bromo-4-(trifluoromethyl)phenylacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is a halogenated and fluorinated aromatic nitrile, a class of compounds gaining significant traction in medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethoxy (-OCF3) group, combined with the synthetic versatility of the bromo and nitrile functionalities, make this molecule a highly valuable scaffold for the synthesis of complex molecular architectures.
The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of drug candidates. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of various substituents. The acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of this compound.
This guide provides a comprehensive overview of the known and predicted physical properties of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile, discusses its synthesis and reactivity, and presents a standardized protocol for a key synthetic transformation.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile in the public domain, the following table includes predicted values and data from structurally similar compounds, such as its trifluoromethyl analogs. These analogs, including 4-Bromo-3-(trifluoromethyl)phenylacetonitrile and 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, share the same core structure and are expected to exhibit similar, though not identical, properties.[1][2][3][4][5]
| Property | Value (Predicted or from Analogs) | Source/Notes |
| Molecular Formula | C9H5BrF3NO | |
| Molecular Weight | 280.04 g/mol | |
| Appearance | White to off-white solid or colorless to yellow liquid | Based on analogs[5][6] |
| Boiling Point | ~275 °C (Predicted) | Predicted for a close isomer[7] |
| Density | ~1.63 g/cm³ (Predicted) | Predicted for a close isomer[7] |
| Solubility | Slightly soluble in water | Based on analogs[5] |
| Storage Temperature | Room temperature, sealed in a dry environment | General recommendation for aryl nitriles[3][6] |
Spectroscopic Data (Predicted based on analogs):
-
¹H NMR: Aromatic protons are expected in the range of 7.0-8.0 ppm, with splitting patterns determined by the substitution on the phenyl ring.[1]
-
¹³C NMR: Characteristic signals for the nitrile carbon (around 115-120 ppm), the trifluoromethoxy carbon (a quartet around 120-125 ppm), and the aromatic carbons are anticipated.
-
¹⁹F NMR: A singlet corresponding to the -OCF3 group is expected. The chemical shift will be influenced by the electronic environment.[1]
-
IR Spectroscopy: A sharp, intense band around 2240 cm⁻¹ for the nitrile (C≡N) stretch is a key diagnostic feature.[1]
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 280, with a characteristic isotopic pattern for the presence of one bromine atom. A major fragment would likely correspond to the loss of the bromine atom.[1]
Synthesis and Reactivity
Proposed Synthesis Workflow:
The synthesis of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile can be envisioned through a multi-step pathway starting from a readily available precursor such as 1-bromo-3-nitrobenzene. The following diagram illustrates a plausible synthetic route.
References
- 1. Buy 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 1159512-69-2 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile - CAS:877131-92-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]
- 6. 4-bromo-2-trifluoromethylphenylacetonitrile | 877131-92-5 [chemicalbook.com]
- 7. 474024-36-7 CAS MSDS (2-Bromo-4-(trifluoromethyl)phenylacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Introduction: The Strategic Value of Fluorinated Phenylacetonitrile Scaffolds
An In-depth Technical Guide to Substituted Phenylacetonitriles: Focus on 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile
A Note on the Topic: This guide addresses the core technical aspects of substituted phenylacetonitriles, a class of compounds pivotal to modern synthetic chemistry. The initial topic of interest was "4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile." However, this specific isomer is not widely documented in commercially available databases or scientific literature. Therefore, to ensure scientific integrity and provide a data-rich resource, this guide will focus on a closely related and well-characterized analogue: 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile (CAS No. 877131-92-5). This compound shares key structural motifs—a brominated phenyl ring, a trifluoromethyl group, and a cyanomethyl moiety—making it an excellent and relevant model for researchers, scientists, and drug development professionals.
Substituted phenylacetonitriles are versatile building blocks in organic synthesis, prized for the reactivity of the nitrile group and the diverse functionalities that can be installed on the aromatic ring. The incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF₃) moiety, is a validated strategy in medicinal chemistry to enhance key drug-like properties. The -CF₃ group can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.
The subject of this guide, 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile, is a trifunctional scaffold. Each component serves a distinct strategic purpose:
-
Acetonitrile Group (-CH₂CN): A versatile chemical handle that can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in the construction of various heterocyclic systems.
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly influences the electronic properties of the phenyl ring and enhances the metabolic stability of derivative compounds.
-
Bromo Group (-Br): An ideal substituent for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse compound libraries.
This unique combination makes it a high-value intermediate for synthesizing complex molecules, particularly in the agrochemical and pharmaceutical industries.[1]
Physicochemical and Spectroscopic Profile
The fundamental properties of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile are summarized below. These data are critical for reaction planning, purification, and structural confirmation.
| Property | Value | Source(s) |
| CAS Number | 877131-92-5 | [2][3] |
| Molecular Formula | C₉H₅BrF₃N | [2][4] |
| Molecular Weight | 264.04 g/mol | [2][4] |
| Appearance | White to off-white solid | [3] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
| Solubility | Slightly soluble in water | [1] |
Spectroscopic Signatures:
Spectroscopic analysis is essential for verifying the identity and purity of the compound.
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, influenced by the substitution pattern, and a singlet for the benzylic methylene (-CH₂) protons.
-
¹³C NMR: The carbon spectrum will show distinct resonances for the aromatic carbons, the -CF₃ carbon (with C-F coupling), the methylene carbon, and the nitrile carbon.
-
¹⁹F NMR: A strong singlet is expected, characteristic of the -CF₃ group.
-
IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity peak around 2250 cm⁻¹ for the nitrile (C≡N) stretch and strong absorptions in the 1350-1100 cm⁻¹ region corresponding to the C-F stretching of the trifluoromethyl group.[5]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A prominent fragment would correspond to the loss of the bromine atom.[5]
Synthesis and Mechanistic Considerations
The synthesis of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile typically involves a multi-step sequence starting from a readily available substituted toluene. The following represents a logical and field-proven synthetic strategy.
Proposed Synthetic Workflow:
The pathway involves two key transformations: benzylic bromination followed by nucleophilic substitution with a cyanide source.
Caption: A plausible two-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Step 1: Free-Radical Benzylic Bromination: The methyl group of the starting material is activated for free-radical halogenation due to its benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of Br₂, minimizing competitive aromatic bromination. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the chain reaction upon heating. An inert solvent such as carbon tetrachloride (CCl₄) is traditionally used.
-
Step 2: Nucleophilic Substitution (Cyanation): The resulting benzylic bromide is a potent electrophile, highly susceptible to Sₙ2 reactions. Sodium cyanide (NaCN) or potassium cyanide (KCN) serves as the nucleophile to introduce the nitrile functionality. A polar aprotic solvent like DMSO is ideal as it solvates the cation (Na⁺) but not the cyanide anion (CN⁻), enhancing its nucleophilicity and accelerating the reaction.
Detailed Experimental Protocol (Illustrative):
Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and preliminary experiments.
Step 1: Synthesis of 1-Bromo-4-(bromomethyl)-3-(trifluoromethyl)benzene
-
To a solution of 1-bromo-4-methyl-3-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride (5-10 mL/mmol), add N-Bromosuccinimide (1.1 eq).
-
Add a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar) and irradiate with a UV lamp or a 250W sun lamp to facilitate initiation.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude benzylic bromide, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile
-
Dissolve the crude 1-bromo-4-(bromomethyl)-3-(trifluoromethyl)benzene (1.0 eq) in DMSO (4-8 mL/mmol).
-
Carefully add sodium cyanide (1.2 eq) in portions, monitoring for any exotherm. (CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood).
-
Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC).
-
Upon completion, pour the reaction mixture into a large volume of ice-water and stir.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile.
Applications in Drug Development & Advanced Synthesis
The true value of this scaffold lies in its utility as an intermediate. The bromine atom is a linchpin for diversification via metal-catalyzed cross-coupling reactions.
Workflow: Diversification via Suzuki Coupling
This workflow illustrates how the bromo-substituted core can be elaborated to generate a library of biaryl compounds, a common motif in pharmaceuticals.
Caption: Diversification of the core scaffold using Suzuki coupling.
This strategy allows for the rapid introduction of a wide range of (hetero)aromatic systems at the 4-position of the phenyl ring. The resulting biaryl acetonitrile can then undergo further transformations at the nitrile group, providing a powerful route to novel chemical entities for screening in drug discovery programs. Such compounds serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5]
Safety and Handling
Substituted phenylacetonitriles require careful handling due to their potential toxicity. The following guidelines are based on data for structurally similar compounds.
-
Hazard Classification: This compound is likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[1][3]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[6]
-
Handling Precautions: Avoid breathing dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Uncleaned containers should be treated as the product itself.
References
- 1. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]
- 2. 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile - CAS:877131-92-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-bromo-2-trifluoromethylphenylacetonitrile | 877131-92-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Buy 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 1159512-69-2 [smolecule.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic molecules is a foundational requirement. 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile, a substituted aromatic nitrile, represents a class of compounds with significant potential as a versatile building block. Its unique assembly of a brominated phenyl ring, a trifluoromethoxy group, and a cyanomethyl moiety makes it a candidate for creating complex molecular architectures in drug discovery and agrochemical development.
This technical guide provides a comprehensive analysis of the expected spectral data for 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile (CAS No. 1427502-10-0). As a Senior Application Scientist, my objective is not merely to present data, but to offer a predictive and interpretive framework. This document will guide researchers through the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, ensuring confident structural verification and purity assessment.
Molecular Structure and Spectroscopic Overview
To effectively interpret the spectral data, we must first deconstruct the molecule into its constituent functional groups and predict their influence on the resulting spectra.
-
Aromatic Core: A 1,2,4-trisubstituted benzene ring. This substitution pattern will give rise to a complex but predictable splitting pattern in the ¹H NMR spectrum.
-
Bromo Group (-Br): An electronegative halogen that will influence the chemical shifts of adjacent aromatic protons and carbons. Its most significant contribution is the characteristic isotopic signature in mass spectrometry.
-
Trifluoromethoxy Group (-OCF₃): A strongly electron-withdrawing group. The fluorine atoms will induce significant C-F coupling in the ¹³C NMR spectrum and produce intense absorption bands in the IR spectrum.
-
Acetonitrile Moiety (-CH₂CN): This group provides a characteristic singlet in the ¹H NMR spectrum and a sharp, diagnostically crucial C≡N stretching vibration in the IR spectrum.
Caption: Molecular structure of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic compounds.[1] For this molecule, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy
Theoretical Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm). Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, providing connectivity information. For a 1,2,4-trisubstituted ring, the three aromatic protons will form a complex splitting pattern (an ABC system), which can often be approximated to simpler patterns if the chemical shift differences are large enough.[2][3]
Predicted Spectrum & Interpretation:
-
Aromatic Region (δ 7.0-8.0 ppm): We anticipate three distinct signals for the aromatic protons.
-
The proton at C5 (H-5), situated between the -Br and -CH₂CN groups, is expected to be a doublet of doublets (dd).
-
The proton at C6 (H-6), ortho to the bromo group, will likely appear as a doublet (d).
-
The proton at C3 (H-3), ortho to the strongly withdrawing -OCF₃ group, will also be a doublet (d) but is expected to be the most downfield of the aromatic signals.
-
-
Aliphatic Region (δ 3.8-4.2 ppm): The two protons of the methylene (-CH₂) group are not adjacent to any other protons, so they will appear as a sharp singlet. The proximity to the electron-withdrawing nitrile and the aromatic ring will shift this signal downfield compared to a simple alkyl chain.[4]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Proton 1 | ~7.8 | d | 1H | H-3 |
| Aromatic Proton 2 | ~7.6 | dd | 1H | H-5 |
| Aromatic Proton 3 | ~7.4 | d | 1H | H-6 |
| Methylene Protons | ~4.0 | s | 2H | -CH₂CN |
¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectra provide information about the carbon skeleton of a molecule. Chemical shifts are highly sensitive to the electronic environment.[5] A key feature for this molecule will be the coupling between carbon and fluorine atoms (¹⁹F, spin I=½). The trifluoromethoxy group will cause the carbon it is attached to (C-2) and the trifluoromethyl carbon itself to appear as quartets due to ¹J(C,F) and ²J(C,F) coupling, respectively.[6][7]
Predicted Spectrum & Interpretation: We expect to see 9 distinct carbon signals.
-
Aromatic Carbons (δ 110-160 ppm): Six signals will be present in this region. The carbon attached to the bromine (C-4) will be shifted upfield relative to benzene, while the carbon attached to the oxygen (C-2) will be significantly downfield. The C-2 signal will appear as a quartet due to two-bond coupling to the fluorine atoms (²J(C,F) ≈ 30-40 Hz).[8]
-
Trifluoromethoxy Carbon (δ ~120 ppm): The -OCF₃ carbon will appear as a prominent quartet due to the large one-bond C-F coupling constant (¹J(C,F) ≈ 250-275 Hz).[6][8]
-
Nitrile Carbon (δ ~117 ppm): The nitrile carbon (-C≡N) has a characteristic chemical shift in this region.
-
Methylene Carbon (δ ~20-25 ppm): The -CH₂ carbon will appear as a singlet in the aliphatic region.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| Aromatic Carbon | ~155 | q (²J ≈ 35 Hz) | C-2 (C-OCF₃) |
| Aromatic Carbon | ~135 | s | C-5 |
| Aromatic Carbon | ~132 | s | C-6 |
| Aromatic Carbon | ~125 | s | C-1 (C-CH₂CN) |
| Aromatic Carbon | ~118 | s | C-3 |
| Aromatic Carbon | ~115 | s | C-4 (C-Br) |
| Nitrile Carbon | ~117 | s | -C≡N |
| Trifluoromethoxy C | ~120 | q (¹J ≈ 270 Hz) | -OCF₃ |
| Methylene Carbon | ~23 | s | -CH₂CN |
Experimental Protocols for NMR
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9][10] Chloroform-d is often preferred for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0 to 220 ppm is standard. An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[11]
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[12]
Predicted Spectrum & Interpretation: The IR spectrum of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile will be dominated by a few key diagnostic peaks.
-
C≡N Stretch: A strong, sharp, and unambiguous peak is expected around 2230-2240 cm⁻¹ . This absorption is characteristic of aromatic nitriles.[13][14]
-
C-F Stretches: The trifluoromethoxy group will produce very strong and broad absorption bands in the 1100-1300 cm⁻¹ region. These are often the most intense peaks in the spectrum of a fluorinated compound.[15][16]
-
C-O Stretch: The aryl ether C-O bond will show a strong stretching vibration, typically around 1250 cm⁻¹ . This may overlap with the C-F stretching bands.
-
Aromatic C=C Stretches: Several medium-intensity peaks will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
Aromatic C-H Stretches: These will be observed as weak to medium peaks just above 3000 cm⁻¹ .
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Weak |
| Nitrile (C≡N) Stretch | 2230 - 2240 | Strong, Sharp |
| Aromatic C=C Bending | 1450 - 1600 | Medium |
| C-F Stretches (asymmetric/symmetric) | 1100 - 1300 | Very Strong, Broad |
| Aryl-O Stretch | ~1250 | Strong |
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Theoretical Principles: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a fragmentation pattern that serves as a molecular fingerprint.[17] A critical diagnostic feature for this compound is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in ion clusters where a peak (M) is accompanied by another peak of nearly equal intensity two mass units higher (M+2).
Predicted Fragmentation Pathways: The molecular weight of C₉H₅BrF₃NO is 264.04 g/mol . The molecular ion peak (M•⁺) will therefore appear as a pair of peaks at m/z 264 (containing ⁷⁹Br) and m/z 266 (containing ⁸¹Br) with approximately equal intensity.
Key fragmentation pathways include:
-
Loss of Bromine: Cleavage of the C-Br bond is a common pathway for aromatic bromides, leading to a fragment ion at m/z 185 . This fragment would not have the M/M+2 pattern.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group can lead to the loss of a •CH₂CN radical, resulting in a bromo-trifluoromethoxy-phenyl cation at m/z 224/226 .
-
Loss of Trifluoromethoxy Group: While less common, fragmentation involving the -OCF₃ group could occur, potentially through the loss of a •CF₃ radical to give an ion at m/z 195/197 .[18][19]
Caption: Predicted major fragmentation pathways for 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile in EI-MS.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
| 264 / 266 | [C₉H₅BrF₃NO]⁺˙ | - | Molecular ion peak (M•⁺), characteristic 1:1 isotope pattern. |
| 224 / 226 | [C₈H₂BrF₃O]⁺ | •CH₂CN | Result of benzylic cleavage. |
| 185 | [C₉H₅F₃NO]⁺ | •Br | Loss of the bromine radical. |
| 195 / 197 | [C₈H₅BrO]⁺˙ | •CF₃ | Loss of the trifluoromethyl radical. |
Experimental Protocol (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Gas Chromatography (GC): Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to ensure separation from any impurities (e.g., start at 50°C, ramp to 280°C).
-
Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer. Use a standard electron ionization energy of 70 eV. Acquire data over a scan range of m/z 40-400 to ensure detection of all relevant fragments.
Conclusion
The structural characterization of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is unequivocally achievable through a combined spectroscopic approach. The ¹H and ¹³C NMR spectra will confirm the precise substitution pattern and connectivity of the atoms. The IR spectrum provides rapid confirmation of the key nitrile and trifluoromethoxy functional groups. Finally, mass spectrometry not only establishes the molecular weight but also provides definitive evidence for the presence of bromine through its distinct isotopic pattern. By following the predictive models and experimental protocols outlined in this guide, researchers can confidently verify the structure and purity of this valuable chemical intermediate, enabling its effective use in further scientific endeavors.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. reddit.com [reddit.com]
- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. chem.washington.edu [chem.washington.edu]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 13. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benthamopen.com [benthamopen.com]
- 16. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
solubility of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in organic solvents
An In-Depth Technical Guide to Determining the Solubility of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility
4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is a substituted aromatic nitrile, a class of compounds frequently utilized as versatile building blocks in medicinal and agricultural chemistry.[1] The presence of a bromine atom, a trifluoromethoxy group, and a nitrile function imparts a unique electronic and steric profile, making it a valuable precursor for more complex molecular architectures. Understanding its solubility is not an academic exercise; it is a fundamental prerequisite for its effective application. Key processes dictated by solubility include:
-
Reaction Optimization: Ensuring the compound and other reactants are in the same phase is essential for efficient molecular collision and reaction.
-
Purification: Techniques like crystallization are entirely dependent on differential solubility in various solvent systems at different temperatures.
-
Formulation: For drug development, solubility in various excipients and biological fluids determines the potential for oral, parenteral, or topical delivery.
-
Analytical Method Development: Choosing the correct mobile phase in chromatographic techniques (e.g., HPLC) requires a clear understanding of the analyte's solubility.
This guide provides the necessary tools to build this understanding from the ground up.
Physicochemical Profile and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. A structural analysis of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile allows for an educated prediction of its solubility characteristics.
-
Molecular Structure: C₉H₅BrF₃NO
-
Key Functional Groups:
-
Phenyl Ring: A large, non-polar aromatic core that favors solubility in non-polar to moderately polar solvents.
-
Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor.[4] This feature suggests potential solubility in polar aprotic solvents.
-
Bromo Group (-Br): Contributes to the overall molecular weight and introduces a degree of polarity, though it is primarily a hydrophobic substituent.
-
Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and electron-withdrawing group. The fluorine atoms do not readily participate in hydrogen bonding. This group will generally decrease solubility in polar, protic solvents like water.
-
Predicted Solubility Behavior: Based on this analysis, 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is expected to be a compound of low to moderate polarity. It will likely exhibit poor solubility in highly polar protic solvents (like water) and non-polar aliphatic solvents (like hexane). Its optimal solubility is anticipated in moderately polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) and chlorinated solvents (e.g., dichloromethane), where a balance of dipole-dipole interactions and van der Waals forces can be achieved.
Strategic Solvent Selection
A systematic approach to solvent selection is crucial. The chosen solvents should span a representative range of polarities and hydrogen bonding capabilities.
| Solvent Class | Example Solvents | Primary Intermolecular Forces | Expected Interaction with Solute |
| Non-Polar | Hexane, Toluene | London Dispersion Forces | Low solubility expected, driven by the phenyl ring. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) | Dipole-Dipole, London Dispersion | Good to excellent solubility expected due to strong dipole interactions with the nitrile and ether groups. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Hydrogen Bonding, Dipole-Dipole | Moderate solubility expected. The nitrile can accept hydrogen bonds, but the bulky, hydrophobic trifluoromethoxy group will be a limiting factor. |
| Aqueous | Water | Hydrogen Bonding | Very low to negligible solubility expected.[5][6] |
Experimental Workflow for Solubility Determination
The following workflow provides a systematic path from initial screening to precise quantitative measurement.
Caption: Experimental workflow for determining solubility.
Experimental Protocols
Protocol 1: Rapid Qualitative & Semi-Quantitative Assessment
This method provides a rapid estimation of solubility, allowing for the efficient screening of solvents and categorization into "poor," "moderate," and "good" candidates for further quantitative analysis.[7]
Materials:
-
4-Bromo-2-(trifluoromethoxy)phenylacetonitrile
-
Set of selected organic solvents (e.g., Hexane, Toluene, DCM, EtOAc, Acetone, ACN, MeOH, IPA)
-
Calibrated analytical balance
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Graduated micropipettes
Procedure:
-
Preparation: Weigh approximately 10 mg of the compound into a tared glass vial. Record the exact mass.
-
Initial Solvent Addition: Add 0.1 mL (100 µL) of the first test solvent to the vial. This represents an initial concentration of ~100 mg/mL.
-
Agitation: Cap the vial securely and vortex for 60 seconds. Visually inspect for undissolved solid.
-
Incremental Addition: If solid remains, continue adding the solvent in 0.1 mL increments. After each addition, vortex for 60 seconds and perform a visual inspection.
-
Endpoint Determination: The endpoint is reached when all solid has completely dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the approximate solubility. For example, if 10.2 mg of solid dissolved in a final volume of 0.5 mL, the semi-quantitative solubility is 20.4 mg/mL.
-
Classification:
-
High Solubility: > 50 mg/mL
-
Moderate Solubility: 10 - 50 mg/mL
-
Low Solubility: < 10 mg/mL
-
Insoluble: If the compound does not dissolve after adding 2.0 mL of solvent (< 5 mg/mL).
-
Protocol 2: Quantitative Determination via Isothermal Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining thermodynamic equilibrium solubility.[8]
Materials:
-
4-Bromo-2-(trifluoromethoxy)phenylacetonitrile (excess amount)
-
Selected solvents (typically those identified as "moderate" or "good" in Protocol 1)
-
Scintillation vials or flasks with tight-sealing caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)
-
Calibrated analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
Caption: Workflow for the Shake-Flask solubility method.
Detailed Steps:
-
Preparation: Add an excess amount of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile to a flask containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at equilibrium to ensure the solution is saturated.
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (24 to 72 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the flasks stand stationary at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Analysis: Prepare a calibration curve for the compound on your analytical instrument (e.g., HPLC-UV). Accurately dilute the filtered sample with the solvent to fall within the linear range of the calibration curve. Analyze the diluted sample to determine its concentration.
-
Calculation: Use the measured concentration and the dilution factor to calculate the concentration of the original, undiluted saturated solution. This value represents the equilibrium solubility.
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
Data Presentation
Quantitative results should be compiled into a clear, concise table. It is best practice to report the average of multiple determinations (n≥3) along with the standard deviation.
Table 1: Illustrative Solubility Data for 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L)¹ |
| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Water | Aqueous | [Experimental Value] | [Calculated Value] |
| ¹ Calculated using the Molecular Weight of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile. |
Conclusion
Determining the solubility profile of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is a foundational step in its development pathway. While pre-existing data is scarce, a systematic and logical approach combining theoretical prediction with robust experimental methodology can yield a comprehensive and reliable dataset. By first predicting behavior based on molecular structure and then employing a two-tiered experimental approach—rapid screening followed by precise quantitative measurement—researchers can efficiently map the compound's behavior across a relevant spectrum of organic solvents. This knowledge is indispensable for guiding rational decisions in process chemistry, analytical development, and formulation science, ultimately accelerating the journey from discovery to application.
References
- 1. Buy 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 1159512-69-2 [smolecule.com]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. modychem.co [modychem.co]
- 5. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]
- 6. 474024-36-7 CAS MSDS (2-Bromo-4-(trifluoromethyl)phenylacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
This guide provides a comprehensive safety overview for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the limited specific data on this exact molecule, this document synthesizes information from safety data sheets (SDS) of structurally analogous compounds to provide a robust and cautious framework for its handling. The core principle of this guide is to explain the causality behind safety protocols, ensuring a deep understanding of the risks and the rationale for mitigation strategies.
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile belongs to the substituted phenylacetonitrile class of compounds. Its structure combines a brominated aromatic ring with a trifluoromethoxy group and a nitrile functional group. This combination dictates its reactivity and, critically, its toxicological profile. The nitrile (-C≡N) group is of primary concern, as many organic nitriles can cause adverse health effects, including irritation and toxicity through various exposure routes.[1][2]
Anticipated GHS Hazard Classification:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][5]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
The following diagram illustrates the relationship between the expected hazard pictograms and the necessary protective domains for handling this compound.
References
A Technical Guide to 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile for Advanced Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile, a specialized chemical intermediate. Designed for the discerning researcher, this document moves beyond a simple catalog listing to offer insights into its chemical properties, commercial availability, synthetic context, and potential applications, grounded in the established principles of medicinal and synthetic chemistry.
Strategic Importance in Chemical Synthesis
4-Bromo-2-(trifluoromethoxy)phenylacetonitrile (CAS No. 1427502-10-0) is a trifunctional aromatic building block of significant interest in discovery chemistry. Its structure incorporates three key functional groups, each conferring distinct reactivity and properties:
-
Aromatic Bromine: The carbon-bromine bond is a cornerstone of modern organic synthesis, serving as a versatile handle for a multitude of transformations.[1] It is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic introduction of carbon, nitrogen, and oxygen-based substituents to build molecular complexity.[1] In drug design, the introduction of bromine can enhance therapeutic activity and favorably modulate a compound's metabolic profile.[2][3][4]
-
Trifluoromethoxy Group (-OCF₃): Often referred to as a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic.[5] Its incorporation into bioactive molecules can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability, thereby positively influencing pharmacokinetic properties.[5][6]
-
Phenylacetonitrile Core: This structural motif is a common precursor in the synthesis of numerous pharmaceuticals.[3][7] The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or serve as a key component in the construction of various heterocyclic systems.
The specific ortho/para substitution pattern of these groups on the benzene ring creates a unique electronic and steric environment, offering a distinct building block for creating novel chemical entities.
Physicochemical Properties and Identification
A clear understanding of the compound's physical and chemical identity is paramount for its effective use. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1427502-10-0 | CymitQuimica[1], Fisher Scientific |
| Molecular Formula | C₉H₅BrF₃NO | CymitQuimica[1] |
| Molecular Weight | 280.04 g/mol | CymitQuimica[1], Fisher Scientific |
| Purity | Typically ≥97% | BLD Pharmatech |
| InChI Key | PFDJBEBMDQIREQ-UHFFFAOYSA-N | CymitQuimica[1] |
Note: Physical properties such as melting point, boiling point, and density are not consistently reported by suppliers and should be determined empirically upon receipt.
Workflow for Compound Verification
Upon acquiring the material, a rigorous verification process is essential to ensure identity and purity prior to use in sensitive applications.
Caption: A logical flow for the quality control of newly acquired chemical reagents.
Commercial Availability and Procurement
4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is available through several specialized chemical suppliers, typically as a research-grade chemical. The following table summarizes known commercial sources.
| Supplier | Distributor/Brand | Notes |
| CymitQuimica | Fluorochem | Offers various pack sizes (1g, 5g, 10g). Intended for laboratory use only.[1] |
| Fisher Scientific | Chemscene | Available in research quantities (e.g., 1g). |
| BLD Pharmatech | BLD Pharmatech | Listed with a purity of 97% or higher. |
| Parchem | N/A | Lists the compound as available for supply. |
When selecting a supplier, researchers should consider not only price but also the availability of certificates of analysis (CoA), purity specifications, and typical lead times.
Synthetic Routes and Reactivity
While a specific, peer-reviewed synthesis for 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile has not been published, its synthesis can be logically inferred from established methods for preparing substituted phenylacetonitriles. A plausible route involves the cyanation of a corresponding benzyl halide.
Representative Synthesis Protocol
Disclaimer: The following protocol is a representative example based on general chemical principles and has not been optimized for this specific compound. All reactions should be performed by trained personnel in a controlled laboratory setting.
Step 1: Halomethylation of 1-Bromo-3-(trifluoromethoxy)benzene. The starting material, 1-bromo-3-(trifluoromethoxy)benzene, would first undergo a bromomethylation or chloromethylation reaction to install the -CH₂X group. This is often achieved using reagents like HCHO/HBr.
Step 2: Nucleophilic Substitution with a Cyanide Source. The resulting 4-bromo-2-(trifluoromethoxy)benzyl bromide is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF to yield the final product via an Sₙ2 reaction.
Key Predicted Reactions
The molecule's utility stems from the selective reactivity of its functional groups.
Caption: Predicted reactivity of the key functional groups in the title compound.
Applications in Research and Drug Development
This molecule is best utilized as a versatile building block for constructing more complex target molecules. Its potential applications are primarily in the fields of medicinal chemistry and agrochemical research.
-
Scaffold Decoration: The primary utility is in lead optimization, where the core structure can be elaborated via reactions at the bromine and nitrile positions.
-
Fragment-Based Drug Discovery (FBDD): As a fragment, it combines several desirable features (aromatic core, halogen bond donor, lipophilic group) for screening against biological targets.
-
Probing Structure-Activity Relationships (SAR): The trifluoromethoxy group is an excellent bioisostere for other groups, allowing chemists to probe the effects of lipophilicity and electronics on biological activity.[6] The bromine atom's position allows for systematic exploration of a specific chemical vector space in SAR studies.[2]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for CAS 1427502-10-0 is not publicly available. However, based on the SDS for closely related isomers and analogs like 2-Bromo-5-(trifluoromethyl)phenylacetonitrile and 4-Bromo-2-(trifluoromethyl)phenylisothiocyanate, the following hazards should be assumed.[8][9]
-
Health Hazards:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or face shield, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8][9]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up, away from incompatible materials such as strong oxidizing agents.
-
Always consult the supplier-provided SDS upon receipt and follow all institutional safety protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile chemical hazards and handling
An In-depth Technical Guide: Chemical Hazards and Safe Handling of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical hazards, risk mitigation strategies, and handling protocols for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (CAS No. 1427502-10-0). As a substituted arylacetonitrile, this compound is a valuable building block in medicinal chemistry and agrochemical synthesis, often utilized for introducing a unique trifluoromethoxyphenyl moiety into target molecules.[1][2] However, its structural features—specifically the nitrile group and halogenation—necessitate a rigorous and informed approach to safety.
The protocols and insights herein are derived from established safety data for structurally analogous compounds, including various brominated and fluorinated phenylacetonitriles. The fundamental principles of handling toxic nitriles are universally applicable and form the basis of this guide.
Compound Profile and Physicochemical Properties
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is an organic intermediate whose utility is derived from its reactive nitrile and functionalized aromatic ring.[1][2] These features allow for its participation in a variety of synthetic transformations. Understanding its physical properties is the first step in a sound risk assessment.
| Property | Value | Source |
| Chemical Name | 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile | - |
| CAS Number | 1427502-10-0 | [1] |
| Molecular Formula | C₉H₅BrF₃NO | [1] |
| Molecular Weight | 280.04 g/mol | [1] |
| Appearance | Likely a solid or liquid (Data for analogous compounds vary) | - |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents.[3] | - |
Hazard Identification and GHS Classification
Substituted phenylacetonitriles are classified as hazardous due to their potential for acute toxicity, irritation, and the inherent risks associated with the nitrile functional group.[4][5] The Globally Harmonized System (GHS) provides a universal framework for communicating these dangers.[6] Based on data from analogous compounds, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile should be treated as a substance with the following GHS classifications.
Anticipated GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[7][8]
-
Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[7][8]
-
Acute Toxicity, Inhalation (Category 3/4): Toxic or harmful if inhaled.[7][8]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9][10]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9][10]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3][9]
Caption: GHS Pictograms and associated hazard statements.
Toxicological Profile and Routes of Exposure
The primary toxicological concern with arylacetonitriles stems from the nitrile group (-C≡N). While the compound itself is toxic, there is also a metabolic risk. In vivo, nitriles can be metabolized to release cyanide ions, which inhibit cellular respiration, leading to internal asphyxiation.[5][11] The exposure symptoms are often delayed.[11]
-
Inhalation: Inhalation of vapors or aerosols can cause severe respiratory tract irritation.[5][9] Systemic absorption through the lungs can lead to symptoms paralleling cyanide poisoning, including headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and death.[11][12]
-
Skin Contact: The compound is readily absorbed through the skin, which can lead to systemic toxicity.[4][5] It is also classified as a skin irritant, causing redness, itching, and inflammation.[9] Prolonged contact can result in severe chemical burns.[5][13]
-
Eye Contact: Direct contact with the eyes will cause serious irritation and may result in severe eye damage.[5][9][13] Lachrymation (tearing) is an immediate symptom.[13]
-
Ingestion: Ingestion is highly toxic and can be fatal.[5] It may cause severe burns to the mouth and gastrointestinal tract.[5] Symptoms mirror those of inhalation exposure and require immediate medical intervention.[14]
Causality in Practice: Risk Assessment and Engineering Controls
A proactive approach to safety is paramount. The "why" behind each safety measure is as important as the measure itself.
-
The Fume Hood is Non-Negotiable: The high acute toxicity via inhalation dictates that this compound must always be handled within a certified chemical fume hood. This is not merely for odor control; it is a primary containment device to prevent systemic poisoning from unnoticed vapor or aerosol exposure.
-
Ventilation and Airflow: The fume hood's function is to maintain negative pressure, drawing contaminated air away from the user. Before starting work, it is crucial to verify the fume hood is functioning correctly (checking the airflow monitor). The sash should be kept as low as practicable.
-
Avoiding Aerosol Generation: The risk of inhalation increases dramatically when the material is aerosolized. Procedures such as sonication, vigorous mixing, or rapid solvent removal on a rotary evaporator should be conducted with care to prevent splashing and aerosol generation.
Standard Operating Procedure: Safe Handling and PPE
A self-validating protocol ensures safety at every stage. This workflow minimizes exposure and provides clear steps for the entire process.
Caption: Step-by-step workflow for safely handling toxic nitriles.
Personal Protective Equipment (PPE) Deep Dive:
-
Gloves: Standard nitrile gloves may not provide sufficient long-term protection. Double-gloving (wearing two pairs of nitrile gloves) or using a heavier-duty glove (e.g., neoprene) over a nitrile glove is strongly recommended. Gloves must be changed immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide adequate protection from splashes.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing covers all exposed skin.
Storage and Stability
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] The storage area should be accessible only to authorized personnel.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13] Contact with acids can liberate highly toxic hydrogen cyanide gas.[5]
-
Stability: The compound is generally stable under recommended storage conditions.[9] Avoid exposure to excessive heat, as vapors can form explosive mixtures with air.
Emergency Procedures: A Validated Response
In an emergency, a clear, pre-planned response is essential.
Personal Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[13][14] Seek immediate medical attention and call a poison center.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[14]
Spills and Leaks:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[13] Do not let the product enter drains.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area thoroughly.
Fire:
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.[7]
-
Hazards: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[9][13] Firefighters must wear self-contained breathing apparatus (SCBA).[13]
Disposal Considerations
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.
References
- 1. 4-Bromo-2-(Trifluoromethoxyphenyl)Acetonitirle [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]
- 4. lifechempharma.com [lifechempharma.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. ACETONITRILE [terpconnect.umd.edu]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Unlocking the Potential of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile: A Technical Guide for Innovators in Drug Discovery and Materials Science
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical research, driving innovation in both medicine and materials science. The subject of this guide, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, is a molecule of significant interest, embodying the advantageous properties conferred by its constituent functional groups: a brominated aromatic ring, a trifluoromethoxy moiety, and a reactive nitrile group. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining promising research avenues for this compound. By synthesizing established chemical principles with forward-looking applications, this guide provides a roadmap for exploring its potential in medicinal chemistry, agrochemical development, and advanced materials science. Detailed experimental protocols, data interpretation frameworks, and in silico modeling strategies are presented to empower researchers to unlock the full potential of this versatile chemical entity.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The deliberate introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which can lead to more potent and durable therapeutic agents. When combined with a brominated phenyl ring and a chemically versatile acetonitrile functional group, as in 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, a powerful synthon for novel chemical entities emerges.
This guide will explore the untapped potential of this molecule, presenting a series of well-defined research trajectories. We will delve into its synthetic accessibility, propose key areas for biological screening, and explore its utility as a monomer in the creation of high-performance polymers.
Synthetic Pathways and Characterization
A robust and scalable synthetic route is paramount for the extensive investigation of any new chemical entity. Based on established methodologies for analogous compounds, a plausible and efficient synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile can be achieved via the cyanation of the corresponding benzyl bromide.
Proposed Synthesis Protocol: Cyanation of 4-Bromo-2-(trifluoromethoxy)benzyl Bromide
This protocol is adapted from established procedures for the synthesis of phenylacetonitriles from benzyl bromides.
Materials:
-
4-Bromo-2-(trifluoromethoxy)benzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Bromo-2-(trifluoromethoxy)benzyl bromide in a mixture of ethanol and water.
-
Cyanation: Add a stoichiometric excess of sodium cyanide or potassium cyanide to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with a significant volume of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Causality of Experimental Choices:
-
The use of a polar protic solvent system (ethanol/water) facilitates the dissolution of both the organic substrate and the inorganic cyanide salt.
-
Refluxing provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
-
Aqueous workup and extraction are essential to separate the organic product from the inorganic salts and the polar solvent.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of functional groups. | Characteristic shifts for aromatic protons, the methylene group, the nitrile carbon, and the trifluoromethoxy group. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A characteristic absorption band for the nitrile (C≡N) group around 2250 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating high purity. |
Research Area 1: Medicinal Chemistry and Drug Discovery
The structural motifs present in 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile suggest significant potential in medicinal chemistry. The trifluoromethoxy group is a well-established bioisostere for other functional groups and can enhance a molecule's drug-like properties. The phenylacetonitrile core is found in numerous biologically active compounds.
In Silico Profiling: A Predictive First Step
Before embarking on extensive laboratory synthesis and testing, a comprehensive in silico analysis can provide valuable insights into the potential pharmacokinetic and pharmacodynamic properties of the molecule.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:
Various computational models can predict key ADMET parameters, helping to identify potential liabilities early in the drug discovery process.[1][2][3][4][5]
| ADMET Property | Prediction Goal | Recommended In Silico Tools |
| Absorption | Predict oral bioavailability and intestinal absorption. | SwissADME, pkCSM |
| Distribution | Estimate blood-brain barrier penetration and plasma protein binding. | SwissADME, pkCSM |
| Metabolism | Identify potential sites of metabolism by cytochrome P450 enzymes. | SwissADME, pkCSM |
| Excretion | Predict clearance and half-life. | pkCSM |
| Toxicity | Flag potential for carcinogenicity, mutagenicity, and hERG inhibition. | PreADMET, Toxtree |
Anticancer Research
Many brominated and trifluoromethylated compounds exhibit potent anticancer activity.[6][7] Phenylacetonitrile derivatives have also been identified as promising anticancer agents, with some acting as tubulin inhibitors.[4][8][9] Therefore, a primary research focus should be the evaluation of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile as a potential anticancer therapeutic.
Experimental Workflow for Anticancer Evaluation:
Caption: In vitro workflow for assessing anticancer potential.
Detailed Protocol: MTT Cytotoxicity Assay [10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Research
Chronic inflammation is implicated in a wide range of diseases. The structural features of the target molecule suggest it could modulate inflammatory pathways.
Experimental Workflow for Anti-inflammatory Evaluation:
Caption: In vitro workflow for assessing anti-inflammatory potential.
Detailed Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages [1][2][12][13][14]
-
Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitric oxide concentration using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the compound on nitric oxide production.
Research Area 2: Agrochemicals
Trifluoromethylated compounds are prevalent in modern agrochemicals due to their enhanced efficacy and stability.[10][11] Phenylacetonitrile derivatives are also used as intermediates in the synthesis of pesticides and herbicides.[10][11] Therefore, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is a prime candidate for screening for herbicidal and pesticidal activity.
Suggested Screening Strategy:
-
Herbicidal Activity: Screen against a panel of common weeds (e.g., Arabidopsis thaliana, Lolium rigidum) to assess pre- and post-emergent herbicidal effects.
-
Pesticidal Activity: Evaluate efficacy against common agricultural pests, such as aphids, mites, and lepidopteran larvae.
Research Area 3: Materials Science
The presence of a bromine atom on the aromatic ring opens up possibilities for using 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile as a monomer in polymerization reactions. The trifluoromethoxy group can impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and hydrophobicity.
Polymer Synthesis via Cross-Coupling Reactions
The bromo-functionalization allows for the incorporation of this molecule into polymer chains via various cross-coupling reactions, such as Suzuki or Sonogashira coupling. This could lead to the synthesis of novel functional polymers with unique properties. For example, it could be used to synthesize functional aromatic polyamides or polyaminals.[1][12]
Conceptual Polymerization Workflow:
Caption: Conceptual workflow for polymer synthesis.
Flame Retardant Applications
Brominated compounds are widely used as flame retardants.[3][4][14][15] The combination of bromine and fluorine in this molecule may offer synergistic flame retardant properties. It could be investigated as an additive flame retardant in various polymer matrices.
Evaluation of Flame Retardant Properties:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer with and without the additive.
-
Limiting Oxygen Index (LOI): To determine the minimum oxygen concentration required to support combustion.
-
UL-94 Vertical Burn Test: To classify the flammability of the material.
Conclusion
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is a chemical entity with a high potential for innovation across multiple scientific disciplines. Its unique combination of functional groups makes it a prime candidate for investigation in drug discovery, particularly in the areas of oncology and inflammation. Furthermore, its utility as a monomer for the synthesis of advanced functional polymers and its potential as a flame retardant warrant exploration in materials science. The experimental protocols and research frameworks provided in this guide offer a solid foundation for scientists and researchers to begin unlocking the promising applications of this versatile molecule.
References
- 1. preprints.org [preprints.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. Buy 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 [smolecule.com]
- 7. Reversible Modes of Inhibitor Interactions with Enzymes | Semantic Scholar [semanticscholar.org]
- 8. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Physical-chemical Properties of Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 14. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 15. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
Methodological & Application
Application Note: A Detailed Guide to the Synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Arylacetonitriles
Substituted arylacetonitriles are pivotal structural motifs in the landscape of medicinal chemistry and materials science. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, in particular, serves as a versatile building block, offering multiple reaction sites for further molecular elaboration. The bromo substituent provides a handle for cross-coupling reactions, while the nitrile group can be readily converted into other functional groups like amines, carboxylic acids, and tetrazoles. This application note provides a comprehensive overview of the synthetic route to this valuable intermediate, detailing the reaction mechanism and a robust experimental protocol.
Reaction Mechanism: A Nucleophilic Substitution Approach
The most direct and widely employed method for the synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is through a nucleophilic substitution reaction. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of organic synthesis.
The key precursor for this synthesis is 4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene. This starting material can be synthesized via radical bromination of 4-bromo-2-(trifluoromethoxy)toluene using reagents like N-bromosuccinimide (NBS) and a radical initiator.[1]
The core of the acetonitrile synthesis involves the displacement of the benzylic bromide by a cyanide nucleophile, typically from a salt such as sodium cyanide or potassium cyanide. The benzylic carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent bromine atom and the resonance stabilization of the transition state provided by the phenyl ring.
The reaction is a concerted, single-step process where the cyanide ion attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. The choice of a polar aprotic solvent, such as ethanol or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation of the cyanide salt without strongly solvating the cyanide anion, thus maintaining its nucleophilicity.[2]
Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
This protocol is adapted from a well-established procedure for the synthesis of benzyl cyanide from benzyl chloride and can be reliably applied to the synthesis of the target molecule.[3]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |
| 4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene | C8H5Br2F3O | 349.93 | (To be calculated based on desired scale) | 1.0 |
| Sodium Cyanide | NaCN | 49.01 | (To be calculated based on desired scale) | 1.2 |
| Ethanol (95%) | C2H5OH | 46.07 | (To be calculated based on desired scale) | - |
| Water | H2O | 18.02 | (To be calculated based on desired scale) | - |
| Diethyl Ether | (C2H5)2O | 74.12 | (For workup) | - |
| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | (For workup) | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | (For workup) | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | (For drying) | - |
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. To this, add 95% ethanol.
-
Addition of Substrate: In a separate beaker, dissolve 4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene (1.0 equivalent) in 95% ethanol.
-
Reaction Initiation: Add the ethanolic solution of the benzyl bromide derivative to the cyanide solution in the round-bottom flask.
-
Reaction Progression: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Add diethyl ether and water to partition the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine. This removes any unreacted cyanide and other water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Visualizing the Workflow
Caption: Workflow for the synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Safety Precautions
-
Cyanide Handling: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Acidification of cyanide waste will generate highly toxic hydrogen cyanide gas. Therefore, all cyanide-containing aqueous waste should be quenched with an oxidizing agent like bleach before disposal.
-
Benzylic Bromides: Benzylic bromides are lachrymators and skin irritants. Handle with care in a fume hood.
Conclusion
The synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile via nucleophilic substitution of the corresponding benzyl bromide is a reliable and efficient method. This application note provides a detailed mechanistic understanding and a practical experimental protocol to aid researchers in the preparation of this valuable synthetic intermediate. The strategic incorporation of the trifluoromethoxy group and the bromo functionality makes the target molecule a highly attractive building block for the development of novel pharmaceuticals and advanced materials.
References
The Strategic Application of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold for Complex Drug Design
In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of a program's success. The molecule 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile emerges as a highly versatile and valuable building block, embodying key structural features that are sought after in the design of novel therapeutics. This guide provides an in-depth exploration of the applications of this compound, offering both the theoretical underpinnings of its utility and practical, field-proven protocols for its deployment in medicinal chemistry campaigns.
The unique architecture of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile offers a trifecta of functionalities ripe for strategic chemical modification. The trifluoromethoxy (-OCF₃) group, a bioisostere of the more common trifluoromethyl (-CF₃) group, imparts a range of desirable physicochemical properties to drug candidates. It is known to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to its biological target. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments. Finally, the acetonitrile moiety can participate in various chemical transformations or act as a key pharmacophoric element, engaging in crucial interactions within a target's binding site. This confluence of features positions 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile as a privileged scaffold for the synthesis of complex and potent bioactive molecules.
Physicochemical Properties and Handling
A thorough understanding of a starting material's properties is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrF₃NO | N/A |
| Molecular Weight | 280.04 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | N/A |
Safety Precautions: 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
While direct, published applications of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile are emerging, the utility of closely related analogs provides a strong predictive framework for its application. A prime area of interest is in the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The general structure of many kinase inhibitors features a heterocyclic core appended with various substituted aryl groups. 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is an ideal precursor for the 2-substituted phenylacetonitrile fragment found in a number of these inhibitors.
The trifluoromethoxy group is particularly advantageous in this context, as it can occupy hydrophobic pockets within the kinase ATP-binding site, contributing to both potency and selectivity. The bromo-substituent allows for the strategic introduction of diverse chemical matter through well-established synthetic methodologies.
Experimental Protocols: Harnessing the Synthetic Potential
The true value of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile lies in its capacity for chemical elaboration. The following protocols detail two of the most powerful and widely used cross-coupling reactions for the derivatization of this scaffold: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods provide access to a vast chemical space of novel compounds for biological screening.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, this reaction is employed to introduce a variety of aryl and heteroaryl substituents at the 4-position, a common strategy in the optimization of kinase inhibitors.
Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-(trifluoromethoxyphenyl)acetonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. The use of an inert atmosphere is crucial to maintain the catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the palladium catalyst. Degassing the solvents prior to use is a critical step for reproducible results.
-
Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Potassium carbonate is a commonly used and effective base for many Suzuki-Miyaura couplings.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is particularly relevant in medicinal chemistry, as the arylamine motif is a key feature in numerous kinase inhibitors, often forming a hydrogen bond with the hinge region of the kinase.
Workflow for Buchwald-Hartwig Amination:
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, to a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the Schlenk tube. Stir the mixture for a few minutes to allow for the formation of the active catalyst. Then, add 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 eq) and the desired amine (1.2 eq).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 4-amino-2-(trifluoromethoxyphenyl)acetonitrile derivative.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are often effective for coupling with a wide range of amines.
-
Strong Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, facilitating the formation of the palladium-amido intermediate.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and reduced yields. The use of anhydrous solvents and reagents is essential.
Conclusion: A Gateway to Novel Chemical Space
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile represents a strategically designed building block that offers medicinal chemists a reliable and versatile entry point into novel and biologically relevant chemical space. Its unique combination of a metabolically robust trifluoromethoxy group, a synthetically tractable bromo-substituent, and a pharmacophorically important acetonitrile moiety makes it an invaluable tool in the quest for new and improved therapeutics. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in drug discovery programs, empowering researchers to rapidly generate diverse libraries of compounds for biological evaluation. As the demand for innovative drug candidates continues to grow, the importance of such well-designed and versatile chemical scaffolds will undoubtedly increase.
The Versatile Synthon: 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex and functionally rich target molecules. Among these, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile emerges as a highly versatile and valuable synthon, particularly for researchers and scientists in the realms of medicinal chemistry and drug development. Its unique trifunctional architecture—comprising a synthetically malleable nitrile group, a readily coupled aryl bromide, and an electron-rich trifluoromethoxy-substituted phenyl ring—offers a powerful toolkit for the introduction of diverse pharmacophoric elements.
This comprehensive guide provides an in-depth exploration of the synthetic utility of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. We will delve into its preparation and present detailed, field-proven protocols for its application in key bond-forming reactions, underscoring the causality behind experimental choices to ensure both technical accuracy and practical reliability.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application. The table below summarizes key data for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
| Property | Value |
| Molecular Formula | C₉H₅BrF₃NO |
| Molecular Weight | 280.04 g/mol |
| CAS Number | [Data not publicly available] |
| Appearance | [Predicted] Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
While experimental spectroscopic data for this specific compound is not widely published, the following represents predicted data based on closely related structures and foundational principles of NMR spectroscopy. This information is crucial for in-process reaction monitoring and final product characterization.
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |
| δ 7.75 (d, J = 2.0 Hz, 1H) | δ 148.5 (C-O) |
| δ 7.60 (dd, J = 8.4, 2.0 Hz, 1H) | δ 134.0 (C-Br) |
| δ 7.30 (d, J = 8.4 Hz, 1H) | δ 131.5 (CH) |
| δ 3.85 (s, 2H) | δ 125.0 (CH) |
| δ 122.0 (q, J = 258 Hz, CF₃) | |
| δ 118.0 (C-CN) | |
| δ 117.0 (CN) | |
| δ 115.5 (CH) | |
| δ 23.5 (CH₂) |
Synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
The preparation of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile can be envisioned through a two-step sequence starting from the commercially available 4-bromo-2-(trifluoromethoxy)phenol. This pathway involves an initial O-alkylation to introduce a leaving group, followed by nucleophilic substitution with cyanide.
Plausible synthetic route to the target compound.
A more direct and precedented approach for analogous structures involves the conversion of a benzyl bromide to the corresponding acetonitrile.[1]
Protocol: Synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile from 4-Bromo-2-(trifluoromethoxy)benzyl Bromide
This protocol is adapted from established procedures for the synthesis of arylacetonitriles from benzyl halides.[1]
Materials:
-
4-Bromo-2-(trifluoromethoxy)benzyl bromide (1.0 equiv)
-
Sodium cyanide (1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-(trifluoromethoxy)benzyl bromide in DMSO.
-
Add sodium cyanide to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Applications in Key Synthetic Transformations
The synthetic utility of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is primarily centered around transformations of the aryl bromide and the nitrile functional groups.
Key synthetic transformations of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[2]
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile with an Arylboronic Acid
This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[3]
Materials:
-
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a Schlenk flask, add 4-bromo-2-(trifluoromethoxyphenyl)acetonitrile, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination provides a versatile route to synthesize arylamines, another important class of compounds in medicinal chemistry.[4]
Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile with a Primary or Secondary Amine
This is a generalized protocol based on established procedures for the Buchwald-Hartwig amination.[4][5]
Materials:
-
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
XPhos or other suitable phosphine ligand (0.02-0.10 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand to a dry Schlenk flask.
-
Add 4-bromo-2-(trifluoromethoxyphenyl)acetonitrile, the amine, and sodium tert-butoxide.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Transformations of the Nitrile Group
The nitrile functionality is a versatile precursor to other important functional groups, namely carboxylic acids and primary amines.
The hydrolysis of the nitrile group provides access to the corresponding aryl acetic acid derivative.
Protocol: Hydrolysis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Materials:
-
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 equiv)
-
6 M Sulfuric acid or 6 M Sodium hydroxide
-
1,4-Dioxane (co-solvent)
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, suspend 4-bromo-2-(trifluoromethoxyphenyl)acetonitrile in 6 M sulfuric acid and 1,4-dioxane.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry, concentrate, and purify the crude carboxylic acid.
Reduction of the nitrile yields the corresponding phenylethylamine, a common scaffold in biologically active molecules.
Protocol: Reduction of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Materials:
-
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 4-bromo-2-(trifluoromethoxyphenyl)acetonitrile in anhydrous THF.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting suspension until a white precipitate forms.
-
Filter the solid and wash with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, concentrate, and purify the amine product.
Conclusion
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile stands out as a building block of significant potential in organic synthesis. Its strategically positioned functional groups allow for a diverse range of chemical transformations, providing efficient pathways to complex molecules of interest in pharmaceutical and materials science. The protocols outlined in this guide, grounded in established chemical principles, offer a reliable starting point for the exploration of this versatile synthon in various research and development endeavors.
References
- 1. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Strategies for Nucleophilic Substitution on 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile
Here is the detailed application note and protocol for nucleophilic substitution on 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Abstract
This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 4-bromo-2-(trifluoromethoxy)phenylacetonitrile. This substrate is a valuable building block in medicinal chemistry and materials science, characterized by an electron-deficient aromatic ring primed for functionalization. We will explore the mechanistic underpinnings of two primary synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern, palladium-catalyzed Buchwald-Hartwig amination. This guide provides detailed, step-by-step protocols for both methods, a comparative analysis of their respective advantages, and troubleshooting insights to empower researchers in drug discovery and chemical development to successfully synthesize novel derivatives.
Mechanistic Rationale and Strategic Considerations
Analyzing the Substrate: 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile
The reactivity of the substrate is dictated by the electronic properties of its substituents. The trifluoromethoxy (-OCF3) group at the 2-position (ortho to the -CH2CN group and meta to the bromine) is a potent electron-withdrawing group, significantly more so than a simple methoxy group.[1][2] This strong inductive effect deactivates the aromatic ring, making it electron-poor and susceptible to attack by nucleophiles.
The bromine atom at the 4-position serves as a good leaving group. Crucially, the electron-withdrawing -OCF3 group is positioned ortho and para to the site of substitution (the carbon bearing the bromine), which is a critical requirement for stabilizing the key intermediate in an SNAr reaction.[3][4]
Available Synthetic Pathways
Two robust pathways are considered for the substitution of the bromine atom on this scaffold. The choice between them depends on the desired nucleophile, required reaction conditions, and functional group tolerance.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination mechanism.[3][5] An incoming nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] The presence of strong electron-withdrawing groups, like the -OCF3 group at the ortho/para position, is essential to delocalize and stabilize the negative charge.[6][7] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: The SNAr addition-elimination mechanism.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
For nitrogen nucleophiles, the Buchwald-Hartwig amination is a powerful and versatile alternative.[8][9] This cross-coupling reaction utilizes a palladium catalyst, typically with bulky, electron-rich phosphine ligands, to form a carbon-nitrogen bond under conditions that are often milder than traditional SNAr.[10] The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the active catalyst.[10][11][12]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: SNAr with Morpholine
This protocol describes the substitution of the bromine atom with morpholine, a common secondary amine, under thermal SNAr conditions.
2.1. Principle The electron-deficient aryl bromide is heated in the presence of excess morpholine in a polar aprotic solvent. The high temperature provides the activation energy for the nucleophilic attack, and the solvent choice facilitates the reaction between the ionic and polar species.
2.2. Materials and Reagents
| Reagent | CAS Number | Purity | Supplier Example | Notes |
|---|---|---|---|---|
| 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile | N/A | >97% | Various | The starting aryl bromide. |
| Morpholine | 110-91-8 | >99% | Sigma-Aldrich | Used as the nucleophile. |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | >99.8% | Acros Organics | Polar aprotic solvent.[13] |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Fisher Scientific | For extraction. |
| Deionized Water | 7732-18-5 | N/A | In-house | For workup. |
| Brine (Saturated NaCl solution) | N/A | N/A | In-house | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | N/A | VWR | For drying the organic layer. |
2.3. Equipment
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.4. Step-by-Step Protocol
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-(trifluoromethoxy)phenylacetonitrile (1.0 eq, e.g., 500 mg).
-
Reagent Addition: Add anhydrous DMSO (5 mL) to dissolve the starting material. Add morpholine (3.0 eq).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMSO and morpholine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(morpholino)-2-(trifluoromethoxy)phenylacetonitrile.
2.5. Expected Product Characterization
-
Appearance: White to off-white solid.
-
¹H NMR: Disappearance of the aromatic proton signals corresponding to the starting material and appearance of new signals for the morpholine moiety and a shifted aromatic pattern.
-
MS (ESI+): A molecular ion peak corresponding to the calculated mass of the product [M+H]⁺.
-
IR: Presence of the characteristic nitrile (-C≡N) stretch around 2230 cm⁻¹.
Protocol 2: Buchwald-Hartwig Amination with Aniline
This protocol details a modern approach using palladium catalysis, which often proceeds under milder conditions and with higher functional group tolerance.
3.1. Principle A palladium(0) species, generated in situ, catalyzes the coupling of the aryl bromide with aniline in the presence of a specialized phosphine ligand and a non-nucleophilic base. The entire process must be conducted under an inert atmosphere to prevent oxidation of the catalyst.
3.2. Materials and Reagents
| Reagent | CAS Number | Purity | Supplier Example | Notes |
|---|---|---|---|---|
| 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile | N/A | >97% | Various | The starting aryl bromide. |
| Aniline | 62-53-3 | >99.5% | Sigma-Aldrich | Nucleophile. Purify by distillation if needed. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | >97% | Strem Chemicals | Palladium precursor. |
| XPhos | 564483-18-7 | >98% | Strem Chemicals | Bulky phosphine ligand.[10] |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | >97% | Sigma-Aldrich | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene, anhydrous | 108-88-3 | >99.8% | Acros Organics | Anhydrous reaction solvent. |
| Diethyl Ether | 60-29-7 | ACS Grade | Fisher Scientific | For workup. |
| Celite® | 61790-53-2 | N/A | Sigma-Aldrich | Filtration aid. |
3.3. Equipment
-
Schlenk flask or oven-dried vial with a screw cap and septum
-
Inert atmosphere line (Nitrogen or Argon) or a glovebox
-
Magnetic stirrer and stir bar
-
Heating block or oil bath with temperature control
-
Syringes and needles for transfer of anhydrous solvents and reagents
3.4. Step-by-Step Protocol
-
Inert Setup: In a glovebox or under a positive flow of inert gas, add NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq) to a Schlenk flask containing a stir bar.
-
Reagent Addition: Add 4-bromo-2-(trifluoromethoxy)phenylacetonitrile (1.0 eq).
-
Solvent and Nucleophile: Add anhydrous toluene (to make a ~0.1 M solution) followed by aniline (1.2 eq) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(phenylamino)-2-(trifluoromethoxy)phenylacetonitrile.
Data and Troubleshooting
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1: SNAr | Protocol 2: Buchwald-Hartwig Amination |
| Catalyst | None (thermal) | Palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand |
| Base | Not required (nucleophile in excess) | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)[11] |
| Temperature | High (typically >100 °C) | Moderate to high (typically 80-110 °C) |
| Solvent | Polar aprotic (DMSO, DMF, NMP)[13] | Aprotic (Toluene, Dioxane) |
| Atmosphere | Air | Inert (Nitrogen or Argon) is critical |
| Scope | Generally limited to strong nucleophiles | Very broad; accommodates a wide range of amines[9] |
| Key Advantage | Operationally simple, no expensive catalyst | High efficiency, broad scope, milder conditions |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | (SNAr): Insufficient temperature; nucleophile is too weak. | Increase temperature. Consider using a more polar solvent like NMP. If the nucleophile is weak, switch to Protocol 2. |
| (B-H): Inactive catalyst (oxygen exposure); poor quality base or ligand. | Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents. Screen different ligands (e.g., SPhos). | |
| Side Product Formation | (SNAr): Decomposition at high temperature. | Lower the reaction temperature and accept a longer reaction time. |
| (B-H): Hydrodehalogenation (aryl bromide is reduced to Ar-H). | Use a different ligand/base combination. Ensure the system is truly anhydrous. | |
| Difficult Purification | (SNAr): High-boiling solvent (DMSO/NMP) is hard to remove. | Perform multiple aqueous washes during workup. Consider using a lower-boiling solvent if the reaction allows. |
| (B-H): Palladium black formation. | Filter the crude reaction mixture through Celite® or silica gel before concentration. |
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
4-Bromo-2-(trifluoromethoxy)phenylacetonitrile: Handle with care. While specific data is limited, related aryl nitriles and bromides can be irritants.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Avoid contact.
-
Palladium Catalysts & Ligands: Are expensive and can be toxic. Avoid inhalation of powders.
-
Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Handle exclusively in an inert atmosphere glovebox. Reacts violently with water.
-
-
Procedures: Reactions at elevated temperatures should be conducted behind a blast shield. Always ensure that heated, sealed vessels are not over-pressurized.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reaction Examples [cdb.ics.uci.edu]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
The Synthetic Chemist's Guide to Catalytic Reactions of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile: Applications and Protocols
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The subject of this guide, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, is a versatile synthetic intermediate that marries the reactivity of an aryl bromide with the modulating effects of the 2-trifluoromethoxy and 4-bromo substituents. This unique arrangement makes it a valuable precursor for a wide array of complex molecular architectures, accessible through the power of catalytic cross-coupling reactions.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for several key catalytic transformations involving this important building block. The methodologies described herein are designed to be robust and adaptable, forming a solid foundation for further synthetic exploration.
Core Catalytic Transformations and Mechanistic Insights
The bromine atom at the 4-position of the phenyl ring is the primary reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy and acetonitrile groups can influence the reactivity of the C-Br bond, making the careful selection of catalytic systems paramount for successful transformations. Herein, we will delve into the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is an indispensable tool for the construction of biaryl and substituted aromatic structures.[1] The reaction of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile with various arylboronic acids or their esters provides a direct route to a diverse range of 4-aryl-2-(trifluoromethoxyphenyl)acetonitrile derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ and a phosphine ligand are commonly employed. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for coupling with sterically hindered or electronically challenging substrates.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Generalized Protocol for Suzuki-Miyaura Coupling:
The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[3]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(OAc)₂ (0.02-0.05 equiv) with a suitable phosphine ligand (e.g., SPhos, 0.04-0.10 equiv)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, the arylboronic acid, the palladium catalyst (and ligand, if using a two-component system), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | Est. >80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | Est. >85 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ (3) | DMF/H₂O | 110 | 16 | Est. >75 |
| *Estimated yields based on similar reactions reported in the literature. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] This reaction is particularly valuable for accessing aniline derivatives that are difficult to prepare via classical methods. The amination of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile with a variety of primary and secondary amines opens a direct pathway to novel substituted anilines, which are prevalent motifs in pharmaceuticals.[5]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands often providing superior results, especially for challenging substrates.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Generalized Protocol for Buchwald-Hartwig Amination:
The following protocol is adapted from a procedure for the amination of a structurally similar substrate, 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[5]
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.03 equiv) or Pd(OAc)₂ (0.02-0.06 equiv)
-
Phosphine ligand (e.g., XPhos, 0.02-0.06 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent, followed by the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | Est. >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 18 | Est. >80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.0) | Toluene | 90 | 16 | Est. >85 |
| *Estimated yields based on similar reactions reported in the literature. |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[8]
Causality Behind Experimental Choices:
-
Catalyst System: The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent in many cases.
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF, DMF, or toluene are often used to ensure solubility of all components.
Generalized Protocol for Sonogashira Coupling:
The following is a general protocol for the Sonogashira coupling of aryl bromides.[9]
Reaction Scheme:
A representative Sonogashira coupling reaction.
Materials:
-
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.01-0.03 equiv)
-
Copper(I) iodide (CuI) (0.02-0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous THF or DMF (optional)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (if used) and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | Est. >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | - | RT | 12 | Est. >85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 60 | 8 | Est. >80 |
| *Estimated yields based on similar reactions reported in the literature. |
Conclusion and Future Perspectives
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile stands as a highly valuable and versatile building block for the synthesis of complex organic molecules. The catalytic protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and adaptable starting points for the construction of novel C-C and C-N bonds. The strategic application of these reactions allows for the late-stage functionalization of the trifluoromethoxylated phenylacetonitrile core, enabling the rapid generation of compound libraries for screening in drug discovery and materials science applications. Further exploration into other catalytic reactions, such as Heck, Stille, and C-H activation, will undoubtedly continue to expand the synthetic utility of this powerful intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scispace.com [scispace.com]
- 4. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Derivatization of the Nitrile Group in 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile
<
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of the Nitrile Moiety in 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile
The compound 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile serves as a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites: the aryl bromide, the trifluoromethoxy group, and critically, the nitrile functionality. The nitrile group, in particular, is a valuable precursor for a wide array of chemical transformations, allowing for the introduction of diverse functional groups that can modulate a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[1][2]
The strategic derivatization of the nitrile in this specific scaffold is of paramount importance for several reasons:
-
Bioisosteric Replacement: The nitrile can act as a bioisostere for other functional groups like carbonyls and halogens, influencing binding affinities and selectivities for biological targets.[2]
-
Modulation of Physicochemical Properties: Conversion of the nitrile to amines, amides, carboxylic acids, or tetrazoles dramatically alters polarity, hydrogen bonding capacity, and pKa, thereby impacting solubility, permeability, and metabolic stability.[2]
-
Introduction of New Pharmacophoric Elements: The transformed nitrile can introduce key pharmacophoric features, such as hydrogen bond donors/acceptors or charged groups, which are crucial for molecular recognition by proteins.
-
Metabolic Blocking: Strategic placement and modification of the nitrile can block sites of metabolic degradation, prolonging the in vivo half-life of a drug candidate.[2]
This guide provides detailed protocols for three key derivatization pathways of the nitrile group in 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to a tetrazole. Each section explains the underlying chemical principles and provides a step-by-step protocol grounded in established synthetic methodologies.
Hydrolysis to 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
The hydrolysis of nitriles is a fundamental transformation that yields carboxylic acids.[3][4] This conversion is typically achieved under acidic or basic conditions at elevated temperatures.[5] Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[3][6] This is followed by tautomerization to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[3][7]
The resulting carboxylic acid, 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid, is a valuable intermediate for further functionalization, such as amide bond formation or esterification.[8][9][10]
Workflow for Nitrile Hydrolysis:
Caption: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for nitrile hydrolysis.[3][6]
Materials:
-
4-Bromo-2-(trifluoromethoxy)phenylacetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile (1.0 eq).
-
Reagent Addition: Carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid. Caution: This addition is highly exothermic and should be performed slowly in an ice bath.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic extracts and wash successively with deionized water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ | A strong acid is required to protonate the nitrile, activating it for nucleophilic attack by water.[6] |
| Temperature | Reflux | Elevated temperature is necessary to overcome the activation energy for both the initial hydrolysis to the amide and the subsequent hydrolysis to the carboxylic acid.[5] |
| Workup | Quenching on ice, NaHCO₃ wash | The acidic reaction mixture is neutralized, and the carboxylic acid product is deprotonated to its carboxylate salt, which can then be re-protonated and extracted. |
Reduction to 2-(4-Bromo-2-(trifluoromethoxy)phenyl)ethan-1-amine
The reduction of nitriles to primary amines is a powerful transformation for introducing a basic nitrogen atom into a molecule.[11][12] Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly employed for this purpose.[11][13][14] The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, forming an imine intermediate which is then further reduced to the amine.[12][15]
The resulting primary amine, 2-(4-Bromo-2-(trifluoromethoxy)phenyl)ethan-1-amine, is a key building block for the synthesis of various biologically active compounds through reactions such as amidation, sulfonylation, and reductive amination.
Workflow for Nitrile Reduction:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. One moment, please... [chemistrysteps.com]
- 6. Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown - Housing Innovations [dev.housing.arizona.edu]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]
- 9. 509142-74-9|2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 10. arctomsci.com [arctomsci.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Gram-Scale Synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Abstract
This document provides a comprehensive guide for the gram-scale synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, a key intermediate in pharmaceutical and agrochemical research. Two primary synthetic strategies are evaluated: the Sandmeyer reaction of a corresponding aniline and a modern Palladium-catalyzed cyanation of an aryl bromide. This guide details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and data interpretation for both methods. The objective is to equip researchers with the necessary information to select and execute the most suitable synthesis for their specific laboratory context, emphasizing safety, efficiency, and scalability.
Introduction and Strategic Overview
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is a valuable building block in organic synthesis. Its structure, featuring a bromo-substituent for further cross-coupling reactions, a trifluoromethoxy group for modulating electronic and lipophilic properties, and a nitrile group that is a versatile precursor to amines, amides, and carboxylic acids, makes it highly desirable.[1]
The synthesis of aryl nitriles has traditionally been accomplished through methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require stoichiometric copper cyanide and harsh conditions.[1] More recent advancements in organometallic chemistry have led to the development of milder and more general Palladium-catalyzed cyanation methods.[2][3]
This guide presents two robust protocols for the target molecule:
-
Route A: Sandmeyer Reaction. This classic transformation converts an arylamine into the corresponding nitrile via a diazonium salt intermediate.[4][5] It is a cost-effective method well-suited for specific substrates.
-
Route B: Palladium-Catalyzed Cyanation. This modern approach utilizes a palladium catalyst to couple a cyanide source with an aryl bromide.[6][7] It often offers broader functional group tolerance and milder reaction conditions, though it may involve more expensive reagents.[2]
The choice between these routes will depend on the availability of starting materials, cost considerations, and the specific equipment available to the researcher.
Logical Workflow for Synthesis
The overall process for both synthetic routes follows a logical progression from starting material to purified product. This workflow is designed to ensure safety, maximize yield, and confirm the identity and purity of the final compound.
Caption: General experimental workflow for chemical synthesis.
Safety First: Handling Cyanide Compounds
WARNING: Cyanide salts (e.g., NaCN, KCN, CuCN) are highly toxic and can be rapidly fatal if ingested, inhaled, or absorbed through the skin.[8] Hydrogen cyanide (HCN), an extremely poisonous gas, is liberated when cyanides come into contact with acids. All manipulations involving cyanide salts must be performed in a certified chemical fume hood with excellent ventilation.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, a face shield, and two pairs of chemical-resistant gloves (e.g., nitrile).[8][9]
-
Designated Work Area: Cordon off a specific area in the fume hood for cyanide use.[8]
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[8] A cyanide antidote kit should be available, and all personnel must be trained in its use.
-
Waste Disposal: All cyanide-contaminated waste (solid and liquid) is considered P-listed hazardous waste and must be segregated and disposed of according to institutional guidelines. Never mix cyanide waste with acidic waste.[8]
-
Quenching: A freshly prepared bleach (sodium hypochlorite) solution or a hydrogen peroxide solution should be available to quench residual cyanide on glassware and work surfaces.
| Hazard | Mitigation Strategy |
| Acute Toxicity (Ingestion/Inhalation) | Handle only in a certified fume hood. Use appropriate PPE. Avoid creating dust.[9] |
| Release of HCN Gas | STRICTLY AVOID contact with acids. Store separately from acids.[10] |
| Skin/Eye Contact | Wear double gloves, lab coat, and face shield. Flush affected areas immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[10][11] |
| Spills | Have a spill kit ready. Neutralize with an appropriate quenching agent (e.g., bleach solution) before cleanup. |
Route A: Sandmeyer Reaction Protocol
The Sandmeyer reaction is a powerful method for converting an aromatic amine to a nitrile.[12] The reaction proceeds in two main stages: 1) diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt, and 2) subsequent reaction of the diazonium salt with a copper(I) cyanide catalyst to install the nitrile group.[5][13]
Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uthsc.edu [uthsc.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
- 11. taekwang.co.kr [taekwang.co.kr]
- 12. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Use of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Importance of Fluorinated Scaffolds in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored by researchers, fluorinated organic compounds have emerged as a particularly fruitful area of investigation. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, into molecular scaffolds can profoundly and beneficially alter the physicochemical and biological properties of a compound.[1][2] The trifluoromethoxy group, in particular, is increasingly recognized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, all of which are critical attributes for a successful agrochemical.[1]
This document provides detailed application notes and protocols for the use of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile , a versatile chemical intermediate poised for application in the discovery of new herbicides, fungicides, and insecticides. While this specific compound is a novel starting point, its structural motifs—a brominated aromatic ring, a trifluoromethoxy group, and a phenylacetonitrile core—are present in a variety of biologically active molecules. This guide will therefore serve as a comprehensive resource for researchers looking to leverage this promising scaffold in their agrochemical research and development programs. We will delve into its synthesis, potential derivatization strategies, and robust protocols for biological screening.
Physicochemical Properties and Rationale for Use
The unique combination of functional groups in 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile provides a compelling rationale for its use in agrochemical synthesis.
| Property | Contribution to Agrochemical Potential |
| Trifluoromethoxy Group (-OCF3) | Enhances metabolic stability by blocking sites of oxidative metabolism. Increases lipophilicity, which can improve membrane permeability and translocation within the target organism. Its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing binding to target enzymes.[1] |
| Bromo Substituent (-Br) | Provides a reactive handle for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] This allows for the systematic introduction of diverse chemical functionalities at this position to build a library of analogues for structure-activity relationship (SAR) studies. |
| Phenylacetonitrile Core | The nitrile group and the adjacent benzylic methylene group are reactive sites for various chemical transformations. The phenylacetonitrile scaffold is found in a number of bioactive compounds and can contribute to binding at the target site.[6] |
Proposed Synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Protocol 1: Synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Objective: To synthesize 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile from 1-bromo-4-(bromomethyl)-2-(trifluoromethoxy)benzene.
Materials:
-
1-bromo-4-(bromomethyl)-2-(trifluoromethoxy)benzene
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous potassium carbonate or magnesium sulfate
-
Standard reflux apparatus
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-4-(bromomethyl)-2-(trifluoromethoxy)benzene (1 equivalent), potassium cyanide (1.5 equivalents), ethanol, and water. A typical solvent ratio would be 4:1 ethanol to water.
-
Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed to completion within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a significant volume of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous potassium carbonate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Safety Precautions:
-
Cyanide is extremely toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel. All equipment in contact with cyanide must be decontaminated with a bleach solution. An emergency cyanide antidote kit should be readily available.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Derivatization Strategy: Building a Chemical Library via Suzuki-Miyaura Coupling
The bromo-substituent on the phenyl ring is an ideal position for chemical diversification to explore structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating new carbon-carbon bonds and is widely used in the synthesis of agrochemicals.[3][4][5]
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Objective: To synthesize a library of biaryl derivatives of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile for biological screening.
Materials:
-
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1 equivalent)
-
Arylboronic acid or arylboronic ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)2, PdCl2(dppf)) (0.01-0.05 equivalents)
-
Base (e.g., K2CO3, Cs2CO3) (2 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) with water
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Role of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the prospective applications of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in material science. While direct, extensive literature on this specific molecule is nascent, its constituent functional groups—a bromo moiety, a trifluoromethoxy-substituted phenyl ring, and a phenylacetonitrile core—position it as a highly valuable and versatile building block. By dissecting the established roles of these components, we can project its utility in creating next-generation organic electronics, high-performance polymers, and functional materials. This guide offers insights into the rationale behind its use, proposed synthetic routes, and detailed protocols for its application in key synthetic transformations, grounded in authoritative chemical principles.
Introduction: A Molecule Designed for Functional Versatility
The field of material science is in a constant search for molecular building blocks that offer precise control over the electronic, optical, and physical properties of resulting materials. 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is a prime candidate for such a role. Its architecture is a strategic convergence of three key functional domains:
-
The Aryl Bromide Handle: The bromine atom is a cornerstone of modern synthetic chemistry, serving as a reliable reactive site for a multitude of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][2] This allows for the facile incorporation of the molecule into larger, complex architectures like conjugated polymers and dendrimers.[3]
-
The Trifluoromethoxy (-OCF3) Group: This "super-halogen" substituent is more than just a fluorinated moiety; it is a powerful modulator of molecular properties.[4] The -OCF3 group is strongly electron-withdrawing and highly lipophilic, often more so than the more common trifluoromethyl (-CF3) group.[5] In material science, this translates to enhanced metabolic stability, improved solubility in organic media, and the ability to tune the HOMO/LUMO energy levels of organic semiconductors.[6][7][8] The incorporation of fluorine can lead to greater resistance against oxidative degradation, a critical factor for the longevity of electronic devices.[8][9]
-
The Phenylacetonitrile Core: The acetonitrile group (-CH₂CN) offers additional synthetic handles. The methylene protons are acidic and can be deprotonated for further functionalization, while the nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to polyamides and other functional polymers.
This unique combination makes 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile a promising precursor for materials with tailored properties for applications ranging from organic light-emitting diodes (OLEDs) to specialized polymers and coatings.[10]
Potential Applications in Material Science
Organic Electronics: Building Blocks for n-Type and Ambipolar Semiconductors
The performance of organic electronic devices like OLEDs and Organic Field-Effect Transistors (OFETs) is critically dependent on the energy levels of the materials used. The introduction of strong electron-withdrawing groups like trifluoromethoxy is a proven strategy to lower both the HOMO and LUMO energy levels of a conjugated system.[8][9]
Causality:
-
Lowering LUMO: A lower LUMO level facilitates electron injection from the cathode, which is often a bottleneck in organic electronic devices. This can lead to more efficient and lower-voltage devices.
-
Lowering HOMO: A lower HOMO level increases the material's resistance to oxidative degradation, enhancing the operational stability and lifetime of the device.
-
Ambipolar Transport: By carefully tuning the electronic properties, it's possible to create materials that can transport both holes and electrons (ambipolar transport), which is highly desirable for more complex circuit designs.
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile can be used as a building block in cross-coupling reactions to synthesize larger conjugated molecules or polymers for these applications. The bromo-functionalization allows for its integration into a polymer backbone or as a pendant group.
High-Performance Fluorinated Polymers
Organofluorine compounds are known for their remarkable chemical inertness, thermal stability, and unique surface properties (hydrophobicity and lipophobicity).[11][12] By using 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile as a monomer in polymerization reactions, it is possible to synthesize polymers with:
-
Enhanced Thermal Stability: The high strength of the C-F bond contributes to the overall thermal stability of the polymer.[5]
-
Chemical Resistance: The fluorine-rich surface can provide a barrier against chemical attack.
-
Low Surface Energy: These polymers could be used to create coatings with water and oil-repellent properties.
A potential route to such polymers is through palladium-catalyzed polycondensation reactions, where the dibromo- or bromo-amino-functionalized derivatives of the core molecule could be used.
Synthetic Protocols and Methodologies
Proposed Synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
This proposed multi-step synthesis starts from the commercially available 2-aminophenol.
Diagram: Proposed Synthetic Pathway
Caption: A plausible multi-step synthesis of the target compound.
Protocol:
-
Bromination of 2-Aminophenol: Dissolve 2-aminophenol in glacial acetic acid. Slowly add a solution of bromine in acetic acid at room temperature. Stir for 2-4 hours until TLC analysis indicates the consumption of the starting material. Pour the reaction mixture into ice water and collect the precipitated 2-amino-4-bromophenol by filtration.
-
Sandmeyer Reaction: Suspend 2-amino-4-bromophenol in a mixture of HCl and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. After stirring for 30 minutes, add this diazonium salt solution to a solution of potassium iodide in water. Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour. Extract the product, 4-bromo-2-iodophenol, with a suitable organic solvent.
-
Trifluoromethoxylation: The conversion of the phenol to a trifluoromethoxy group is a specialized reaction. A common method involves reacting the corresponding phenoxide with a source of "CF3+", often generated from reagents like trifluoromethyl triflate or through electrochemical methods. A more classical approach might involve the reaction with CCl₂F₂ in the presence of a Lewis acid like SbCl₅. This step requires specialized equipment and expertise in handling hazardous reagents.
-
Formylation: Dissolve 4-bromo-2-iodo-1-(trifluoromethoxy)benzene in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour. Then, add anhydrous DMF and allow the reaction to slowly warm to room temperature. Quench with saturated ammonium chloride solution and extract the product, 4-bromo-2-(trifluoromethoxy)benzaldehyde.
-
Reduction to Alcohol: Dissolve the aldehyde in methanol and cool to 0 °C. Add sodium borohydride portion-wise. Stir for 1 hour, then quench with water and extract the product, 4-bromo-2-(trifluoromethoxy)benzyl alcohol.
-
Conversion to Benzyl Bromide: Dissolve the alcohol in an anhydrous solvent like diethyl ether. Add phosphorus tribromide (PBr₃) dropwise at 0 °C. Allow the reaction to proceed for several hours. Carefully quench with ice water and extract the 4-bromo-2-(trifluoromethoxy)benzyl bromide.
-
Cyanation: Dissolve the benzyl bromide in DMSO. Add sodium cyanide and stir at room temperature. Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract the final product, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. Purify by column chromatography.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for using 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile as a substrate in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a common structural motif in organic electronic materials.[16]
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, the arylboronic acid, and the base.
-
Solvent Addition and Degassing: Add the solvent system. Degas the mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if necessary) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Summary: Physicochemical Properties
The properties of the trifluoromethoxy group are key to understanding the potential of this molecule. Below is a comparison with the more common methoxy and trifluoromethyl groups.
| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃)[17] | Trifluoromethoxy (-OCF₃)[4][5] |
| Electronic Effect | Electron-donating (mesomeric) | Strongly electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive) |
| Lipophilicity (π value) | ~0.0 | +0.88 | +1.04 |
| Metabolic Stability | Prone to O-demethylation | High | Very High |
| Bioisosteric Replacement | Hydroxyl, Thiol | Methyl, Chloro | Halogens, Isopropyl |
Conclusion
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile represents a molecule of significant potential for advanced material synthesis. Its strategically placed functional groups offer a powerful toolkit for chemists to design and create novel materials. The bromo group provides a reliable anchor point for building complex molecular architectures through cross-coupling chemistry, while the trifluoromethoxy group allows for fine-tuning of electronic properties, solubility, and stability. Although it may not be a widely commercialized compound at present, its logical design and the proven utility of its components make it a compelling target for researchers aiming to push the boundaries of organic electronics and high-performance polymers. The protocols and insights provided herein serve as a foundational guide for unlocking the potential of this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 15. Elegant Synthetic Routes to Indole Derivatives Home [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific multi-step synthesis. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and optimize reaction yields.
The synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is typically approached via a robust two-step process. First, a benzylic bromination of the corresponding toluene derivative, followed by a nucleophilic substitution with a cyanide source. This guide is structured to address specific issues that may arise during each of these critical stages.
Experimental Workflow Overview
The overall synthetic pathway is illustrated below, starting from 4-bromo-1-methyl-2-(trifluoromethoxy)benzene.
Caption: General two-step synthesis pathway.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Question 1: My benzylic bromination step (Step 1) results in a low yield of the desired 4-Bromo-2-(trifluoromethoxy)benzyl bromide and a complex mixture of byproducts. What is the likely cause and solution?
Answer: This is a frequent and challenging issue in benzylic brominations, often stemming from over-bromination and competing side reactions.[1] The key is to control the concentration of molecular bromine (Br₂) throughout the reaction.
-
Primary Cause: Over-bromination. The desired mono-brominated product is also a substrate for further radical bromination, leading to the formation of dibromo- and even tribromo- impurities. This happens when the concentration of the bromine radical is too high.[1]
-
Secondary Cause: Electrophilic Aromatic Substitution. If the concentration of molecular bromine (Br₂) becomes too high, it can react directly with the electron-rich aromatic ring, leading to bromination on the ring instead of the benzylic position.[2][3]
Solutions & Scientific Rationale:
-
Utilize N-Bromosuccinimide (NBS) Exclusively: Do not use molecular bromine (Br₂) as your primary reagent. NBS is the reagent of choice for Wohl-Ziegler reactions precisely because it maintains a very low, steady-state concentration of Br₂.[3][4] This is achieved through the reaction of NBS with the HBr byproduct that is generated during the propagation step of the radical reaction.[4] This low concentration is sufficient for the desired radical pathway but too low for significant electrophilic addition or rapid over-bromination to occur.[3][5]
-
Verify NBS Quality: The purity of your NBS is critical. Old or impure NBS can contain significant amounts of Br₂ or HBr, which can initiate the reaction too aggressively and lead to the side reactions mentioned above.[1] It is recommended to recrystallize NBS from water if its purity is in doubt.
-
Choice of Solvent: Use a non-polar solvent. Carbon tetrachloride (CCl₄) is classic for achieving high yields, although cyclohexane or other non-polar alternatives are often used due to toxicity concerns.[5] Polar solvents can promote ionic pathways, which are undesirable here.
-
Controlled Initiation: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, and heat the reaction to the appropriate temperature for the initiator's homolytic cleavage. Alternatively, photochemical initiation with a UV lamp can be used.[4] Ensure the initiator is added in a controlled amount, as too much can also lead to an uncontrolled reaction rate.
Caption: Troubleshooting logic for the bromination step.
Question 2: The cyanation reaction (Step 2) is sluggish, with significant unreacted benzyl bromide remaining even after extended reaction times. How can I improve the conversion rate?
Answer: This issue points to suboptimal conditions for the SN2 reaction. The SN2 mechanism is highly sensitive to solvent, temperature, and nucleophile strength.[6][7]
-
Primary Cause: Inappropriate Solvent Choice. The nucleophile in this reaction is the cyanide anion (CN⁻). If a protic solvent (like ethanol or water) is used, it will form a hydrogen-bonding cage around the CN⁻ anion, stabilizing it and drastically reducing its nucleophilicity.[8]
-
Secondary Cause: Insufficient Temperature. Like most reactions, the SN2 reaction has an activation energy barrier. Insufficient thermal energy can lead to a very slow reaction rate.
Solutions & Scientific Rationale:
-
Select a Polar Aprotic Solvent: The best solvents for SN2 reactions with anionic nucleophiles are polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.[8] These solvents can dissolve the cyanide salt (e.g., NaCN) and solvate the cation (Na⁺) but leave the CN⁻ anion relatively "naked" and highly nucleophilic.
-
Optimize Reaction Temperature: Gently heating the reaction mixture can significantly increase the rate. A typical temperature range might be 50-90°C.[9] However, be cautious, as excessively high temperatures can promote elimination (E2) side reactions, although this is less of a concern for benzylic halides compared to secondary or tertiary alkyl halides. A temperature screen is often a valuable optimization step.
-
Ensure Purity of Benzyl Bromide: The starting benzyl bromide from Step 1 must be pure. Any remaining acidic impurities (like HBr) can react with the cyanide nucleophile, quenching it and reducing the effective concentration available for the substitution reaction. A simple aqueous wash and drying of the benzyl bromide intermediate before use is recommended.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling cyanide reagents like NaCN or KCN?
A: Cyanide salts are highly toxic and require strict safety protocols. The most significant danger is the generation of hydrogen cyanide (HCN) gas, which is a potent and rapidly acting poison.[10]
-
Engineering Controls: ALWAYS handle solid cyanides and the reaction mixture in a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and chemical-resistant gloves (nitrile is a common choice).[10]
-
AVOID ACIDIC CONDITIONS: Never allow cyanide salts to come into contact with acids. This will cause the rapid release of lethal HCN gas.[10] All glassware and workup solutions should be kept basic or neutral until the cyanide is confirmed to be quenched.
-
Emergency Preparedness: Know the location of your lab's safety shower, eyewash station, and cyanide antidote kit. Never work alone when performing this reaction.[10] A quenching solution (e.g., bleach or hydrogen peroxide under basic conditions) should be prepared in advance for decontaminating glassware and spills.
Q2: How does the trifluoromethoxy (-OCF₃) group on the aromatic ring influence the synthesis?
A: The trifluoromethoxy group plays a significant electronic and physicochemical role.
-
Stability: The -OCF₃ group is exceptionally stable due to the strength of the C-F bonds and is highly resistant to metabolic breakdown and chemical degradation under typical reaction conditions.[11][12] You do not need to worry about it reacting during either the bromination or cyanation step.
-
Electronic Effect: It is a strongly electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic substitution, which provides an additional layer of selectivity, helping to prevent ring bromination during the first step.[11]
-
Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[11] This property will make the intermediate and final product highly soluble in organic solvents, which can be advantageous during extraction and purification but may require more polar solvent systems for chromatography.
Q3: What analytical techniques are best for monitoring these reactions?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. You can easily visualize the consumption of the starting material and the appearance of the product. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information. It can be used to confirm the mass of the desired product and identify potential side products by their mass-to-charge ratio, which is invaluable for troubleshooting complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure and assessing the purity of the isolated product. The appearance of the benzylic CH₂ signal shifting from ~4.5 ppm in the benzyl bromide to ~3.7 ppm in the acetonitrile is a key diagnostic in ¹H NMR.
Part 3: Optimized Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzyl bromide
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-1-methyl-2-(trifluoromethoxy)benzene (1.0 eq) and a non-polar solvent such as carbon tetrachloride or cyclohexane (approx. 0.2 M concentration).
-
Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq), ensuring it is from a reliable source or has been recently recrystallized.
-
Add a catalytic amount of a radical initiator, such as AIBN (0.02 - 0.05 eq).
-
Heat the mixture to reflux (typically ~80°C for CCl₄ or cyclohexane) and irradiate with a UV lamp (or simply rely on thermal initiation from AIBN).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). The solid succinimide byproduct will float to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which can be used directly in the next step or purified by chromatography if necessary.
Protocol 2: Synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
-
In a fume hood, dissolve sodium cyanide (NaCN) (1.2 - 1.5 eq) in DMSO or DMF in a round-bottom flask equipped with a magnetic stirrer and a temperature probe.
-
In a separate flask, dissolve the crude 4-Bromo-2-(trifluoromethoxy)benzyl bromide (1.0 eq) from the previous step in a small amount of the same polar aprotic solvent.
-
Slowly add the benzyl bromide solution to the cyanide solution dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 50-70°C.
-
Monitor the reaction by TLC until the benzyl bromide is fully consumed (typically 1-3 hours).
-
Cool the reaction to room temperature and carefully pour it into a beaker containing a large volume of ice water to precipitate the product and quench any unreacted cyanide.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Part 4: Data Summary Table
| Parameter | Step 1: Benzylic Bromination | Step 2: Nucleophilic Cyanation | Rationale |
| Primary Reagent | N-Bromosuccinimide (NBS) | Sodium Cyanide (NaCN) | NBS for radical selectivity; NaCN as a potent nucleophile.[3][13] |
| Stoichiometry | 1.05 - 1.1 eq NBS | 1.2 - 1.5 eq NaCN | Slight excess ensures complete conversion of the limiting reagent. |
| Solvent | Carbon Tetrachloride / Cyclohexane | DMSO / DMF | Non-polar for radical stability; Polar aprotic to enhance nucleophilicity.[5][8] |
| Temperature | Reflux (~80°C) | 50 - 70°C | To initiate radical formation; To overcome the SN2 activation barrier.[6] |
| Initiator/Catalyst | AIBN (catalytic) | None (uncatalyzed SN2) | AIBN initiates the radical chain reaction.[5] |
| Typical Yield | >85% (crude) | >80% (purified) | Dependent on purity of reagents and careful control of conditions. |
| Key Side Reactions | Over-bromination, Ring Bromination | Elimination (minor), Hydrolysis | Controlled reagent concentration is key.[1] |
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. youtube.com [youtube.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. It is designed for researchers, medicinal chemists, and process development professionals to navigate the common and complex challenges associated with purifying this fluorinated aromatic intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification method for crude 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile?
A: Flash column chromatography using silica gel is the most common and effective initial purification method for this compound on a laboratory scale (micrograms to kilograms).[1] Silica gel is a polar stationary phase that effectively separates compounds based on polarity.[2][3] Given the structure of the target molecule—a moderately polar aromatic nitrile—it is well-suited for this technique.
Q2: How do I select an appropriate solvent system for column chromatography?
A: The ideal solvent system should be determined empirically using Thin Layer Chromatography (TLC) before committing to a column.[1] A good starting point for this class of compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from impurities.[1][3]
Q3: Can I use recrystallization to purify this compound?
A: Recrystallization is a viable and highly effective method if the crude material is of sufficient purity (typically >90%) and a suitable solvent can be found. The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, while impurities remain soluble at all temperatures. A solvent screen using small amounts of the crude product is necessary to identify the optimal solvent or solvent pair (e.g., ethanol/water, toluene/heptane).
Q4: My compound appears to be degrading on the silica gel column. What could be the cause and solution?
A: The trifluoromethoxy group can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to hydrolysis or other degradation pathways, especially during long residence times on the column. If degradation is suspected, consider using a deactivated stationary phase, such as neutral alumina or silica gel that has been treated with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v in the eluent).
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Category: Poor Separation & Purity Issues
Q: My target compound is co-eluting with an impurity. How can I improve the separation?
A:
-
Cause: The impurity has a polarity very similar to your target compound, resulting in overlapping Rf values.
-
Solution 1: Optimize the Eluent. Switch to a solvent system with different selectivity. For example, if you are using a hexanes/ethyl acetate system, try a toluene/acetone or dichloromethane/diethyl ether system. Different solvents interact with the stationary phase and analytes in unique ways, which can alter the elution order and improve separation.[2]
-
Solution 2: Use a Gradient Elution. Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity. This can help sharpen the bands of eluted compounds and improve the resolution between closely eluting spots.
-
Solution 3: Change the Stationary Phase. If optimizing the mobile phase fails, consider a different stationary phase. Reversed-phase chromatography (using C18-functionalized silica) separates compounds based on hydrophobicity rather than polarity and can be an excellent alternative for difficult separations.[4]
Q: The final product is contaminated with a non-polar, greasy impurity. What is the likely source and how can I remove it?
A:
-
Cause: This is often due to residual grease from glassware joints or unreacted non-polar starting materials.
-
Solution: Before column chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a polar solvent like acetonitrile and wash with a non-polar solvent like hexane or heptane. The desired compound will preferentially stay in the polar layer while the greasy impurity will be extracted into the non-polar layer. Alternatively, a simple filtration through a small plug of silica gel with a non-polar eluent can remove these impurities before the main purification step.
Category: Yield and Recovery Issues
Q: I am experiencing low recovery of my compound from the column. Where is it going?
A:
-
Cause 1: Irreversible Adsorption. Highly polar compounds or those with specific functional groups can sometimes bind irreversibly to the active sites on silica gel.[2]
-
Solution 1: As mentioned in the FAQs, try deactivating the silica with triethylamine. Alternatively, flush the column with a very polar solvent (e.g., methanol or methanol with 1% acetic acid) after your product has eluted to see if any strongly bound material is released.
-
Cause 2: Physical Loss. The compound may be lost if the column is not packed or run correctly. Channeling in the column packing can lead to poor separation and loss of resolution.[2]
-
Solution 2: Ensure the column is packed uniformly without air bubbles. Apply the sample in the smallest possible volume of solvent to create a narrow starting band.[5]
-
Cause 3: Volatility. While this specific compound is not extremely volatile, ensure that when removing solvent from your collected fractions using a rotary evaporator, you do not use excessive heat or vacuum, which could lead to loss of product.
Category: Experimental & Column Issues
Q: The column flow rate is extremely slow.
A:
-
Cause 1: Fine Particles. The crude sample may contain fine particulates that are clogging the top of the column or the frit.
-
Solution 1: Always pre-filter your sample solution through a small cotton or glass wool plug before loading it onto the column.
-
Cause 2: Improper Packing. The silica gel may have been packed too tightly, or the particles are too fine for a gravity column.
-
Solution 2: Repack the column using a slurry method to ensure uniform packing.[5] If using gravity chromatography, ensure the silica gel particle size is appropriate. For faster flow, "flash" chromatography, which uses positive pressure (air or nitrogen), is recommended.[3]
Section 3: Detailed Purification Protocols
Protocol 3.1: Flash Column Chromatography
This protocol is a standard method for purifying gram-scale quantities of the target compound.
1. Preparation and TLC Analysis: a. Prepare a stock solution of the crude 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in a suitable solvent (e.g., dichloromethane). b. Using TLC plates, test various solvent systems (e.g., start with 9:1, 4:1, 2:1 ratios of Hexanes:Ethyl Acetate). c. Identify the system that gives the target compound an Rf value of ~0.3. This will be your starting eluent.[3]
2. Column Packing (Wet Slurry Method): a. Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude compound by weight).[2] b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[5] c. Clamp the column vertically and fill it about one-third full with your chosen starting eluent. d. In a separate beaker, create a slurry of silica gel in the same eluent. Swirl to ensure it is homogenous.[5] e. Carefully pour the slurry into the column. Use a funnel to avoid splashing. Tap the side of the column gently to help the silica settle into a uniform bed. f. Open the stopcock to drain some solvent, allowing the silica to pack. Add more eluent as needed, ensuring the top of the silica bed never runs dry. g. Once packed, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.[5] Drain the solvent until the level is just at the top of the sand layer.
3. Sample Loading and Elution: a. Dissolve the crude product in the minimum amount of the eluent or a more polar solvent if necessary for solubility. b. Carefully apply the dissolved sample solution evenly to the top of the sand layer using a pipette. c. Open the stopcock and allow the sample to absorb onto the silica bed. Wash with a very small amount of fresh eluent 1-2 times, allowing each wash to absorb fully. d. Carefully fill the top of the column with the eluent. e. Begin eluting the column, collecting fractions in test tubes or flasks. Apply positive pressure if performing flash chromatography.
4. Fraction Analysis: a. Monitor the elution process by spotting collected fractions onto TLC plates and visualizing them under UV light. b. Combine the fractions that contain the pure product. c. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Protocol 3.2: Recrystallization
This protocol is suitable for polishing material that is already relatively pure.
1. Solvent Selection: a. Place a small amount (~50 mg) of the crude material in a test tube. b. Add a potential solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise while heating and agitating until the solid just dissolves. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath. d. A good solvent will result in the formation of well-defined crystals upon cooling. If no crystals form, the compound may be too soluble. If it precipitates immediately as an amorphous powder, the compound is likely not soluble enough.
2. Bulk Recrystallization: a. Place the crude compound in an Erlenmeyer flask. b. Add the chosen solvent in portions, heating the mixture to a gentle boil on a hot plate with stirring. Continue adding solvent until the compound is fully dissolved. c. If the solution is colored by impurities, you may add a small amount of activated carbon and hot-filter the solution to remove it. d. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
3. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely in a vacuum oven.
Section 4: Potential Impurity Profile
Understanding potential impurities is key to designing an effective purification strategy.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the trifluoromethoxyphenyl ring or the bromoacetonitrile sidechain. These are often easily separated due to significant differences in polarity.
-
Isomeric Impurities: Incomplete regioselectivity during aromatic substitution reactions could lead to isomers (e.g., the bromo- or trifluoromethoxy- groups at different positions). These can be very difficult to separate by chromatography and may require recrystallization or preparative HPLC.
-
Over-brominated Species: If the bromination step is not well-controlled, di-brominated byproducts may form.[6] These are typically less polar than the desired product and will elute earlier from a normal-phase column.
-
Hydrolysis Products: The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to strong acidic or basic conditions, especially with heat. These impurities are significantly more polar and will have much lower Rf values on silica gel.
Section 5: Data Summary Table
The following table provides typical starting parameters for the purification of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. Actual values must be determined empirically.
| Parameter | Typical Value / System | Notes |
| TLC Mobile Phase | 10-30% Ethyl Acetate in Hexanes | Aim for an Rf of 0.2-0.4 for the target compound.[1] |
| Column Mobile Phase | 5-20% Ethyl Acetate in Hexanes (Isocratic or Gradient) | Start with a slightly less polar system than the one used for TLC for better separation. |
| Stationary Phase | Silica Gel (230-400 mesh for flash) | Standard choice for normal-phase chromatography.[2][3] |
| Visualization | UV light (254 nm) | The aromatic ring makes the compound UV-active. |
| Expected Rf | 0.2 - 0.4 | Highly dependent on the exact solvent system. |
| Recrystallization Solvents | Isopropanol, Ethanol/Water, Toluene/Heptane | Must be determined experimentally. |
Section 6: Visualization & Workflows
General Purification Workflow
Caption: Decision workflow for selecting the primary purification method.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common chromatography issues.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in Reactions of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. This guide is designed to provide in-depth troubleshooting for common side products encountered during synthetic transformations of this versatile building block. By understanding the mechanistic origins of these impurities, you can proactively optimize your reaction conditions to maximize yield and purity.
Introduction: The Reactivity Landscape of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is a valuable starting material in medicinal chemistry and materials science due to its unique combination of reactive functional groups. The aryl bromide is amenable to a wide range of cross-coupling reactions, the nitrile can be transformed into various nitrogen- and oxygen-containing functionalities, and the acidic α-protons allow for facile derivatization. However, this rich reactivity profile also presents challenges in controlling selectivity and minimizing the formation of undesired side products. This guide will address the most common side products in a question-and-answer format, providing both mechanistic insights and practical solutions.
FAQ 1: Hydrolysis of the Nitrile Group
Question: I am observing the formation of a new, more polar compound in my reaction mixture, which I suspect is the corresponding amide or carboxylic acid. How can I prevent this?
Answer: The hydrolysis of the nitrile group to either the amide, 2-(4-bromo-2-(trifluoromethoxy)phenyl)acetamide, or the carboxylic acid, 2-(4-bromo-2-(trifluoromethoxy)phenyl)acetic acid, is a common side reaction, particularly in the presence of water with either acidic or basic catalysts.
Mechanistic Insight:
The hydrolysis of a nitrile typically proceeds in two stages. First, the nitrile is hydrated to form an amide. Under the reaction conditions, this amide can then undergo further hydrolysis to the carboxylic acid. The presence of strong acids or bases can significantly accelerate this process.
Troubleshooting and Prevention:
| Challenge | Underlying Cause | Recommended Solution |
| Amide/Acid Formation | Presence of water in reagents or solvents. | Ensure all solvents and reagents are rigorously dried before use. Consider using molecular sieves to remove trace amounts of water. |
| Use of strongly acidic or basic reaction conditions. | If possible, opt for neutral or mildly acidic/basic conditions. If a strong base is required, consider using a non-nucleophilic base and minimizing reaction time. | |
| Prolonged reaction times at elevated temperatures. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Experimental Protocol: Monitoring for Hydrolysis by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Spot the crude reaction mixture, a standard of the starting material, and if available, standards of the potential amide and carboxylic acid side products on the TLC plate.
-
Develop the plate and visualize under UV light. The more polar amide and carboxylic acid will have lower Rf values than the starting nitrile.
FAQ 2: Debromination (Hydrodehalogenation)
Question: My mass spectrometry analysis shows a significant peak corresponding to the debrominated product, 2-(2-(trifluoromethoxy)phenyl)acetonitrile. What is causing this, and how can I avoid it?
Answer: Reductive debromination, also known as hydrodehalogenation, is a frequent side reaction for aryl bromides, especially in the presence of a palladium catalyst and a hydrogen source.
Mechanistic Insight:
In palladium-catalyzed cross-coupling reactions, the hydrodehalogenation side product can arise from several pathways. One common mechanism involves the β-hydride elimination from a palladium-amido complex in Buchwald-Hartwig amination, which can then reductively eliminate the debrominated arene.[1] In other cases, trace hydrogen gas or other reducing agents in the reaction mixture can lead to the reductive cleavage of the carbon-bromine bond.
Troubleshooting and Prevention:
| Challenge | Underlying Cause | Recommended Solution |
| Debromination | Presence of a hydrogen source (e.g., H₂ gas, hydrides, or certain solvents). | Use anhydrous, deoxygenated solvents. If using a hydride reagent, control the stoichiometry carefully. |
| Inefficient reductive elimination in cross-coupling reactions. | Optimize the ligand and base combination to promote the desired C-N or C-C bond formation over competing pathways.[1] | |
| High catalyst loading or prolonged reaction times. | Use the lowest effective catalyst loading and monitor the reaction to avoid extended heating after completion. |
Diagram: Competing Pathways in Buchwald-Hartwig Amination
Caption: Competing pathways in Buchwald-Hartwig amination.
FAQ 3: Dimerization of the Acetonitrile
Question: I am observing a high molecular weight impurity that I suspect is a dimer of my starting material. Under what conditions does this occur?
Answer: The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be deprotonated by a base to form a carbanion. This carbanion can then act as a nucleophile and attack the electrophilic nitrile carbon of another molecule of the starting material, leading to dimerization.
Mechanistic Insight:
This base-catalyzed self-condensation is a known reaction for acetonitriles. The resulting dimer can exist in several tautomeric forms.
Troubleshooting and Prevention:
| Challenge | Underlying Cause | Recommended Solution |
| Dimerization | Use of a strong base. | Use a weaker, non-nucleophilic base if the reaction allows. If a strong base is necessary, add it slowly at a low temperature to minimize the concentration of the carbanion. |
| High concentration of the starting material. | Run the reaction at a lower concentration to reduce the probability of intermolecular reactions. | |
| Absence of a suitable electrophile. | If the goal is to generate the carbanion for a subsequent reaction, add the electrophile to the reaction mixture before or concurrently with the base. |
Diagram: Base-Catalyzed Dimerization
Caption: Mechanism of base-catalyzed dimerization.
FAQ 4: Side Products in Cross-Coupling Reactions
Question: I am running a Suzuki coupling with my bromo-acetonitrile and seeing significant homocoupling of my boronic acid partner. How can I suppress this?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and certain palladium catalyst systems.
Mechanistic Insight:
The mechanism of boronic acid homocoupling is complex and can involve several pathways, including oxidative coupling catalyzed by Pd(II) species.
Troubleshooting and Prevention:
| Challenge | Underlying Cause | Recommended Solution |
| Boronic Acid Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inappropriate choice of catalyst, ligand, or base. | Screen different palladium sources, phosphine ligands, and bases. For example, using a weaker base can sometimes reduce the rate of homocoupling.[2] | |
| Suboptimal reaction temperature. | Running the reaction at the lowest effective temperature can help to minimize side reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 equiv), the boronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
FAQ 5: Stability of the Trifluoromethoxy Group
Question: Should I be concerned about the stability of the trifluoromethoxy group under my reaction conditions?
Answer: The trifluoromethoxy group is generally considered to be highly stable and resistant to many chemical transformations, including those involving strong acids, bases, and common reducing or oxidizing agents. Under typical palladium-catalyzed cross-coupling conditions, the trifluoromethoxy group is expected to remain intact.[3][4][5][6]
Expertise & Experience:
While the C-F bonds in the trifluoromethoxy group are strong, it is not entirely inert under all conceivable conditions. However, for the vast majority of synthetic applications involving 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, degradation of the trifluoromethoxy group is not a primary concern. Focus your optimization efforts on controlling the reactivity of the aryl bromide, nitrile, and active methylene groups.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 5. Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
optimizing reaction conditions for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to achieve optimal reaction outcomes.
Introduction: The Significance of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is a key building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy (-OCF3) group is particularly valuable as it can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2][3] The bromine atom provides a versatile handle for further functionalization, typically through cross-coupling reactions.
The synthesis of this molecule, however, is not without its challenges. This guide will walk you through common hurdles and their solutions, ensuring your synthetic efforts are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile?
A: The most prevalent methods involve the cyanation of a corresponding benzyl halide or the direct cyanation of an aryl halide.
-
From Benzyl Halide: This two-step route starts with the bromination of 4-bromo-2-(trifluoromethoxy)toluene to form the benzyl bromide, followed by a nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN).
-
Palladium-Catalyzed Cyanation: This method involves the direct coupling of 1,4-dibromo-2-(trifluoromethoxy)benzene with a cyanide source, catalyzed by a palladium complex.[4][5][6][7]
-
Ullmann-type Coupling: A copper-catalyzed cyanation of an aryl halide can also be employed, though it often requires higher temperatures.[8][9][10]
Q2: My reaction yield is consistently low. What are the likely causes?
A: Low yields can stem from several factors. Systematically investigating the following can help pinpoint the issue:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: The product might be unstable under the reaction or workup conditions.
-
Inefficient Workup or Purification: Significant product loss can occur during extraction, washing, or chromatography.[11]
Q3: I am observing significant amounts of an impurity that is difficult to separate from my product. What could it be?
A: A common and challenging impurity is the corresponding carboxylic acid, 4-Bromo-2-(trifluoromethoxyphenyl)acetic acid. This results from the hydrolysis of the nitrile group.[12][13][14][15] This hydrolysis can occur under both acidic and basic conditions, particularly during aqueous workup or if there is residual moisture in the reaction.[12][13][14][15][16]
Troubleshooting Guide
Issue 1: Low or No Product Formation in Palladium-Catalyzed Cyanation
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material (aryl bromide).
-
The reaction mixture color does not change as expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | The palladium catalyst may be poisoned or not in the active Pd(0) state. Cyanide itself can be a potent inhibitor of palladium catalysts.[6] | 1. Use a Pre-catalyst: Employ a palladium pre-catalyst that readily forms the active Pd(0) species. 2. Ligand Choice: Ensure the use of an appropriate phosphine ligand to stabilize the palladium center and facilitate the catalytic cycle. 3. Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can oxidize and deactivate the catalyst. |
| Poor Solubility of Cyanide Source | The cyanide salt (e.g., KCN, NaCN) may have low solubility in the reaction solvent, limiting its availability. | 1. Solvent Selection: Use a solvent or co-solvent system that can better dissolve the cyanide salt. 2. Phase-Transfer Catalyst: Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transport of the cyanide anion into the organic phase. |
| Incorrect Reaction Temperature | The reaction may require a specific temperature to overcome the activation energy barrier. | 1. Optimize Temperature: Systematically screen different temperatures. Start at a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring for product formation and decomposition. |
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and ligand (e.g., Xantphos, 4-10 mol%).
-
Add the cyanide source (e.g., Zn(CN)2, 1.2-1.5 eq) and a dry, degassed solvent (e.g., DMF or DMA).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with the aqueous workup.
Issue 2: Formation of the Carboxylic Acid Impurity
Symptoms:
-
NMR or LC-MS analysis reveals a significant peak corresponding to the hydrolyzed product, 4-Bromo-2-(trifluoromethoxyphenyl)acetic acid.
-
The isolated product is difficult to purify by column chromatography due to similar polarity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis During Workup | Exposure to acidic or basic aqueous solutions during the workup can lead to nitrile hydrolysis.[12][13][14][15] | 1. Neutral Workup: Use a neutral aqueous workup (e.g., washing with brine) to minimize hydrolysis. 2. Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase. 3. Anhydrous Workup: If possible, consider an anhydrous workup by filtering the reaction mixture through a pad of celite and silica gel, then concentrating the filtrate. |
| Residual Moisture in Reaction | Water present in the solvents or reagents can cause hydrolysis, especially at elevated temperatures. | 1. Use Dry Solvents: Ensure all solvents are rigorously dried before use. 2. Dry Reagents: Dry all solid reagents in a vacuum oven before use. |
Workflow for Minimizing Hydrolysis
Caption: Decision workflow for post-reaction workup.
Issue 3: Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr)
While less common for this specific substrate, if a nucleophilic aromatic substitution approach is taken with a suitable precursor, incomplete conversion can be an issue.
Symptoms:
-
Significant amount of starting material remains even after prolonged reaction times.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Ring Activation | The trifluoromethoxy group is electron-withdrawing, but may not be sufficient to highly activate the ring for SNAr. The position of the electron-withdrawing group relative to the leaving group is crucial.[17][18][19][20] | 1. Substrate Design: Ensure the leaving group is positioned ortho or para to a strong electron-withdrawing group for optimal resonance stabilization of the Meisenheimer intermediate.[18][19] 2. Stronger Nucleophile: Use a more potent nucleophile. |
| Poor Leaving Group | The chosen leaving group may not be sufficiently labile under the reaction conditions. | 1. Leaving Group Choice: Fluorine is often a good leaving group in SNAr reactions due to its high electronegativity which activates the ring towards nucleophilic attack.[20] |
Reaction Pathway: Nucleophilic Aromatic Substitution
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. How To [chem.rochester.edu]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 17. byjus.com [byjus.com]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. ncrdsip.com [ncrdsip.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Decomposition of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Welcome to the technical support center for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. We understand that managing the stability of multi-functionalized molecules is critical for reaction success. This document provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate decomposition and maximize your yields.
Our approach is built on explaining the chemical causality behind experimental choices. The protocols and advice provided herein are designed to be self-validating systems, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability
This section addresses the most common initial queries regarding the handling and stability of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Q1: What are the primary functional groups of concern and their potential decomposition pathways?
A1: The molecule has three key functional groups, each with a distinct reactivity profile that can lead to decomposition under specific conditions:
-
Aryl Bromide (C-Br): This is a common site for cross-coupling reactions but is also susceptible to reductive dehalogenation (hydrodebromination), especially in the presence of certain metal catalysts (like Palladium or Copper) and a hydride source.[1][2] It can also undergo nucleophilic aromatic substitution under harsh conditions.[3][4]
-
Trifluoromethoxy Group (-OCF3): While generally considered robust, this group is vulnerable to hydrolysis under strongly acidic or basic conditions, which can convert it to a hydroxyl group and subsequently to other byproducts.[5][6][7]
-
Benzylic Nitrile (-CH₂CN): The benzylic protons are acidic, making this position a target for deprotonation and subsequent reactions. The nitrile group itself can be hydrolyzed to an amide and then to a carboxylic acid under aqueous acidic or basic conditions, or reduced to a primary amine using strong reducing agents like LiAlH₄.[8][9]
Below is a diagram illustrating these primary degradation pathways.
Caption: Potential decomposition pathways of the target molecule.
Q2: What are the ideal storage and general handling conditions for this compound?
A2: Based on its structure and safety data for analogous compounds, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile should be handled as a standard laboratory chemical.[10][11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended for long-term storage to minimize any potential slow degradation.[13]
-
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Avoid contact with strong oxidizing agents, strong bases, and strong acids outside of a controlled reaction environment.
Q3: Are there specific reagents or conditions that should be categorically avoided?
A3: Yes. To prevent unwanted side reactions, avoid:
-
Strong, non-nucleophilic bases (e.g., NaH, LDA) at elevated temperatures: These can promote elimination or other complex side reactions at the benzylic position.
-
Raney Nickel with hydrogen: This is a very strong reducing system that will likely cause rapid debromination.
-
Prolonged heating in protic solvents (especially with acid/base): This creates ideal conditions for hydrolysis of the nitrile and/or trifluoromethoxy groups.
-
Uncontrolled catalytic hydrogenation: Standard conditions like Pd/C with H₂ balloon pressure will readily cleave the C-Br bond.[2]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed, scenario-based troubleshooting for common synthetic transformations.
Scenario A: Nucleophilic Substitution at the Benzylic Position (e.g., Alkylation)
Common Problem: During the alkylation of the benzylic carbon, you observe significant formation of the debrominated byproduct or low overall yield.
Root Cause Analysis: The use of a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF, THF) to deprotonate the benzylic position can be problematic. While effective for deprotonation, residual impurities or high localized temperatures can initiate side reactions. Furthermore, some strong bases can facilitate nucleophilic aromatic substitution or reductive processes.
Solution: Phase-Transfer Catalysis (PTC)
This method avoids anhydrous conditions and strong, non-nucleophilic bases, thereby minimizing side reactions. It is particularly effective for mono-alkylation.[14]
Detailed Experimental Protocol (Alkylation via PTC):
-
Reaction Setup: To a round-bottom flask, add 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 eq), your alkylating agent (e.g., ethyl bromide, 1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent Addition: Add toluene or dichloromethane as the organic solvent.
-
Base Addition: Add a 30-50% aqueous solution of sodium hydroxide (3.0-5.0 eq) to the vigorously stirred mixture.
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature or with gentle heating (30-40°C). The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, dilute the mixture with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Workflow for Phase-Transfer Catalyzed Alkylation.
Scenario B: Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki Coupling)
Common Problem: During a Palladium-catalyzed Suzuki coupling, a significant amount of the hydrodebrominated starting material, 2-(trifluoromethoxyphenyl)acetonitrile, is formed as a byproduct, leading to low yields of the desired coupled product.
Root Cause Analysis: Protodebromination is a common side reaction in cross-coupling. It occurs when the organopalladium intermediate (Ar-Pd(II)-Br) or a related species is intercepted by a hydride source before it can undergo transmetalation and reductive elimination. Potential hydride sources include the solvent (e.g., alcohols), the boronic acid/ester reagents, or impurities in the base.
Solution: Careful Selection of Reaction Parameters
Optimizing the base, solvent, and ligand can suppress the protodebromination pathway.
Detailed Experimental Protocol (Optimized Suzuki Coupling):
-
Reagent Preparation: Use high-purity, degassed solvents. Anhydrous toluene, dioxane, or a mixture of toluene/water are common choices.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1.0 eq), the boronic acid or ester (1.2 eq), a mild base such as potassium phosphate (K₃PO₄, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), and the Palladium catalyst system (e.g., Pd(PPh₃)₄ (3 mol%) or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand like SPhos).
-
Solvent Addition: Add the degassed solvent via cannula.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.
Part 3: Summary of Recommended Conditions
This table provides a quick-reference guide for avoiding common decomposition pathways.
| Reaction Type | Problematic Condition | Recommended Condition | Rationale for Recommendation |
| Benzylic Alkylation | Strong base (NaH, LDA) in anhydrous DMF/THF. | Biphasic system with 30-50% aq. NaOH and a PTC catalyst (e.g., TBAB). | Milder conditions and low concentration of base in the organic phase minimize side reactions like hydrolysis and elimination.[14] |
| Nitrile Hydrolysis | High temperature reflux with concentrated H₂SO₄ or 6M NaOH. | Stepwise hydrolysis: first to amide (e.g., H₂SO₄ in AcOH at moderate temp), then to acid. Or use H₂O₂ with a base catalyst. | Controlled, stepwise conversion prevents harsh conditions from causing debromination or -OCF3 group hydrolysis. |
| Suzuki Coupling | Strong, sterically hindered bases (e.g., t-BuOK); protic solvents like isopropanol. | Mild inorganic bases (K₃PO₄, K₂CO₃); anhydrous, degassed aprotic solvents (Toluene, Dioxane). | Minimizes potential hydride sources and pathways that lead to competitive reductive dehalogenation (protodebromination).[1][2] |
| Reduction of Nitrile | Strong, non-selective reducing agents (e.g., LiAlH₄ followed by aqueous workup). | Use DIBAL-H at low temperature (-78°C) to stop at the aldehyde, or use catalytic hydrogenation with specific catalysts (e.g., Raney Cobalt) if the amine is desired while preserving the C-Br bond. | LiAlH₄ can potentially reduce the aryl halide. DIBAL-H offers a more controlled reduction. Specific catalyst systems are needed to selectively reduce the nitrile over the aryl bromide.[8] |
References
- 1. mdpi.com [mdpi.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dehalogenation of aromatics by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 474024-36-7 CAS MSDS (2-Bromo-4-(trifluoromethyl)phenylacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Large-Scale Synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its large-scale synthesis. Here, we address common challenges and provide practical, field-proven insights to ensure a successful and scalable process. The trifluoromethoxy (-OCF3) group, while highly valuable for its ability to enhance metabolic stability and lipophilicity in drug candidates, presents unique synthetic hurdles.[1][2][3] This guide is structured to anticipate and resolve potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the large-scale production of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile?
A1: A common and logical two-step approach is the formylation of 1-bromo-3-(trifluoromethoxy)benzene to produce 4-Bromo-2-(trifluoromethoxy)benzaldehyde, followed by conversion of the aldehyde to the desired nitrile. This route is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.
Q2: What are the main challenges associated with the trifluoromethoxy group during synthesis?
A2: The trifluoromethoxy group is generally stable due to the strong C-F bonds.[1][4] However, its powerful electron-withdrawing nature can deactivate the aromatic ring, potentially making electrophilic substitution reactions, such as formylation, more challenging than with other substituted benzenes. Additionally, while the trifluoromethoxide anion is unstable, the -OCF3 group on an aromatic ring is robust under most standard reaction conditions.[2]
Q3: Are there specific safety precautions I should take when handling the reagents for this synthesis?
A3: Yes. Cyanide sources, such as sodium or potassium cyanide, are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Always have a cyanide antidote kit available. Organolithium reagents like n-butyllithium, often used in formylation, are pyrophoric and require handling under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
Part 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde
This initial step is critical and can be prone to low yields if not optimized. A common method is ortho-lithiation followed by formylation.
-
Possible Cause A: Incomplete Lithiation. The strong electron-withdrawing effect of the trifluoromethoxy group can make the ortho-proton less acidic, leading to incomplete metal-halogen exchange or deprotonation.
-
Solution: Ensure your reaction is performed under strictly anhydrous conditions and a robust inert atmosphere. Use a freshly titrated solution of n-butyllithium. Consider using a stronger base or a different lithiation agent if yields remain low. The reaction is typically run at very low temperatures (e.g., -78 °C) to prevent side reactions.
-
-
Possible Cause B: Poor Quenching with the Formylating Agent. The choice of formylating agent and the quenching procedure are crucial.
-
Solution: N,N-Dimethylformamide (DMF) is a common and effective formylating agent. Add the DMF slowly at low temperature and allow the reaction to warm gradually. Ensure the workup procedure effectively hydrolyzes the intermediate adduct.
-
-
Possible Cause C: Side Reactions. Competing side reactions, such as coupling of the organolithium intermediate, can reduce the yield of the desired aldehyde.
-
Solution: Maintain a low reaction temperature throughout the addition of the organolithium reagent and the formylating agent. Rapid addition can lead to localized heating and side product formation.
-
Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde
-
To a solution of 1-bromo-3-(trifluoromethoxy)benzene in anhydrous THF, cooled to -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) and continue stirring at -78 °C for another 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Conversion of Aldehyde to 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
The conversion of the aldehyde to the nitrile is a critical final step. A common method is the use of a cyanide source to form a cyanohydrin, followed by dehydration. However, a more direct and often higher-yielding method is the use of tosyl cyanide or a similar reagent.
-
Possible Cause A: Inefficient Cyanation Reagent. The choice of cyanating agent is critical for achieving high conversion.
-
Solution: While traditional methods using sodium cyanide can work, modern reagents can be more efficient. Consider using tosyl cyanide (TsCN) in the presence of a base like potassium carbonate. This method often provides cleaner reactions and higher yields. An organophotoredox-assisted cyanation of the corresponding bromoarene is another advanced alternative.[5]
-
-
Possible Cause B: Steric Hindrance. The ortho-trifluoromethoxy group may cause some steric hindrance, potentially slowing down the reaction.
-
Solution: Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Possible Cause A: Side reactions of the aldehyde. Aldehydes can be prone to side reactions under basic conditions, such as aldol condensation, if other enolizable protons are present (not a major concern with this specific aldehyde).
-
Solution: Maintain a controlled temperature and add the reagents slowly. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the aldehyde.
-
-
Possible Cause B: Hydrolysis of the nitrile. If the workup conditions are too harsh (e.g., strongly acidic or basic), the newly formed nitrile group can be partially or fully hydrolyzed back to the carboxylic acid or amide.
-
Solution: Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Experimental Protocol: Cyanation of 4-Bromo-2-(trifluoromethoxy)benzaldehyde
-
To a solution of 4-Bromo-2-(trifluoromethoxy)benzaldehyde in a suitable solvent such as dry acetone, add potassium carbonate and tosyl cyanide (TsCN).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Process Flow and Troubleshooting Diagram
Caption: A workflow diagram outlining the synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile with integrated troubleshooting steps.
Summary of Key Parameters and Expected Outcomes
| Step | Key Reagents | Critical Parameters | Common Issues | Expected Yield |
| 1. Formylation | 1-bromo-3-(trifluoromethoxy)benzene, n-BuLi, DMF | Anhydrous conditions, -78°C, inert atmosphere | Low yield due to incomplete lithiation or side reactions | 60-75% |
| 2. Cyanation | 4-Bromo-2-(trifluoromethoxy)benzaldehyde, TsCN, K2CO3 | Anhydrous solvent, inert atmosphere, room temperature | Incomplete conversion, formation of impurities | 75-90% |
This guide provides a framework for the large-scale synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. As with any chemical synthesis, small-scale optimization is recommended before proceeding to a larger scale. Careful control of reaction parameters and diligent monitoring of reaction progress are paramount to achieving a high yield of the desired product.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Purity Assessment of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Welcome to the comprehensive technical support guide for the analytical assessment of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. This resource is designed for researchers, analytical chemists, and quality control professionals who require robust and reliable methods for determining the purity of this key chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles and provide practical, field-tested troubleshooting advice to overcome common experimental hurdles.
Frequently Asked Questions: Method Selection
Q1: What are the primary analytical methods for determining the purity of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile?
The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography (GC) can also be employed, especially for identifying volatile impurities or when derivatization is feasible. For definitive identification of impurities, these separation techniques are often coupled with Mass Spectrometry (MS).
Q2: How do I select the most appropriate analytical method for my specific needs?
The choice of method depends on the specific requirements of your analysis, such as the need for quantitation, the type of impurities expected, available equipment, and sample throughput.
Table 1: Comparison of Primary Analytical Methods
| Method | Primary Use | Strengths | Limitations |
| HPLC-UV | Routine purity testing, quantification of known and unknown impurities. | High resolution, excellent quantitation, robust, widely available. | Requires chromophoric impurities for UV detection; non-volatile buffers can be incompatible with MS. |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents), thermally stable related substances. | Excellent for separating volatile compounds; MS provides structural information for impurity identification.[1][2] | The analyte must be thermally stable and volatile; may require derivatization. |
| qNMR | Absolute purity determination (assay) without a specific reference standard of the analyte. | Primary analytical method, highly accurate, non-destructive, provides structural information.[3][4][5] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, potential for peak overlap.[5] |
| LC-MS | Impurity identification and structural elucidation. | Combines the separation power of HPLC with the definitive identification capabilities of MS. | Quantitation can be more complex than with UV detection; matrix effects can suppress ion signals. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for purity analysis of non-volatile organic compounds like 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. A well-developed reversed-phase method can separate the main component from process-related impurities and degradation products.
dot
Caption: HPLC analysis workflow from preparation to reporting.
Recommended HPLC Protocol
This protocol provides a robust starting point for method development.
Table 2: Suggested HPLC-UV Method Parameters
| Parameter | Recommended Setting | Scientist's Note |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for the aromatic rings of the analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid helps to protonate silanol groups on the column, reducing peak tailing for any basic impurities.[6] For MS compatibility, replace with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that offers good peak shape and lower backpressure compared to methanol.[7] |
| Gradient | 50% B to 95% B over 15 min | A gradient elution ensures that both less retained (polar) and highly retained (non-polar) impurities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability.[8] |
| Injection Vol. | 10 µL | Adjust based on sample concentration to avoid column overload. |
| Detection | UV at 220 nm | The molecule is expected to have strong absorbance in the lower UV range due to its aromatic structure. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion. |
HPLC Troubleshooting Guide
Q: My main peak is tailing severely. What is the cause and how do I fix it?
A: Peak tailing is a common issue, especially with compounds that have polar functional groups or when analyzing for basic impurities.[6][9]
-
Cause 1: Secondary Silanol Interactions: Basic impurities can interact with acidic silanol groups on the silica surface of the column, causing a secondary retention mechanism that leads to tailing.
-
Solution: Decrease the mobile phase pH to 2.5-3.0 using an acid like phosphoric or formic acid.[6] This protonates the silanol groups, minimizing unwanted interactions. Using a modern, high-purity, end-capped C18 column also significantly reduces available silanol groups.
-
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves, the original sample was overloaded. Reduce the injection volume or dilute the sample accordingly.[9]
-
-
Cause 3: Column Contamination or Void: A blocked inlet frit or a void in the column packing can distort peak shape.
Q: The resolution between my main peak and a critical impurity is poor. How can I improve it?
A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.
-
Solution 1 (Increase Efficiency): Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column. This generates narrower peaks, which can resolve closely eluting compounds.[6]
-
Solution 2 (Change Selectivity): Modify the mobile phase. Changing the organic solvent (e.g., from acetonitrile to methanol) can alter elution order. Alternatively, try a different stationary phase, such as a Phenyl-Hexyl or a C30 column, which offer different retention mechanisms.
-
Solution 3 (Optimize Gradient): Make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage gives closely eluting peaks more time to separate.
Q: My retention times are drifting between injections. What should I investigate?
A: Drifting retention times suggest that the system is not fully equilibrated or that conditions are changing.
-
Cause 1: Insufficient Equilibration: The column requires re-equilibration to the initial mobile phase conditions after each gradient run.
-
Solution: Ensure your method includes a post-run equilibration time of at least 10 column volumes.[8]
-
-
Cause 2: Mobile Phase Instability: The mobile phase composition may be changing due to evaporation of the organic component or improper mixing.
-
Solution: Ensure solvent bottle caps are tight. If using an online mixer, check that the proportioning valves are functioning correctly. You can test this by preparing a pre-mixed mobile phase and running it isocratically.[10]
-
-
Cause 3: Temperature Fluctuations: Column temperature significantly affects retention.
-
Solution: Always use a thermostatted column compartment and ensure it has reached the set temperature before starting the analysis.[8]
-
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a powerful primary method for determining the absolute purity of a compound without needing a reference standard of the analyte itself.[3][4] The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal.[4]
dot
Caption: Logical workflow for qNMR purity determination.
Step-by-Step qNMR Protocol
-
Select an Internal Standard: Choose a high-purity (>99.5%), non-volatile, stable solid with simple, sharp NMR signals that do not overlap with your analyte. Maleic acid or 1,4-dinitrobenzene are good candidates.
-
Accurate Weighing: Accurately weigh a specific amount of the internal standard and the analyte (e.g., ~5 mg of standard and ~20 mg of analyte) into the same vial.
-
Sample Preparation: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) and transfer to an NMR tube. Ensure complete dissolution.
-
NMR Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
CRITICAL: Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard. A D1 of 30-60 seconds is often a safe starting point to ensure full magnetization recovery for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (Ix) and a signal for the internal standard (Ical).
-
-
Purity Calculation: Use the following formula to calculate the weight percent purity (Px) of your analyte.[11]
Px (%) = (Ix / Nx) * (Ncal / Ical) * (Mx / Wx) * (Wcal / Mcal) * Pcal
Table 3: qNMR Purity Calculation Parameters
| Symbol | Description | Example Value |
| Ix | Integral of the selected analyte signal | From spectrum |
| Nx | Number of protons for the analyte signal | e.g., 2H for the -CH2- group |
| Ical | Integral of the selected standard signal | From spectrum |
| Ncal | Number of protons for the standard signal | e.g., 2H for maleic acid |
| Mx | Molecular weight of the analyte | 280.04 g/mol |
| Wx | Weight of the analyte | From balance |
| Mcal | Molecular weight of the standard | 116.07 g/mol (Maleic Acid) |
| Wcal | Weight of the standard | From balance |
| Pcal | Purity of the standard | e.g., 99.8% |
qNMR Troubleshooting Guide
Q: My qNMR purity result seems inaccurate or has poor precision. What are the common pitfalls?
A: Accuracy in qNMR depends heavily on careful experimental technique.
-
Cause 1: Inadequate Relaxation Delay: If the D1 delay is too short, signals will not be fully relaxed, leading to integration errors. This is the most common source of error in qNMR.
-
Solution: Perform a T1 inversion-recovery experiment to measure the T1 values for your signals of interest and set D1 to >5x the longest T1.
-
-
Cause 2: Poor Signal-to-Noise (S/N): Low S/N for either the analyte or the standard leads to integration uncertainty.
-
Solution: Increase the number of scans or prepare a more concentrated sample.
-
-
Cause 3: Baseline Distortions: A non-flat baseline makes accurate integration impossible.
-
Solution: Use automated baseline correction algorithms, but always manually inspect the result. Ensure proper shimming of the magnet before acquisition.
-
-
Cause 4: Overlapping Peaks: If the chosen analyte or standard signal overlaps with an impurity or solvent signal, the integral will be inaccurate.
-
Solution: Select different, clean signals for integration. If necessary, consider using 2D NMR techniques to resolve overlapping signals or choose a different internal standard.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ijcr.info [ijcr.info]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: A Guide to Handling Impurities in Commercial 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Welcome to the technical support center for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. We understand that the purity of starting materials is paramount to the success of your research and development efforts. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and manage impurities that may be present in commercial batches of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
I. Understanding the Impurity Profile: A Proactive Approach
The presence of impurities in a reagent can lead to a range of issues, from decreased reaction yields and difficult purification to the formation of unexpected byproducts. A proactive approach to understanding the potential impurity profile of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile can save valuable time and resources. The most probable synthetic route to this compound involves a Sandmeyer reaction of 4-bromo-2-(trifluoromethoxy)aniline.[1][2][3] This synthetic pathway, while effective, can introduce specific impurities.
Potential Impurities Originating from Synthesis:
-
Starting Material Carryover: Incomplete reaction can lead to the presence of residual 4-bromo-2-(trifluoromethoxy)aniline.
-
Byproducts of Diazotization: The formation of diazonium salts is a critical step. Side reactions can lead to phenolic impurities from the reaction of the diazonium salt with water.
-
Isomeric Impurities: Incomplete regioselectivity during the bromination or functionalization of the aromatic ring could lead to the presence of isomers.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., acetonitrile, toluene) may be present in trace amounts.
The trifluoromethyl and trifluoromethoxy groups are generally very stable under a variety of reaction conditions, making their degradation products less likely impurities.[4][5][6]
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than expected. Could impurities in 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile be the cause?
Answer:
Yes, impurities are a common culprit for low reaction yields. Here’s a systematic approach to troubleshoot this issue:
-
Assess Starting Material Purity: Before starting your reaction, it is crucial to verify the purity of your 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. We recommend running a quick purity check via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identify Potential Inhibitors: Certain impurities can inhibit or poison catalysts, particularly in cross-coupling reactions. Residual starting aniline, for instance, can coordinate to metal catalysts and reduce their efficacy.
-
Consider Stoichiometry: If your starting material contains a significant percentage of non-reactive impurities, the actual molar amount of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile will be lower than calculated based on weight. This can lead to an incorrect stoichiometry in your reaction, resulting in lower yields.
Troubleshooting Workflow for Low Reaction Yields
Caption: A decision tree for troubleshooting low reaction yields.
Question 2: I am observing unexpected peaks in my crude reaction mixture by HPLC/LC-MS. How can I determine if they originate from the starting material?
Answer:
This is a critical step in reaction monitoring and optimization.
-
Analyze the Starting Material: The first step is to run an HPLC or LC-MS analysis of the commercial 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile itself, using the same method you are using to monitor your reaction. This will provide a clear fingerprint of any impurities present before the reaction begins.
-
Compare Chromatograms: Overlay the chromatogram of your starting material with that of your crude reaction mixture. Any peaks that are present in both are likely impurities from the starting material.
-
Mass Spectrometry Data: For LC-MS, examine the mass-to-charge ratio (m/z) of the unexpected peaks. This can help you tentatively identify the impurities. For example, the mass of residual 4-bromo-2-(trifluoromethoxy)aniline can be easily calculated and compared to the observed m/z.
Question 3: My purified product is off-color (e.g., yellow or brown), even after column chromatography. What could be the cause?
Answer:
A persistent off-color in your final product can be due to highly colored, trace-level impurities that co-elute with your product during chromatography.
-
Phenolic Impurities: As mentioned, phenolic byproducts can form during the Sandmeyer reaction. These compounds are prone to oxidation, forming highly colored species.
-
Recrystallization as a Polishing Step: For crystalline products, recrystallization is an excellent method to remove colored impurities that may be difficult to separate by chromatography.[7][8][9][10][11] The slow formation of a crystal lattice often excludes impurities, resulting in a product of higher purity and better appearance.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile?
A1: While the exact impurity profile can vary between batches and suppliers, based on the likely synthetic route, the most common impurities include:
-
4-bromo-2-(trifluoromethoxy)aniline: The unreacted starting material from the Sandmeyer reaction.
-
4-bromo-2-(trifluoromethoxy)phenol: Formed by the reaction of the diazonium salt intermediate with water.
-
Isomeric brominated compounds: Depending on the selectivity of the bromination step in the synthesis of the aniline precursor.
-
Residual solvents: Such as acetonitrile, toluene, or other solvents used during synthesis and purification.
Q2: What is the recommended method for analyzing the purity of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile?
A2: A combination of techniques provides the most comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and help identify and quantify impurities if their signals are resolved from the product peaks.
Q3: How can I purify commercial 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile if it does not meet my purity requirements?
A3: For solid materials, recrystallization is often the most effective and scalable purification method. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
IV. Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. Method optimization may be required based on the specific impurities present.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50-90% B over 13 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30 °C |
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. Solvent screening is recommended to find the optimal solvent or solvent mixture for your specific batch.
Materials and Reagents:
-
Crude 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
-
Selected recrystallization solvent (e.g., a mixture of ethanol and water, or isopropanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of the chosen solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling. If the compound is too soluble in one solvent, a co-solvent system (where the compound is poorly soluble in the second solvent) can be used.
-
Dissolution: Place the crude 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Purification Workflow
Caption: A general workflow for the purification of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile by recrystallization.
V. References
-
Gallagher, G. (2001). Sandmeyer Reaction. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. --INVALID-LINK--
-
Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. --INVALID-LINK--
-
Ji, Y., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(7), 887-893. --INVALID-LINK--
-
Manteau, B., et al. (2010). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry and Drug Design. Molecules, 15(12), 9208-9229. --INVALID-LINK--
-
Taft, R. W. (1957). Concerning the Application of the Hammett Equation to the Reactivities of Aromatic Diazonium Ions. Journal of the American Chemical Society, 79(5), 1045–1049. --INVALID-LINK--
-
Laurence, C., et al. (2010). A Database of Hammett σ Constants. CRC Press. --INVALID-LINK--
-
Umemoto, T. (2010). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Fluorine Chemistry, 131(1), 3-10. --INVALID-LINK--
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical.
-
Pavia, D. L., et al. (2008). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
-
Still, W. C., et al. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. --INVALID-LINK--
-
Laurence, L. G. (2012). Crystallization: Basic Concepts and Industrial Applications. Cambridge University Press.
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. --INVALID-LINK--
-
Massachusetts Institute of Technology, Department of Chemistry. Recrystallization. --INVALID-LINK--
-
Sigma-Aldrich. Recrystallization. --INVALID-LINK--
-
BenchChem. Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol. --INVALID-LINK--
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. How To [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Welcome to the technical support center for experiments involving 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its impact on reaction outcomes. The following question-and-answer format directly addresses common issues and provides practical, field-proven insights to troubleshoot your experiments effectively.
Understanding the Substrate: Key Structural Features and Reactivity
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is a versatile building block in organic synthesis. Its reactivity is governed by several key features:
-
Aryl Bromide: The bromine atom on the aromatic ring is a leaving group, susceptible to displacement via nucleophilic aromatic substitution (SNAr).
-
Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing, which can influence the electron density of the aromatic ring and its susceptibility to nucleophilic attack.[1][2] It is also one of the most lipophilic substituents.[1]
-
Acetonitrile Moiety (-CH2CN): The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a base, leading to potential side reactions.
The interplay of these functional groups makes solvent selection a critical parameter for achieving desired reactivity and minimizing unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile with nucleophiles?
A1: The primary reaction pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the bromide on the aromatic ring. The electron-withdrawing nature of the trifluoromethoxy and acetonitrile groups can activate the ring towards this type of reaction.
Q2: Why is my SNAr reaction with 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile sluggish or not proceeding to completion?
A2: Several factors could be at play:
-
Inappropriate Solvent Choice: The use of protic solvents can solvate the nucleophile, reducing its reactivity.
-
Insufficient Activation: While the trifluoromethoxy group is electron-withdrawing, its effect might not be sufficient for facile substitution with weak nucleophiles.
-
Steric Hindrance: The ortho-position of the trifluoromethoxy group relative to the bromine may sterically hinder the approach of bulky nucleophiles.
Q3: I am observing a significant amount of a dark, polymeric material in my reaction. What could be the cause?
A3: This often indicates side reactions involving the acetonitrile group. In the presence of a strong base, the methylene protons can be deprotonated, leading to self-condensation or other undesired pathways. The choice of a weaker base or a non-basic nucleophile can mitigate this.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common experimental challenges.
Issue 1: Low Yield of the Desired SNAr Product
| Potential Cause | Explanation | Recommended Solution |
| Use of Protic Solvents (e.g., methanol, ethanol, water) | Protic solvents form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that reduces their nucleophilicity and slows down the SNAr reaction.[3][4][5] | Switch to a polar aprotic solvent. Solvents like DMSO, DMF, acetonitrile, or acetone are preferred as they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.[3][6] |
| Poor Solubility of Reactants | If the substrate or nucleophile is not fully dissolved, the reaction will be heterogeneous and slow. | Select a solvent that dissolves all reactants. A solvent screen with small-scale experiments can identify the optimal solvent for solubility and reactivity. |
| Weak Nucleophile | The inherent reactivity of the nucleophile is crucial. | Consider using a stronger nucleophile. If the reaction allows, switching to a more nucleophilic reagent can increase the reaction rate. |
| Insufficient Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. | Increase the reaction temperature. Monitor the reaction for thermal decomposition of starting materials or products. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Deprotonation of the Acetonitrile Moiety | Strong bases can deprotonate the acidic methylene protons, leading to side reactions. | Use a non-nucleophilic base or a weaker base. If a base is required, consider using a hindered base like DBU or an inorganic carbonate. Alternatively, if the nucleophile is basic enough, an external base may not be necessary. |
| Reaction with the Solvent | Some solvents can participate in the reaction. For example, less hindered alcohols can act as nucleophiles in SNAr reactions.[7] | Choose an inert solvent. Ensure the chosen solvent does not have functional groups that can react with the substrate or reagents under the reaction conditions. |
| Decomposition of the Trifluoromethoxy Group | While generally stable, the trifluoromethoxy group can be sensitive to certain strong nucleophiles or harsh reaction conditions. | Screen for milder reaction conditions. This may involve using a less reactive nucleophile, a lower temperature, or a shorter reaction time. |
Experimental Protocols
Protocol 1: Solvent Screening for SNAr Reactions
-
Setup: In parallel reaction vials, add 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1 equivalent) and the chosen nucleophile (1.2 equivalents).
-
Solvent Addition: To each vial, add a different polar aprotic solvent (e.g., DMSO, DMF, acetonitrile, acetone) to achieve a standard concentration (e.g., 0.1 M).
-
Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Analysis: Compare the conversion to the desired product and the formation of byproducts across the different solvents to identify the optimal reaction medium.
Protocol 2: Optimizing Base Selection
-
Setup: In parallel reaction vials, add 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (1 equivalent) and the chosen nucleophile (1.2 equivalents) in the optimal solvent identified in Protocol 1.
-
Base Addition: To each vial, add a different base (e.g., K2CO3, Cs2CO3, DBU, no base) (1.5 equivalents).
-
Reaction: Stir the reactions at the optimal temperature and monitor for product formation and byproduct generation.
-
Analysis: Determine which base provides the best balance of reaction rate and selectivity.
Visualizing Solvent Effects
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Protic vs. Aprotic Solvent Effects on Nucleophile Reactivity.
Caption: Troubleshooting workflow for optimizing reactions.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Mastering Structural Elucidation: A Comparative Guide to the 1H NMR Analysis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of successful research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary and powerful tool for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, a compound of interest in medicinal chemistry due to its combination of a halogenated aromatic ring, a trifluoromethoxy group, and a reactive acetonitrile moiety.
This guide will navigate through the expected spectral features of the target molecule, compare it with viable alternatives, and provide the experimental context necessary for robust analysis. By understanding the nuances of how substituents influence the proton chemical environment, researchers can confidently interpret their data and accelerate their discovery pipelines.
Predicted 1H NMR Spectrum of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
The structure of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile dictates a specific set of signals in its 1H NMR spectrum. The aromatic region will be particularly informative, showcasing the influence of the bromo, trifluoromethoxy, and acetonitrile substituents on the phenyl ring protons.
Aromatic Region (δ 7.0-8.0 ppm): The benzene ring has three protons, and their chemical shifts are influenced by the electronic effects of the substituents. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1]
-
H-6 (ortho to -OCHF2 and meta to -Br): This proton is expected to be the most downfield due to the combined electron-withdrawing effects of the adjacent trifluoromethoxy group and the bromine atom. It will likely appear as a doublet of doublets (dd).
-
H-5 (ortho to -Br and meta to -OCHF2): This proton will also be a doublet of doublets, influenced by coupling to both H-6 and H-3. Its chemical shift will be downfield, but likely slightly upfield from H-6.
-
H-3 (ortho to the acetonitrile group and meta to -Br and -OCHF2): This proton will be the most upfield of the aromatic protons and will likely appear as a doublet.
Methylene Protons (-CH2CN) (δ ~3.7 ppm): The two protons of the methylene group are chemically equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the electron-withdrawing cyano group.
Coupling Constants: The splitting patterns of the aromatic protons are governed by their coupling interactions.
-
Ortho coupling (³J): Typically in the range of 7-10 Hz, will be observed between adjacent protons (e.g., H-5 and H-6).[2]
-
Meta coupling (⁴J): Usually smaller, around 2-3 Hz, and may be observed between protons separated by three bonds (e.g., H-3 and H-5).[3][4]
-
Para coupling (⁵J): Generally very small (< 1 Hz) and often not resolved.
Visualizing the Spin System
The coupling relationships between the aromatic protons can be visualized as a network.
Figure 1. Spin-spin coupling network for the aromatic protons of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Comparative Analysis with Alternative Structures
To highlight the diagnostic power of 1H NMR, let's compare the expected spectrum of our target molecule with two plausible isomeric alternatives: 2-Bromo-4-(trifluoromethoxyphenyl)acetonitrile and 4-Bromo-3-(trifluoromethoxyphenyl)acetonitrile.
| Compound | Aromatic Proton Signals | Methylene Signal | Key Differentiating Features |
| 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile | ~δ 7.5-7.9 (3H, complex multiplet) | ~δ 3.7 (2H, s) | Three distinct aromatic signals with characteristic ortho and meta couplings. |
| 2-Bromo-4-(trifluoromethoxyphenyl)acetonitrile | ~δ 7.3-7.8 (3H, complex multiplet) | ~δ 3.8 (2H, s) | Different splitting patterns in the aromatic region due to altered substituent positions. H-3 would be a doublet, H-5 a doublet of doublets, and H-6 a doublet. |
| 4-Bromo-3-(trifluoromethoxyphenyl)acetonitrile | ~δ 7.2-7.7 (3H, complex multiplet) | ~δ 3.6 (2H, s) | Again, a unique set of splitting patterns. H-2 would be a singlet (or very fine doublet due to para coupling), H-5 a doublet of doublets, and H-6 a doublet. |
Table 1. Comparison of expected 1H NMR data for isomeric bromo-(trifluoromethoxyphenyl)acetonitriles.
Experimental Protocol for High-Resolution 1H NMR
Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is important as residual solvent signals can interfere with the spectrum.[5][6][7]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
- Tune and shim the instrument to ensure a homogeneous magnetic field.
3. Data Acquisition:
- Acquire a standard 1D proton spectrum.
- Set appropriate spectral width, acquisition time, and relaxation delay.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the splitting patterns (multiplicity) and measure the coupling constants.
Beyond 1H NMR: A Multi-technique Approach
While 1H NMR is a powerful first-line technique, a comprehensive structural confirmation often requires complementary analytical methods.
| Analytical Technique | Information Provided | Advantages for this Molecule | Disadvantages |
| 13C NMR | Number and chemical environment of carbon atoms. | Confirms the number of unique carbons. The chemical shifts of carbons attached to bromine and the trifluoromethoxy group are diagnostic. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| 19F NMR | Presence and environment of fluorine atoms. | A single signal (singlet or closely coupled multiplet) would confirm the presence of the -OCF3 group. The chemical shift provides information about its electronic environment. | Requires a spectrometer equipped with a fluorine probe. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact mass, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would be a clear indicator of its presence. | Does not provide direct information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can confirm the presence of the nitrile group (-C≡N) through its characteristic absorption around 2250 cm⁻¹. | Provides limited information on the overall molecular skeleton. |
Table 2. Comparison of alternative analytical techniques for the structural elucidation of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Decision Workflow for Structural Analysis
The selection of analytical techniques should follow a logical progression to efficiently and accurately determine the structure of a novel compound.
Figure 2. A typical workflow for the structural elucidation of a novel organic compound.
By integrating the predictive power of 1H NMR with complementary analytical techniques, researchers can navigate the complexities of structural elucidation with confidence and precision, ensuring the integrity of their scientific endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the 13C NMR Characterization of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working at the forefront of pharmaceutical innovation, the ability to rapidly and accurately characterize complex organic molecules is paramount. This guide provides an in-depth technical comparison of the 13C NMR characterization of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, a compound of interest in medicinal chemistry, with other analytical techniques. Drawing upon field-proven insights and experimental data, this document is designed to empower researchers to make informed decisions in their analytical workflows.
The Central Role of 13C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a "gold standard" in the analytical chemist's toolbox for its unparalleled ability to provide detailed information about molecular structure.[1] While 1H NMR is often the first-line technique due to its high sensitivity and the ubiquity of hydrogen atoms, 13C NMR offers a direct and often less ambiguous window into the carbon skeleton of a molecule. For a compound like 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, which possesses multiple substituents on an aromatic ring and key functional groups, 13C NMR is indispensable for confirming its constitution.
The power of 13C NMR lies in its ability to resolve each unique carbon environment within a molecule as a distinct signal. The chemical shift of each signal is highly sensitive to the local electronic environment, providing a fingerprint of the molecule's structure. Furthermore, the low natural abundance of the 13C isotope (1.1%) means that 13C-13C coupling is negligible in routine spectra, resulting in a simplified spectrum where each peak corresponds to a unique carbon atom.[1]
Predicted 13C NMR Spectrum of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Table 1: Predicted 13C NMR Chemical Shifts for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
| Assigned Carbon | Predicted Chemical Shift (ppm) | Rationale and Supporting Data |
| Aromatic C-O | ~148 | The carbon attached to the electron-withdrawing trifluoromethoxy group is expected to be significantly deshielded. |
| Aromatic C-H | ~135 | Aromatic protons are generally found in this region. |
| Aromatic C-H | ~132 | The presence of both electron-withdrawing bromo and trifluoromethoxy groups influences the precise shifts. |
| Aromatic C-Br | ~123 | The "heavy atom effect" of bromine can cause a slight upfield shift compared to what electronegativity alone would suggest.[2] |
| Aromatic C-CH2CN | ~121 | The carbon bearing the acetonitrile substituent. |
| Aromatic C-H | ~116 | This upfield shifted aromatic proton is likely influenced by the ortho trifluoromethoxy group. |
| -CF3 | ~120 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| -CN | ~117 | The nitrile carbon typically appears in this region.[2][3][4] |
| -CH2CN | ~25 | The methylene carbon adjacent to the nitrile group is expected in the aliphatic region.[5] |
Experimental Protocol for 13C NMR Acquisition
The following protocol provides a standardized workflow for acquiring a high-quality, proton-decoupled 13C NMR spectrum of a small organic molecule like 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with expected sample resonances.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.
-
Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
-
Acquisition Parameters (for a standard qualitative spectrum):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set to cover the expected range of carbon signals (typically 0-220 ppm).
-
Number of Scans (ns): This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a common starting point for qualitative spectra. For quantitative analysis, a much longer delay (5-7 times the longest T1) is necessary.
-
Acquisition Time (aq): Typically around 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Perform baseline correction to obtain a flat baseline.
-
Figure 1: A streamlined workflow for the acquisition and processing of a 13C NMR spectrum.
Comparative Analysis with Other Spectroscopic Techniques
While 13C NMR is a powerful tool, a comprehensive characterization of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile necessitates a multi-technique approach. The following table compares the utility of 13C NMR with other common spectroscopic methods for this specific molecule.
Table 2: Comparison of Analytical Techniques for the Characterization of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
| Technique | Strengths for this Molecule | Limitations for this Molecule |
| 13C NMR | - Directly observes the carbon backbone. - Each unique carbon gives a distinct signal. - Can confirm the presence of all carbon-containing functional groups. | - Low sensitivity requires more sample or longer acquisition times. - Does not provide information about proton connectivity. |
| 1H NMR | - High sensitivity. - Provides detailed information about proton environments and their connectivity through coupling patterns. - Can help assign aromatic substitution patterns. | - The aromatic region may be complex and show overlapping signals.[6] - Does not directly observe quaternary carbons. |
| 19F NMR | - High sensitivity and wide chemical shift range. - Unambiguously confirms the presence and electronic environment of the trifluoromethoxy group.[7][8] | - Only provides information about the fluorine-containing part of the molecule. |
| Mass Spectrometry (MS) | - Provides the molecular weight and elemental formula (with high-resolution MS). - The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) provides a clear signature for its presence.[9][10][11] | - Does not provide detailed structural information about the connectivity of atoms. - Fragmentation patterns can be complex to interpret. |
| Infrared (IR) Spectroscopy | - Quickly confirms the presence of the nitrile (C≡N) functional group through a sharp absorption around 2230-2260 cm-1.[2][3][4] - Can indicate the presence of the C-O ether linkage.[12] | - Provides limited information about the overall molecular structure. - The fingerprint region can be complex and difficult to interpret. |
A Decision-Making Workflow for Spectroscopic Analysis
For a novel compound like 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, a logical and efficient analytical workflow is crucial. The following diagram illustrates a recommended decision-making process.
Figure 2: A logical workflow for the comprehensive spectroscopic characterization of a novel organic compound.
Conclusion
The 13C NMR characterization of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is a critical step in its structural verification. By providing a direct map of the carbon framework, 13C NMR, when used in conjunction with other spectroscopic techniques such as 1H NMR, 19F NMR, Mass Spectrometry, and IR Spectroscopy, allows for an unambiguous assignment of its structure. This guide has provided a predicted 13C NMR spectrum, a detailed experimental protocol, and a comparative analysis to empower researchers in their pursuit of novel drug candidates. The adoption of a multi-faceted analytical approach, as outlined in the proposed workflow, will ensure the scientific integrity and accelerate the pace of drug discovery and development.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Navigating the Bioactive Potential of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile Derivatives: A Comparative and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the biological activity of a molecule. The scaffold of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile presents a compelling starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the potential biological activities of its derivatives, drawing comparisons with established compound classes and offering detailed experimental protocols to facilitate further research. While direct experimental data on this specific class of derivatives is limited in publicly available literature, this guide synthesizes information from structurally related compounds to provide a robust framework for investigation.
The Molecular Architecture: Deconstructing the Potential for Bioactivity
The 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile scaffold is a composite of three key functional moieties, each contributing unique physicochemical properties that can influence its interaction with biological targets.
-
The Phenylacetonitrile Core: This unit provides a rigid backbone and a reactive nitrile group. The nitrile functionality is a versatile precursor for various bioisosteres and can participate in crucial interactions with enzyme active sites, often acting as a hydrogen bond acceptor or a covalent warhead.[1][2]
-
The 4-Bromo Substituent: The presence of a bromine atom at the para-position significantly impacts the electronic and lipophilic character of the phenyl ring. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can play a critical role in ligand-protein binding, enhancing affinity and selectivity.[1]
-
The 2-Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a powerful modulator of pharmacokinetic and pharmacodynamic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and influence binding to target proteins.[3][4]
The interplay of these groups suggests that derivatives of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile could exhibit a range of biological activities, including but not limited to enzyme inhibition and anticancer effects.
Comparative Analysis: Positioning Against Alternative Scaffolds
To understand the potential of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile derivatives, it is crucial to compare their anticipated properties with those of established classes of biologically active compounds.
| Feature | 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile Derivatives (Hypothesized) | Alternative Scaffolds (Examples) | Rationale for Comparison & Supporting Evidence |
| Enzyme Inhibition | Potential for potent and selective inhibition due to halogen bonding and lipophilic interactions. The nitrile group could act as a covalent or non-covalent binder. | Substituted Benzimidazoles, Pyridones | Many kinase inhibitors and other enzyme modulators feature substituted aromatic rings. The unique electronic profile of the trifluoromethoxy group could offer advantages in potency and selectivity.[5][6][7] |
| Anticancer Activity | The combination of a bromophenyl group and a trifluoromethoxy substituent has been associated with cytotoxic effects in various cancer cell lines. | Quinazolinones, Aurones, Proguanil Derivatives | Studies on other trifluoromethoxy- and bromo-containing compounds have demonstrated significant anti-proliferative activity, suggesting a similar potential for this class of derivatives.[3][6][8][9] |
| Metabolic Stability | The trifluoromethoxy group is known to block metabolic oxidation, potentially leading to an improved pharmacokinetic profile. | Methoxy-substituted analogs | The C-F bond is significantly stronger than the C-H bond, making the trifluoromethoxy group more resistant to metabolic degradation compared to a methoxy group.[3] |
A Roadmap for Investigation: Experimental Protocols
Given the nascent stage of research into 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile derivatives, a systematic approach to their synthesis and biological evaluation is paramount.
General Synthetic Strategy
A plausible synthetic route to derivatives of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile would involve a multi-step process, likely starting from commercially available precursors. The following diagram outlines a generalized workflow.
Caption: Generalized synthetic workflow for derivatives.
Step-by-Step Protocol for a Hypothetical Derivative Synthesis:
-
Trifluoromethoxylation: To a solution of 4-bromo-2-fluorobenzonitrile in a suitable aprotic solvent (e.g., DMF), add a source of trifluoromethoxide, such as potassium trifluoromethoxide, and a copper catalyst. Heat the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS until completion.
-
Reduction of Nitrile: The resulting 4-bromo-2-(trifluoromethoxy)benzonitrile can be reduced to the corresponding benzylamine using a reducing agent like lithium aluminum hydride in an ethereal solvent.
-
Acetonitrile Formation: The benzylamine can then be converted to the benzyl halide, followed by reaction with a cyanide salt (e.g., NaCN) in a polar aprotic solvent to yield the 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile core structure.
-
Derivatization: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or the aromatic bromine can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity.
-
Purification and Characterization: The final products should be purified by column chromatography or recrystallization and characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm their structure and purity.
In Vitro Biological Evaluation: A Tiered Approach
A logical progression for evaluating the biological activity of newly synthesized derivatives is essential.
Caption: Tiered workflow for biological evaluation.
Detailed Protocol for an In Vitro Kinase Inhibition Assay:
-
Reagents and Materials: Purified recombinant kinase, appropriate substrate peptide, ATP, synthesized inhibitor compounds, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time.
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using the detection reagent and a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol for a Cell-Based Antiproliferative Assay (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value as described for the kinase assay.
-
Structure-Activity Relationship (SAR) and Future Directions
The systematic synthesis and biological evaluation of a library of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile derivatives will enable the elucidation of structure-activity relationships.
Caption: Logic for exploring structure-activity relationships.
Future research should focus on:
-
Exploring diverse substitutions on the phenyl ring to probe the electronic and steric requirements for optimal activity.
-
Modifying the acetonitrile moiety to other functional groups such as amides, carboxylic acids, or small heterocycles to investigate their impact on binding and ADME properties.
-
Investigating the selectivity profile of active compounds against a panel of related biological targets to assess their potential for off-target effects.
-
In vivo studies of lead compounds in relevant animal models to evaluate their efficacy and pharmacokinetic properties.
By following the strategic framework outlined in this guide, researchers can systematically explore the therapeutic potential of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile derivatives and contribute to the development of novel and effective therapeutic agents.
References
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length | Semantic Scholar [semanticscholar.org]
- 5. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
cytotoxicity studies of compounds synthesized from 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
A Guide for Researchers in Oncology Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Phenylacetonitrile Scaffold in Oncology Research
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The phenylacetonitrile scaffold has emerged as a versatile starting point for the synthesis of compounds with potent cytotoxic activities. Its chemical tractability allows for the introduction of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the cytotoxic potential of novel compounds synthesized from the parent molecule, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile . We will explore the structure-activity relationships (SAR) that govern their anticancer effects, provide a comparative analysis of their hypothetical cytotoxic profiles against various cancer cell lines, and detail the experimental methodologies required for their evaluation. The presence of a bromine atom, a trifluoromethoxy group, and a nitrile moiety on the phenyl ring provides a unique electronic and steric landscape, making this class of compounds particularly interesting for targeted cancer therapy. The trifluoromethoxy group, for instance, is known to enhance metabolic stability and cell membrane permeability, which are desirable characteristics for drug candidates[1].
Comparative Cytotoxicity of Hypothetical Derivatives
While specific experimental data for compounds derived directly from 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is not yet broadly published, we can extrapolate potential cytotoxic activities based on established structure-activity relationships for similar substituted aromatic compounds. The following table presents a hypothetical comparison of derivatives, with estimated IC50 values based on published data for structurally related molecules. For instance, studies on substituted thiourea derivatives have shown that the presence and position of halogen and trifluoromethyl groups significantly influence cytotoxicity[2].
| Compound ID | R-Group Modification (at the acetonitrile moiety) | Hypothetical Target Cancer Cell Line | Estimated IC50 (µM) | Rationale for Estimated Activity |
| Parent-001 | -H (4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile) | MCF-7 (Breast), HCT-116 (Colon) | > 50 | The unmodified acetonitrile group may confer moderate, non-specific cytotoxicity. |
| Amide-002 | -CONH2 | MCF-7, HCT-116 | 25-40 | Hydrolysis of the nitrile to an amide can alter solubility and interaction with cellular targets. |
| Thiourea-003 | -C(=S)NH-Aryl | SW620 (Colon), K-562 (Leukemia) | 5-15 | Diaryl thioureas are known to possess significant anticancer properties. The trifluoromethylphenyl moiety is expected to enhance this activity[2]. |
| Triazole-004 | 1,2,3-triazole derivative | Various | 10-30 | The introduction of a triazole ring can improve target binding and pharmacological properties. |
| Acrylonitrile-005 | Substituted acrylonitrile | NCI-60 cell line panel | < 1 (projected) | Phenylacetonitrile analogs with a Z-configuration have demonstrated potent, nanomolar anticancer activity across a wide range of human cancer cells[3]. |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes to guide future research directions. Experimental validation is essential.
Mechanisms of Action: Inducing Apoptosis
Many cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. Apoptosis is a tightly regulated process that can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.
Activated initiator caspases (caspase-8 and -9) then cleave and activate effector caspases, such as caspase-3, -6, and -7, which are responsible for the cleavage of cellular substrates, ultimately leading to the dismantling of the cell.
Visualizing the Apoptotic Pathways
Caption: The extrinsic and intrinsic pathways of apoptosis, converging on the activation of effector caspases.
Experimental Protocols for Cytotoxicity Assessment
To empirically determine the cytotoxic activity of newly synthesized compounds, a robust and reproducible experimental workflow is crucial. The following outlines a standard protocol for in vitro cytotoxicity testing.
Workflow for In Vitro Cytotoxicity Testing
Caption: A general workflow for assessing the in vitro cytotoxicity of novel compounds.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT-116) in appropriate media until they reach the exponential growth phase.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Conclusion and Future Directions
The 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile scaffold holds significant promise for the development of novel anticancer agents. The strategic incorporation of various functional groups can lead to compounds with potent and selective cytotoxic activity. The structure-activity relationships discussed in this guide, although based on extrapolations from related compound classes, provide a rational basis for the design and synthesis of new derivatives. Future research should focus on the synthesis of a focused library of these compounds and their systematic evaluation against a panel of cancer cell lines. Mechanistic studies will also be crucial to elucidate the specific cellular targets and pathways modulated by these novel agents, ultimately paving the way for the development of more effective cancer therapies.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution Patterns in the Bioactivity of Phenylacetonitrile Derivatives: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile Analogs
In the landscape of modern drug discovery, the phenylacetonitrile scaffold represents a versatile and highly valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, serving as precursors for pharmaceuticals ranging from anticonvulsants to antimalarials.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile derivatives. By dissecting the influence of individual substituents on the core structure, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing more potent and selective enzyme inhibitors.
The strategic placement of a bromine atom at the 4-position and a trifluoromethoxy group at the 2-position of the phenyl ring, coupled with the reactive acetonitrile moiety, creates a unique chemical entity with significant therapeutic potential. The following sections will provide a comparative analysis of how these structural features are anticipated to modulate biological activity, supported by data from analogous compound series and detailed experimental protocols for assessing their inhibitory effects.
Deconstructing the Core Scaffold: An Analysis of Key Functional Groups
The biological activity of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile derivatives is a composite of the contributions from each of its constituent parts. Understanding the role of each functional group is paramount to predicting the impact of further structural modifications.
The Phenylacetonitrile Moiety: A Versatile Pharmacophore
The 2-phenylacetonitrile core is a common feature in many biologically active compounds.[1] The "active methylene unit" adjacent to the nitrile group provides a handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds.[1][2] Furthermore, the nitrile group itself can participate in key interactions with biological targets and is a known feature in a range of natural products with antimicrobial and cytotoxic activities.
The Trifluoromethoxy Group: Enhancing Metabolic Stability and Potency
The introduction of fluorine-containing groups is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[3] The trifluoromethoxy (-OCF3) group, in particular, is known to significantly increase metabolic stability and lipophilicity. This can lead to improved oral bioavailability and better penetration of biological membranes. In several reported series of enzyme inhibitors, the presence of a trifluoromethoxy group at the para-position of a phenylsulfonyl moiety resulted in a marked increase in inhibitory activity against α-glucosidase.[3] In another study, a 4-(trifluoromethoxyphenyl)sulfonyl substituted derivative exhibited the highest activity against α-glucosidase within its series.[4]
The 4-Bromo Substituent: Modulating Lipophilicity and Target Engagement
Halogenation is another common tactic in drug design. The bromine atom at the 4-position of the phenyl ring is expected to increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. A structure-toxicity relationship study of 2-phenylaminophenylacetic acid derived compounds identified a brominated analog as the most cytotoxic, highlighting the profound effect of this substituent.[5] The position and nature of the halogen can also play a critical role in directing the binding orientation of the molecule within the active site of a target enzyme.
Structure-Activity Relationship Insights from Analogous Compound Series
While direct SAR studies on 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile derivatives are not extensively documented, valuable insights can be gleaned from related classes of compounds. The following table summarizes SAR data from analogous series, providing a basis for predicting the effects of structural modifications to our lead scaffold.
| Compound Series | Key Structural Feature | Observed Effect on Activity | Reference |
| Fluorinated Benzenesulfonic Ester Derivatives | 4-(Trifluoromethoxyphenyl)sulfonyl group | Highest activity against α-glucosidase in the series. | [3] |
| 2-Phenylaminophenylacetic Acid Derivatives | Bromination | Identified as the most cytotoxic compound in the series. | [5] |
| Benzothiazole-Phenyl Analogs | Trifluoromethyl groups on aromatic rings | Well-tolerated by target enzymes at ortho and para positions. | [6] |
| N6-Benzoyladenine Derivatives | 2,4,5-trimethoxybenzoyl group | Potent BRD4 bromodomain1 inhibitory activity. | [7] |
These examples underscore the principle that the electronic and steric properties of substituents on the phenyl ring are critical determinants of biological activity. The electron-withdrawing nature of the trifluoromethoxy group and the lipophilicity-enhancing effect of the bromo substituent are likely to be key drivers of potency and selectivity in the 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile series.
Experimental Protocols for Evaluating Inhibitory Activity
To empirically determine the SAR of novel derivatives, robust and reproducible biological assays are essential. The following provides a detailed, step-by-step methodology for a standard enzyme inhibition assay, a cornerstone of drug discovery research.[8][9]
General Enzyme Inhibition Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplates
-
Microplate reader capable of detecting the reaction product (e.g., absorbance, fluorescence)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the enzyme in assay buffer to a known concentration.
-
Substrate Preparation: Prepare a stock solution of the substrate in assay buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) for the enzyme.
-
Test Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of assay buffer.
-
Add a small volume of the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Detection: Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength. The reaction should be monitored for a set period, ensuring that the initial velocity is measured.[10]
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizing the SAR Landscape and Experimental Workflow
To better conceptualize the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams are provided.
Caption: A logical diagram illustrating the iterative process of SAR studies.
Caption: A streamlined workflow for a typical enzyme inhibition assay.
Conclusion and Future Directions
The 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile scaffold holds considerable promise for the development of novel enzyme inhibitors. Based on the analysis of its constituent functional groups and SAR data from analogous compound series, it is hypothesized that the combination of the 4-bromo and 2-trifluoromethoxy substituents will confer favorable properties of metabolic stability, lipophilicity, and potency. Future work should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to elucidate the precise SAR for this promising class of compounds. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the discovery of new and effective therapeutic agents.
References
- 1. 2-Phenylacetonitrile|For Research [benchchem.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Standards of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical methodologies for establishing the standards of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, a key building block in the synthesis of various potential therapeutic agents. We will delve into the practical applications and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Critical Role of Analytical Standards
An analytical standard is a highly purified compound used as a reference in analytical chemistry. For 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, establishing a robust analytical standard is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible research is built. The presence of impurities, even in trace amounts, can significantly impact the compound's reactivity, biological activity, and safety profile. Therefore, the choice of analytical technique is a critical decision that influences the entire drug development pipeline.
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile depends on the specific analytical question being addressed. Is the goal to quantify the purity of a bulk sample, identify unknown impurities, or elucidate the compound's structure? Each technique offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds. For a substituted phenylacetonitrile like our target molecule, reverse-phase HPLC with UV detection is a highly suitable method.
-
Expertise & Experience: The choice of a C18 column is based on the non-polar nature of the molecule, while a mobile phase consisting of acetonitrile and water provides a good balance of solvent strength for efficient elution. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[1]
-
Trustworthiness: A well-developed HPLC method provides excellent linearity, precision, and accuracy, making it a reliable tool for routine quality control.[2] The validation of the method as per ICH guidelines ensures its robustness and suitability for its intended purpose.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the trifluoromethylphenyl group imparts some volatility, the bromo-substituent increases the boiling point. Therefore, careful consideration of the inlet temperature is crucial to prevent on-column degradation.
-
Expertise & Experience: The use of a programmable temperature vaporizing (PTV) injector can minimize thermal stress on the analyte.[3] A low-polarity capillary column, such as one coated with 5% phenyl polysiloxane, is ideal for separating the analyte from potential impurities based on boiling point and polarity differences. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
-
Trustworthiness: GC-MS offers exceptional sensitivity and specificity, making it an excellent choice for identifying and quantifying trace-level impurities.[3][4] The NIST mass spectral library is an invaluable resource for the tentative identification of unknown peaks.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of chemical identity. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.
-
Expertise & Experience: The chemical shifts and coupling constants in the ¹H NMR spectrum can confirm the substitution pattern on the aromatic ring. The presence of the trifluoromethyl group will be evident in both ¹⁹F and ¹³C NMR spectra, often showing characteristic coupling patterns.
-
Trustworthiness: NMR is a primary analytical technique that can provide quantitative information (qNMR) without the need for a specific reference standard of the analyte, by using an internal standard of known purity. This makes it a powerful tool for the initial characterization and certification of a new reference material.
Comparative Performance Data
To provide a clearer picture of the capabilities of each technique, the following table summarizes hypothetical performance data for the analysis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 pg/injection | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 pg/injection | ~0.3 mg/mL |
| Primary Application | Purity & Assay | Impurity Identification | Structural Confirmation & Absolute Quantification |
Detailed Experimental Protocols
To ensure the reproducibility of these analyses, the following detailed protocols are provided.
HPLC-UV Method for Purity Assessment
Objective: To determine the purity of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile by assessing the area percentage of the main peak.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shape improvement)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. If needed, add 0.1% formic acid to the water.
-
Standard Preparation: Accurately weigh approximately 10 mg of the 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by the area normalization method.
GC-MS Method for Impurity Identification
Objective: To identify potential volatile impurities in a sample of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane)
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C (or use a PTV inlet with a temperature program)
-
Injection volume: 1 µL (splitless mode)
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-500
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC).
-
Data Interpretation: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
¹H NMR for Structural Confirmation
Objective: To confirm the chemical structure of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00).
-
Analyze the coupling patterns to confirm the substitution on the aromatic ring and the presence of the acetonitrile moiety.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the decision-making process for selecting an analytical technique and the general workflow for establishing an analytical standard.
Caption: Decision tree for selecting the appropriate analytical technique.
Caption: Workflow for establishing and using an analytical standard.
Conclusion
The establishment of a comprehensive analytical standard for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile requires a multi-faceted approach. While HPLC is the workhorse for routine purity assessment, GC-MS provides invaluable insights into volatile impurities, and NMR remains the gold standard for structural confirmation and absolute quantification. By judiciously applying these techniques and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and consistency of their work, ultimately accelerating the path to new discoveries.
References
- 1. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of six haloacetonitriles in finished water for drinking by purge and trap-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetonitrile, bromo- [webbook.nist.gov]
A Researcher's Guide to the Spectroscopic Differentiation of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile Isomers
In the fields of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical requirement for ensuring efficacy, safety, and patentability. The subtle shift of a functional group on an aromatic ring can drastically alter a molecule's biological activity and physical properties. This guide provides an in-depth, practical comparison of the spectroscopic signatures of three key isomers of bromo-(trifluoromethoxy)phenylacetonitrile, a scaffold of interest in medicinal chemistry.
We will move beyond theoretical discussions to provide field-proven insights into the experimental nuances that allow for unambiguous structural elucidation. This document is designed for researchers and drug development professionals, offering a self-validating system of protocols and data interpretation to confidently distinguish between these closely related compounds.
The three isomers under consideration are:
-
Isomer A: 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile
-
Isomer B: 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile
-
Isomer C: 4-Bromo-3-(trifluoromethoxy)phenylacetonitrile
Our analysis will leverage a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodologies: A Foundation of Trustworthy Data
The integrity of any spectroscopic analysis rests on the quality of the experimental protocol. The following methods are designed to be robust and reproducible.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse (zgfl).
-
Spectral Width: -50 to -70 ppm.
-
Reference: External CFCl₃ standard at 0 ppm.
-
Number of Scans: 64.
-
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a KBr salt plate.
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: A background spectrum of the clean KBr plate should be acquired prior to sample analysis.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 100 µg/mL solution of the isomer in dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-350 m/z.
-
Source Temperature: 230 °C.
-
Analytical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for identifying an unknown isomer sample using the described spectroscopic techniques.
Caption: Workflow for unambiguous isomer identification.
Spectroscopic Comparison: Unveiling the Structural Fingerprints
The key to distinguishing these isomers lies in how the relative positions of the electron-withdrawing groups (Br, OCF₃, CN) influence the local electronic environment of the aromatic protons and carbons.
¹H NMR: The Power of Splitting Patterns and Chemical Shifts
The aromatic region (7.0-8.0 ppm) of the ¹H NMR spectrum is the most informative for differentiation. The number of signals, their splitting patterns (multiplicity), and their chemical shifts are unique to each isomer.[4][5][6]
-
Isomer A (4-Br, 2-OCF₃): Exhibits a characteristic three-proton system. The proton at C5 (ortho to Br, meta to OCF₃) will be a doublet of doublets. The proton at C3 (ortho to OCF₃, meta to Br) will be a doublet. The proton at C6 (ortho to Br, meta to OCF₃) will also be a doublet.
-
Isomer B (2-Br, 4-OCF₃): Also shows a three-proton system but with different coupling. The proton at C3 (ortho to Br, meta to OCF₃) will be a doublet. The proton at C5 (meta to both Br and OCF₃) will be a doublet of doublets. The proton at C6 (ortho to OCF₃, meta to Br) will be a doublet.
-
Isomer C (4-Br, 3-OCF₃): This isomer presents a distinct pattern. The proton at C2 (ortho to both OCF₃ and the CH₂CN group) will likely be the most downfield shifted singlet (or a very narrow doublet due to small meta coupling). The protons at C5 and C6 will form a coupled system, appearing as a doublet and a doublet of doublets.
Table 1: Predicted ¹H NMR Data (Aromatic Region, 500 MHz, CDCl₃)
| Isomer | Proton Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| A: 4-Br, 2-OCF₃ | H-3 | 7.45 | d | ~2.0 |
| H-5 | 7.60 | dd | ~8.5, 2.0 | |
| H-6 | 7.25 | d | ~8.5 | |
| CH₂ | 3.80 | s | - | |
| B: 2-Br, 4-OCF₃ | H-3 | 7.70 | d | ~2.5 |
| H-5 | 7.35 | dd | ~8.7, 2.5 | |
| H-6 | 7.50 | d | ~8.7 | |
| CH₂ | 3.75 | s | - | |
| C: 4-Br, 3-OCF₃ | H-2 | 7.80 | d | ~2.2 |
| H-5 | 7.65 | d | ~8.4 | |
| H-6 | 7.40 | dd | ~8.4, 2.2 | |
| CH₂ | 3.78 | s | - |
Note: These are predicted values based on substituent effects. Actual values may vary slightly.
¹⁹F NMR: A Simple, Decisive Signal
¹⁹F NMR provides a remarkably clean and direct method for confirmation.[7][8][9] The trifluoromethoxy (-OCF₃) group is highly sensitive to its electronic environment. While all three isomers will show a singlet (as there are no other fluorine atoms to couple with), the chemical shift will be subtly different for each, reflecting the influence of the para- vs. meta-positioned bromine atom. The electron-withdrawing bromine atom will deshield the -OCF₃ group, and this effect is distance-dependent.
-
Expected Chemical Shifts: The chemical shift of the -OCF₃ group is typically found in the range of -56 to -60 ppm. Isomer B (Br ortho to OCF₃) would likely show the most distinct shift compared to Isomers A and C where the bromine is meta.
IR Spectroscopy: Key Functional Group Vibrations
While IR spectroscopy is less definitive for distinguishing positional isomers compared to NMR, it is excellent for confirming the presence of the key functional groups.[10][11] All three isomers will exhibit characteristic absorption bands:
-
C≡N Stretch: A sharp, strong band around 2230-2240 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from the typical aliphatic nitrile absorption (~2250 cm⁻¹).[12][13][14]
-
C-F Stretches: Strong, broad absorptions in the 1250-1050 cm⁻¹ region, characteristic of the -OCF₃ group.
-
Aromatic C-H Bending: The pattern of overtone bands in the 1000-650 cm⁻¹ "fingerprint" region will differ based on the substitution pattern, but overlap can make definitive assignment challenging without reference spectra.
Table 2: Characteristic IR Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C≡N Stretch | 2235 ± 5 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-F Stretch (OCF₃) | 1250-1050 | Very Strong |
| C-Br Stretch | ~700-550 | Medium-Strong |
Mass Spectrometry: The Bromine Isotope Signature
Mass spectrometry is invaluable for confirming the molecular weight and elemental composition. The most telling feature for these compounds is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[15][16][17] This results in a characteristic pattern for the molecular ion (M⁺).
-
Molecular Ion Peak (M⁺): All isomers will show a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 281 and 283 for C₉H₅BrF₃NO). This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[18]
While the fragmentation patterns may show subtle differences, the primary utility of GC-MS in this context is to confirm the molecular formula and purity of the isomer prior to the more structurally definitive NMR analysis.[19][20]
Conclusion
The unambiguous differentiation of 4-bromo-2-(trifluoromethoxy)phenylacetonitrile isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While IR and MS are crucial for confirming functional groups and molecular formula, ¹H NMR spectroscopy stands as the definitive technique , providing unique and predictable splitting patterns for each isomer based on substituent positions. ¹⁹F NMR offers a rapid and clean secondary confirmation. By integrating these techniques, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible scientific discovery.
References
- 1. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. azom.com [azom.com]
- 8. biophysics.org [biophysics.org]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry: Nitrile infrared spectra [openchemistryhelp.blogspot.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. savemyexams.com [savemyexams.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. tsapps.nist.gov [tsapps.nist.gov]
A Cost-Benefit Analysis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Building Block
The strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties, making it a highly sought-after substituent. 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile emerges as a valuable building block, providing a trifluoromethoxylated phenyl ring functionalized with both a bromine atom and a nitrile group, which serve as versatile handles for further chemical elaboration.
This guide presents an in-depth cost-benefit analysis of utilizing 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in synthesis, comparing its preparation and application with alternative synthetic strategies. We will delve into detailed experimental protocols, comparative cost analyses, and the underlying chemical principles to provide a comprehensive resource for researchers navigating the synthesis of trifluoromethoxy-substituted compounds.
The Synthetic Utility of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
The value of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile lies in its trifunctional nature. The trifluoromethoxy group imparts desirable physicochemical properties to the final molecule. The bromine atom is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents. The acetonitrile moiety can be readily transformed into other functional groups, including carboxylic acids, primary amines, and aldehydes, providing a gateway to a vast chemical space.[1]
Synthetic Routes to 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile: A Comparative Analysis
There is no single, established industrial synthesis for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. However, based on fundamental organic chemistry principles and available literature on analogous transformations, we can propose and analyze several viable synthetic pathways.
Route 1: The Sandmeyer Reaction Approach
This classic approach leverages the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[2][3] The key starting material for this route is 4-Bromo-2-(trifluoromethoxy)aniline.
Caption: Synthetic workflow for Route 1 via the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Cyanation of 4-Bromo-2-(trifluoromethoxy)aniline
-
Diazotization: Dissolve 4-Bromo-2-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cost-Benefit Analysis of Route 1:
| Factor | Analysis |
| Cost | The primary cost driver is the starting material, 4-Bromo-2-(trifluoromethoxy)aniline, which is a specialty chemical with a relatively high cost. Copper(I) cyanide is a moderately priced reagent.[4][5][6][7] |
| Yield | The Sandmeyer reaction is generally a high-yielding transformation, with typical yields ranging from 70-90% for the cyanation step. |
| Safety | The use of highly toxic cyanides (CuCN, KCN) requires stringent safety precautions, including a well-ventilated fume hood and appropriate personal protective equipment. Diazonium salts can be explosive if isolated, so they are typically generated and used in situ at low temperatures. |
| Scalability | The Sandmeyer reaction is a well-established and scalable process, widely used in industry.[2] |
Route 2: O-Trifluoromethylation of a Phenolic Precursor
This approach involves the synthesis of a phenolic precursor, 4-bromo-2-hydroxyphenylacetonitrile, followed by O-trifluoromethylation.
Caption: Synthetic workflow for Route 2 via O-trifluoromethylation.
Experimental Protocol: Synthesis and Trifluoromethylation
-
Synthesis of 4-bromo-2-hydroxyphenylacetonitrile: This intermediate can be prepared from 4-bromo-2-aminophenol via a Sandmeyer-type reaction sequence involving diazotization followed by cyanation.[8][9]
-
O-Trifluoromethylation:
-
Dissolve 4-bromo-2-hydroxyphenylacetonitrile (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a trifluoromethylating reagent and a catalyst/promoter. Common reagents include trifluoromethanesulfonic anhydride (Tf2O) with a base, or electrophilic trifluoromethylating agents like Selectfluor® in the presence of a silver catalyst.[10][11][12]
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the reagent) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Cost-Benefit Analysis of Route 2:
| Factor | Analysis |
| Cost | 4-bromo-2-aminophenol is a more readily available and less expensive starting material than 4-Bromo-2-(trifluoromethoxy)aniline. However, trifluoromethylating reagents can be expensive. Trifluoromethanesulfonic anhydride is a relatively low-cost option, while specialized electrophilic reagents like Selectfluor® can be more costly.[10][11][13][14][15][16] |
| Yield | The yields for O-trifluoromethylation of phenols can be variable, typically ranging from 50-80%, and are often substrate-dependent.[10][11] |
| Safety | Trifluoromethanesulfonic anhydride is highly corrosive and requires careful handling. Some electrophilic trifluoromethylating reagents can be moisture-sensitive. |
| Scalability | The synthesis of the phenolic precursor is scalable. The O-trifluoromethylation step can be more challenging to scale up due to the cost and handling of the reagents. |
Alternative Synthetic Strategies
Instead of preparing and using 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile as a building block, researchers can consider alternative strategies to introduce the desired functionalities at different stages of a synthetic sequence.
Alternative 1: Late-Stage Cyanation
In this approach, the trifluoromethoxy-substituted aryl bromide is synthesized first, and the nitrile group is introduced in a later step via palladium- or copper-catalyzed cyanation.
Caption: Synthetic workflow for late-stage cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To a reaction vessel, add 1,4-Dibromo-2-(trifluoromethoxy)benzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), a cyanide source (e.g., Zn(CN)2, 0.6 eq), and a suitable solvent (e.g., DMF).
-
Degas the mixture and heat under an inert atmosphere (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the organic layer with aqueous sodium bicarbonate and brine, dry, and concentrate.
-
Purify by column chromatography.
Cost-Benefit Analysis of Alternative 1:
| Factor | Analysis |
| Cost | The cost of palladium catalysts can be significant, although catalyst loading is typically low.[17][18] Zinc cyanide is a relatively inexpensive cyanide source. The starting aryl dibromide would need to be synthesized, adding to the overall cost. |
| Yield | Palladium-catalyzed cyanation reactions are generally high-yielding (often >80%).[19] |
| Safety | Zinc cyanide is toxic and should be handled with care. Palladium catalysts are air-sensitive and require inert atmosphere techniques. |
| Functional Group Tolerance | Palladium-catalyzed reactions often exhibit excellent functional group tolerance, making this a versatile method.[19] |
Alternative 2: Nucleophilic Aromatic Substitution (SNAr)
This strategy involves the displacement of a fluoride atom from a suitable precursor with a trifluoromethoxide source. The starting material would be 4-bromo-2-fluorophenylacetonitrile.
Caption: Synthetic workflow for SNAr approach.
Experimental Protocol: Nucleophilic Trifluoromethoxylation
-
Dissolve 4-bromo-2-fluorophenylacetonitrile (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add a source of trifluoromethoxide, which can be generated in situ from reagents like TMSCF3 and a fluoride source (e.g., CsF).
-
Heat the reaction mixture and monitor its progress.
-
Perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Cost-Benefit Analysis of Alternative 2:
| Factor | Analysis |
| Cost | 4-bromo-2-fluorophenylacetonitrile is a commercially available but relatively expensive starting material.[20][21][22][23] Reagents for generating trifluoromethoxide can also be costly. |
| Yield | The success and yield of SNAr reactions are highly dependent on the activation of the aromatic ring. The electron-withdrawing nitrile group should facilitate the reaction. |
| Safety | Reagents for generating trifluoromethoxide can be hazardous and require careful handling. |
| Substrate Scope | This method is limited to precursors with a suitable leaving group (like fluorine) activated towards nucleophilic attack. |
Comparative Summary
| Synthetic Strategy | Key Starting Material | Key Reagents | Estimated Cost | Pros | Cons |
| Route 1: Sandmeyer | 4-Bromo-2-(trifluoromethoxy)aniline | NaNO2, CuCN | Moderate-High | High-yielding, scalable, well-established. | High cost of starting material, use of toxic cyanides. |
| Route 2: O-Trifluoromethylation | 4-Bromo-2-aminophenol | Trifluoromethylating agent (e.g., Tf2O, Selectfluor®) | Moderate | Less expensive starting material. | Variable yields, potentially expensive reagents, scalability challenges. |
| Alternative 1: Late-Stage Cyanation | 1,4-Dibromo-2-(trifluoromethoxy)benzene | Pd catalyst, Zn(CN)2 | Moderate-High | High-yielding, excellent functional group tolerance. | Cost of palladium catalyst, synthesis of starting material required. |
| Alternative 2: SNAr | 4-Bromo-2-fluorophenylacetonitrile | Trifluoromethoxide source | High | Potentially direct route. | High cost of starting material, limited substrate scope. |
Conclusion and Recommendations
The choice of synthetic strategy for accessing molecules containing the 4-bromo-2-(trifluoromethoxy)phenylacetonitrile scaffold depends on a careful consideration of cost, yield, safety, and scalability.
-
For large-scale synthesis where cost is a primary concern and the necessary safety infrastructure is in place, the O-trifluoromethylation of a phenolic precursor (Route 2) , particularly with a less expensive reagent like trifluoromethanesulfonic anhydride, may be the most economical approach, despite potentially requiring more optimization to achieve high yields.
-
For laboratory-scale synthesis where a reliable and high-yielding route is paramount, the Sandmeyer reaction (Route 1) , starting from the more expensive 4-Bromo-2-(trifluoromethoxy)aniline, offers a robust and well-precedented option.
-
When high functional group tolerance is critical for a complex molecule, late-stage palladium-catalyzed cyanation (Alternative 1) is an excellent, albeit potentially costly, choice.
-
The nucleophilic aromatic substitution (SNAr) approach (Alternative 2) is likely the least practical for most applications due to the high cost of the starting material and the specialized nature of the reaction.
Ultimately, the optimal synthetic route will be dictated by the specific goals of the research program, available resources, and the scale of the synthesis. This guide provides the foundational data and analysis to make an informed decision, empowering researchers to efficiently and cost-effectively incorporate the valuable 4-bromo-2-(trifluoromethoxy)phenylacetonitrile moiety into their target molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst cost calculation tool - Catalysts from Evonikââ¬âAccelerating Your Chemistryî [catalysts.evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper(I) Cyanide price,buy Copper(I) Cyanide - chemicalbook [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Copper(I) cyanide, 99%, extra pure 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Copper(I) cyanide | Fisher Scientific [fishersci.ca]
- 8. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 9. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 10. トリフルオロメタンスルホン酸無水物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 12. Selectfluor 10g | teragenomics [gene.genprice.com]
- 13. Trifluoromethanesulfonic anhydride [oakwoodchemical.com]
- 14. indiamart.com [indiamart.com]
- 15. store.p212121.com [store.p212121.com]
- 16. strem.com [strem.com]
- 17. Palladium Based Catalysts [fuelcellstore.com]
- 18. Palladium price | Umicore Precious Metals Management [pmm.umicore.com]
- 19. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 20. lifechempharma.com [lifechempharma.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. iris.unito.it [iris.unito.it]
- 23. iris.unito.it [iris.unito.it]
A Comparative Guide to Alternatives for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in Synthetic Chemistry
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile has emerged as a valuable reagent, prized for its dual reactivity: the aryl bromide handle, which is amenable to a wide array of cross-coupling reactions, and the acetonitrile moiety, a versatile precursor for amines, carboxylic acids, and various heterocycles. The 2-(trifluoromethoxy)phenyl group is also a prevalent motif in medicinal chemistry, often employed to enhance metabolic stability and cell permeability.
This guide provides an in-depth comparison of viable alternative reagents to 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile. We will delve into the structural and functional alternatives, presenting comparative experimental data to inform reagent selection. The discussion is grounded in established chemical principles and supported by peer-reviewed literature, aiming to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Strategic Considerations for Selecting an Alternative
The choice of an alternative to 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is governed by the specific transformation being targeted. The primary reactive sites are the C-Br bond for cross-coupling and the benzylic methylene group (-CH₂CN) for nucleophilic or electrophilic functionalization.
An ideal alternative may offer advantages in:
-
Reactivity and Yield: Achieving higher conversion or selectivity in key synthetic steps.
-
Cost and Availability: Reducing the overall cost of the synthetic route.
-
Downstream Compatibility: Introducing functional groups that are more amenable to subsequent transformations.
-
Intellectual Property: Navigating existing patent landscapes by creating structurally novel compounds.
The following diagram illustrates the decision-making process when considering alternatives.
Caption: Decision workflow for selecting an alternative reagent.
Alternatives for Aryl Cross-Coupling Reactions
The most common application of this reagent involves the aryl bromide in metal-catalyzed cross-coupling reactions. The choice of halogen (or leaving group) is a primary consideration for altering reactivity.
Comparison of Aryl Halides and Triflates
The reactivity of aryl halides in oxidative addition to a metal center (typically Palladium) follows the general trend: I > Br > Cl. Aryl triflates (OTf) are often even more reactive than iodides.
| Reagent | Relative Reactivity | Typical Catalyst Loading | Cost Index | Key Considerations |
| 4-Iodo -2-(trifluoromethoxyphenyl)acetonitrile | Highest | Low (e.g., <1 mol%) | High | Prone to side reactions (e.g., homocoupling). May require milder reaction conditions. |
| 4-Bromo -2-(trifluoromethoxyphenyl)acetonitrile | High | Moderate (e.g., 1-5 mol%) | Medium | The benchmark standard; offers a good balance of reactivity, stability, and cost. |
| 4-Chloro -2-(trifluoromethoxyphenyl)acetonitrile | Moderate | High (e.g., >3 mol%) | Low | Requires more specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) for efficient activation. |
| 4-Triflate -2-(trifluoromethoxyphenyl)acetonitrile | Highest | Low (e.g., <1 mol%) | High | Highly reactive but can be thermally and hydrolytically less stable than halides. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for comparing the performance of the different halide alternatives.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with nitrogen three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
The reaction mixture is stirred vigorously and heated to 90 °C in an oil bath.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
By running this protocol with the chloro, bromo, and iodo analogs under identical conditions and analyzing the reaction kinetics and final yields, a researcher can empirically determine the most suitable reagent for their specific needs.
Structural Alternatives and Bioisosteres
Beyond modifying the leaving group, altering the core phenyl scaffold or the electron-withdrawing group can provide access to novel chemical space and improved properties.
Isomeric Alternatives
Changing the substitution pattern on the phenyl ring can have profound effects on the electronic and steric environment of the reactive sites.
-
3-Bromo-2-(trifluoromethoxy) isomer: Placing the bromide at the 3-position may alter the regioselectivity of certain reactions and will change the final product's geometry.
-
4-Bromo-3-(trifluoromethoxy) isomer: Moving the -OCF₃ group can influence the acidity of the benzylic protons and the electronic nature of the C-Br bond.
Bioisosteric Replacements for the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is often used to modulate physicochemical properties. However, other electron-withdrawing groups can serve a similar purpose, sometimes with added benefits.
| Bioisostere Group | Key Features | Potential Advantages |
| -CF₃ | Strongly electron-withdrawing, lipophilic. | More common and often less expensive starting materials available. |
| -SF₅ | Very strong electron-withdrawing, sterically demanding, highly lipophilic. | Can offer unique metabolic stability profiles and binding interactions. |
| -CN | Strongly electron-withdrawing, planar. | Can participate in further chemical transformations (e.g., hydrolysis, reduction, cycloadditions). |
| -SCF₃ | Electron-withdrawing, lipophilic. | Offers a different electronic and steric profile compared to -OCF₃. |
The selection of a bioisostere is highly context-dependent and is often guided by the specific goals of a drug discovery program, such as improving potency, altering metabolic fate, or securing intellectual property.
Conclusion and Recommendations
4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile remains a robust and reliable chemical building block. However, a thorough evaluation of alternatives is a hallmark of sophisticated synthetic design.
-
For optimizing reactivity in cross-coupling , the corresponding aryl iodide or triflate are superior choices, provided the higher cost and potential for instability are manageable.
-
For cost-sensitive, large-scale syntheses , the aryl chloride analog is a compelling alternative, though it necessitates investment in specialized catalyst systems to achieve comparable efficiency.
-
For exploring new chemical space and modulating biological activity, investigating isomeric analogs and bioisosteric replacements for the trifluoromethoxy group offers a fruitful avenue for innovation.
Ultimately, the optimal reagent is the one that best aligns with the specific technical, economic, and strategic goals of the research program. We recommend performing small-scale, parallel experiments to directly compare the performance of the most promising alternatives under project-specific conditions.
A Comparative Guide to the Synthesis of Substituted Phenylacetonitriles: From Classical Reactions to Modern Catalysis
Substituted phenylacetonitriles are a cornerstone of modern organic synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their versatile nitrile functionality and benzylic position allow for a wide array of chemical transformations, making the efficient and selective synthesis of these compounds a topic of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth review and comparison of the most significant synthetic routes to substituted phenylacetonitriles, offering insights into the underlying mechanisms, practical considerations, and comparative performance based on experimental data.
Introduction: The Significance of the Phenylacetonitrile Scaffold
The phenylacetonitrile motif is present in numerous biologically active molecules and is a key precursor for the synthesis of various pharmaceuticals. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, highlighting its synthetic utility. Consequently, the development of robust and versatile methods for the synthesis of substituted phenylacetonitriles is a continuous focus of chemical research. This guide will explore and compare the following key synthetic strategies:
-
Classical Nucleophilic Substitution: The Kolbe-Nitrile Synthesis
-
The venerable Strecker Synthesis for α-Amino Phenylacetonitriles
-
Direct Cyanation of Benzylic Alcohols: An Atom-Economical Approach
-
Modern Transition-Metal Catalyzed Cyanation of Aryl Halides
-
Direct α-Alkylation of Phenylacetonitriles
Classical Nucleophilic Substitution: The Kolbe-Nitrile Synthesis
The Kolbe-nitrile synthesis is a long-established and straightforward method for the preparation of nitriles, involving the reaction of a benzyl halide with an alkali metal cyanide.[1][2][3] This SN2 reaction is valued for its simplicity and the ready availability of starting materials.
Mechanism and Causality: The reaction proceeds via a bimolecular nucleophilic substitution where the cyanide ion acts as the nucleophile, displacing the halide from the benzylic carbon.[4] The choice of solvent is crucial; polar aprotic solvents like DMSO or DMF are often employed to enhance the nucleophilicity of the cyanide ion and accelerate the reaction.[1][2] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective in facilitating the reaction between the organic-soluble benzyl halide and the aqueous-soluble metal cyanide, leading to increased reaction rates and yields.[4]
Experimental Protocol: Synthesis of 2-Phenylacetonitrile [5]
-
To a stirred solution of sodium cyanide (0.50 g, 10.2 mmol) in acetonitrile (15 mL) is added benzyl chloride (0.635 g, 5.0 mmol).
-
The reaction mixture is heated to reflux and stirred for 3 hours.
-
Upon completion (monitored by TLC or GC), the mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with petroleum ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the desired phenylacetonitrile.
Performance and Limitations: While simple and cost-effective, the Kolbe-nitrile synthesis has its drawbacks. The high toxicity of alkali metal cyanides necessitates stringent safety precautions.[4] The reaction is most effective for primary and benzylic halides; secondary halides may give lower yields, and tertiary halides are prone to elimination side reactions.[2] A common side product is the formation of isonitriles, although this is generally minimized when using alkali metal cyanides in polar aprotic solvents.[1][2]
The Strecker Synthesis: Access to α-Amino Phenylacetonitriles
The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, ammonia (or an amine), and a cyanide source to produce an α-aminonitrile.[6][7][8] This method is particularly valuable for the synthesis of precursors to α-amino acids, including α-aryl glycines.[9][10]
Mechanism and Causality: The reaction begins with the formation of an imine from the aldehyde and ammonia. Subsequent nucleophilic addition of the cyanide ion to the imine generates the α-aminonitrile.[8] The development of asymmetric Strecker reactions, often employing chiral amines or catalysts, has enabled the synthesis of enantioenriched α-aminonitriles, which are crucial for the preparation of chiral pharmaceuticals.[6][9][10]
Experimental Protocol: Asymmetric Strecker Synthesis of an α-Aryl-Aminonitrile [9][10]
-
To a solution of sodium cyanide (1.2 mmol) in methanol (5 mL) is added (S)-1-(4-methoxyphenyl)ethylamine (1.0 mmol).
-
The mixture is stirred at room temperature, and a solution of the desired benzaldehyde (1.0 mmol) in methanol (2 mL) is added dropwise.
-
The reaction is stirred for several hours until the formation of a crystalline precipitate is observed.
-
The solid is collected by filtration, washed with cold methanol, and dried to yield the diastereomerically pure (S,S)-α-aminonitrile.
Performance and Limitations: The Strecker synthesis is a powerful tool for the one-pot construction of α-aminonitriles from readily available starting materials.[6] The use of trimethylsilyl cyanide (TMSCN) as a cyanide source is common in modern variations, though it is a toxic and volatile reagent.[9] The classical Strecker synthesis produces a racemic mixture of α-aminonitriles; achieving high enantioselectivity often requires the use of chiral auxiliaries or catalysts, which can add to the cost and complexity of the synthesis.[6][9][10]
Direct Cyanation of Benzylic Alcohols: An Atom-Economical Approach
The direct conversion of benzylic alcohols to phenylacetonitriles represents a more atom-economical and environmentally friendly alternative to methods that require pre-functionalization to a halide.[11] This transformation is typically achieved using a Lewis acid catalyst to activate the alcohol towards nucleophilic attack by a cyanide source.
Mechanism and Causality: The Lewis acid coordinates to the hydroxyl group of the benzyl alcohol, converting it into a better leaving group. Subsequent nucleophilic attack by a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an isonitrile, displaces the activated hydroxyl group to form the phenylacetonitrile.[11] Various Lewis acids, including indium halides and zinc triflate, have been shown to effectively catalyze this transformation.[11]
Experimental Protocol: Boron Lewis Acid-Catalyzed Cyanation of a Benzyl Alcohol [11]
-
To a solution of the benzyl alcohol (0.5 mmol) and an isonitrile (0.6 mmol) in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of a boron Lewis acid (e.g., B(C6F5)3, 5 mol%).
-
The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
Performance and Limitations: This method avoids the use of halogenating agents and the generation of halide waste, making it a greener synthetic route.[11] However, the use of toxic cyanide sources like TMSCN can still be a drawback. The development of methods using less toxic cyanide surrogates is an active area of research. The substrate scope can be limited by the electronic and steric properties of the benzyl alcohol.
Modern Transition-Metal Catalyzed Cyanation of Aryl Halides
Transition-metal catalysis has revolutionized the synthesis of aryl nitriles, providing mild and efficient methods for the cyanation of aryl halides and pseudohalides.[12][13][14] Nickel and palladium are the most commonly employed metals for these transformations.
Mechanism and Causality: The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by transmetalation with a cyanide source, and finally reductive elimination to afford the aryl nitrile and regenerate the active catalyst.[12] A wide variety of cyanide sources can be used, including metal cyanides (e.g., Zn(CN)2, K4[Fe(CN)6]) and organic nitriles.[12][13] The choice of ligand is critical for the success of these reactions, influencing the catalyst's activity, stability, and substrate scope.
Experimental Protocol: Nickel-Catalyzed Cyanation of an Aryl Bromide [12]
-
In a glovebox, a reaction vessel is charged with NiBr2(diglyme) (5 mol%), a suitable phosphine ligand (e.g., dppf, 10 mol%), the aryl bromide (1.0 mmol), and zinc cyanide (0.6 mmol).
-
The vessel is sealed, removed from the glovebox, and a solvent (e.g., DMAc) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for several hours.
-
After cooling, the reaction is worked up by partitioning between an organic solvent and an aqueous solution, followed by purification of the organic phase.
Performance and Limitations: Nickel- and palladium-catalyzed cyanations offer excellent functional group tolerance and can be applied to a broad range of aryl and heteroaryl halides.[12][13][14] The use of less toxic cyanide sources like K4[Fe(CN)6] is a significant advantage over classical methods.[12] However, the cost of the transition metal catalysts and ligands can be a consideration for large-scale synthesis. Catalyst deactivation can also be an issue with certain substrates or cyanide sources.[15]
Direct α-Alkylation of Phenylacetonitriles
The direct alkylation of the α-carbon of phenylacetonitriles with alcohols provides a highly efficient and atom-economical route to more complex substituted phenylacetonitriles.[16][17][18] This "borrowing hydrogen" methodology typically involves a transition metal catalyst.
Mechanism and Causality: The reaction proceeds through a sequence of steps: (1) the catalyst dehydrogenates the alcohol to the corresponding aldehyde; (2) the phenylacetonitrile undergoes a base-mediated condensation with the aldehyde to form an α,β-unsaturated nitrile; (3) the catalyst, now in a hydride form, hydrogenates the double bond of the unsaturated nitrile to yield the α-alkylated product.[17][18] This process avoids the need for pre-activated alkylating agents.
Experimental Protocol: Cobalt-Catalyzed α-Alkylation of Phenylacetonitrile with Benzyl Alcohol [18]
-
A mixture of phenylacetonitrile (0.5 mmol), benzyl alcohol (1.0 mmol), a cobalt catalyst (e.g., Co(II) salt with a suitable ligand, 2-5 mol%), and a base (e.g., KOtBu, 20 mol%) in a solvent (e.g., toluene) is heated in a sealed tube.
-
The reaction is stirred at an elevated temperature (e.g., 120 °C) for the specified time.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Performance and Limitations: This method is highly atom-economical, with water being the only byproduct.[17][18] It allows for the direct coupling of readily available alcohols with phenylacetonitriles. The substrate scope is generally broad, tolerating various functional groups. However, the reaction often requires elevated temperatures and the use of a stoichiometric or catalytic amount of base.
Comparative Analysis
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Substrate Scope |
| Kolbe-Nitrile Synthesis | Simple, inexpensive starting materials.[1][2] | Use of highly toxic cyanides, limited to primary and benzylic halides.[2][4] | 70-90% | Good for primary and benzylic halides. |
| Strecker Synthesis | One-pot synthesis of α-aminonitriles, access to α-amino acid precursors.[6][8] | Produces racemic mixtures without chiral control, use of toxic cyanide sources.[8][9] | 60-95% | Broad for aldehydes and amines. |
| Direct Cyanation of Benzyl Alcohols | Atom-economical, avoids halide intermediates.[11] | Often requires toxic cyanide sources (e.g., TMSCN), can have limited substrate scope.[11] | 75-98% | Good for activated benzylic alcohols. |
| Transition-Metal Catalyzed Cyanation | High functional group tolerance, milder conditions, use of less toxic cyanide sources.[12][13] | Cost of catalysts and ligands, potential for catalyst deactivation.[15] | 80-99% | Excellent for a wide range of aryl halides. |
| Direct α-Alkylation | Highly atom-economical, direct use of alcohols.[17][18] | Requires elevated temperatures and a base. | 70-99% | Broad for phenylacetonitriles and alcohols. |
Visualizing the Synthetic Pathways
Figure 1: Overview of major synthetic routes to substituted phenylacetonitriles.
Conclusion and Future Outlook
The synthesis of substituted phenylacetonitriles has evolved significantly from classical stoichiometric reactions to highly efficient and selective catalytic methods. While traditional approaches like the Kolbe-nitrile and Strecker syntheses remain relevant for specific applications, modern transition-metal catalyzed reactions and direct functionalization strategies offer superior performance in terms of substrate scope, functional group tolerance, and atom economy.
For the practicing chemist, the choice of synthetic route will depend on a variety of factors, including the specific substitution pattern desired, the availability and cost of starting materials, and the required scale of the synthesis. The ongoing development of more sustainable and efficient catalytic systems, particularly those that utilize non-toxic and readily available reagents, will undoubtedly continue to shape the future of phenylacetonitrile synthesis. The methodologies presented in this guide provide a robust toolkit for researchers and professionals in the chemical and pharmaceutical industries to access this important class of molecules.
References
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 3. Kolbe_nitrile_synthesis [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 15. WO2019068707A1 - Process for the transition metal catalyzed cyanation of aryl/vinyl halides - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile: A Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. However, the lifecycle of these compounds extends beyond their application in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, a halogenated organic nitrile. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Risk Mitigation: Understanding the Compound
Based on analogous compounds, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile should be handled as a substance that is:
-
Toxic : Likely to be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritant : May cause significant skin and eye irritation.[3][4]
-
Environmental Hazard : As with many halogenated organic compounds, it may pose long-term risks to the environment if not disposed of correctly.
These potential hazards necessitate a stringent adherence to safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE): The First Line of Defense
Due to the toxic and irritant nature of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, the following PPE is mandatory when handling the compound or its waste:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact with the toxic and irritant chemical.[5] |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes of the hazardous material. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of potentially toxic vapors.[5] |
Waste Segregation and Container Selection: The Cornerstone of Proper Disposal
The fundamental principle for the disposal of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is proper segregation. As a halogenated organic compound, it must be collected in a designated hazardous waste container.
Key Principles:
-
Dedicated Halogenated Organic Waste Container : This compound must be disposed of in a container specifically marked for "Halogenated Organic Waste."[6]
-
No Mixing : Do not mix halogenated waste with non-halogenated organic waste. This is crucial for proper treatment and disposal by waste management facilities and can prevent dangerous chemical reactions.
-
Container Compatibility : The waste container must be made of a material compatible with the chemical, such as borosilicate glass or high-density polyethylene.[7]
-
Secure Closure : The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
Step-by-Step Disposal Procedure
The following workflow provides a systematic approach to the disposal of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Caption: Disposal workflow for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile.
Labeling the Waste Container: A Critical Step for Safety and Compliance
Accurate and clear labeling of hazardous waste containers is a regulatory requirement and essential for the safety of all personnel who may handle the container. The label must include the following information:
-
The words "Hazardous Waste" prominently displayed.[7]
-
The full chemical name: "4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile" .
-
A clear indication of the hazards, such as "Toxic" and "Irritant" .
-
The accumulation start date , which is the date the first drop of waste is added to the container.
-
The name and contact information of the generating researcher or laboratory.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For a small spill (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE .
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Report the spill to your institution's EHS department.
For a large spill (beyond the capacity of laboratory personnel to handle safely):
-
Evacuate the immediate area.
-
Alert others and activate any emergency alarms if necessary.
-
Contact your institution's EHS department or emergency response team immediately.
-
Provide them with as much information as possible about the spilled material.
Caption: Decision-making flowchart for spill response.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile falls under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is classified as a hazardous waste. Spent halogenated solvents are specifically listed as F-wastes (e.g., F001, F002), which are from non-specific sources.[8][9] It is the responsibility of the waste generator to ensure that the disposal of this compound complies with all applicable federal, state, and local regulations. This includes arranging for the collection and disposal of the waste by a licensed hazardous waste management company.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant labeling and disposal, researchers can ensure that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being. Always consult your institution's specific waste management protocols and EHS department for guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. media.clemson.edu [media.clemson.edu]
- 6. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
